molecular formula C13H13NO B124853 4-(benzyloxy)aniline CAS No. 6373-46-2

4-(benzyloxy)aniline

Numéro de catalogue: B124853
Numéro CAS: 6373-46-2
Poids moléculaire: 199.25 g/mol
Clé InChI: FIIDVVUUWRJXLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Benzyloxy)aniline serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a key building block for a promising class of peroxisome proliferator-activated receptor alpha (PPARα) agonists . PPARα is a nuclear receptor protein that is a promising drug target for treating retinal diseases such as diabetic retinopathy and age-related macular degeneration . Researchers have utilized the this compound scaffold to develop a 4-benzyloxy-benzylamino chemotype, which has been strategically designed to exhibit improved complementarity to the PPARα ligand-binding pocket . Compounds derived from this scaffold have demonstrated significant research outcomes, including robust cellular potency, high selectivity for PPARα over other PPAR isoforms, and proof-of-concept in vivo efficacy by reducing retinal vascular leakage in diabetic animal models . This makes this compound an invaluable compound for scientists working in the field of oculovascular disease research and the discovery of non-invasive treatment options.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDVVUUWRJXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213153
Record name Aniline, p-benzyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-46-2
Record name 4-Benzyloxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-benzyloxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyloxyaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, p-benzyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyloxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzyloxyaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBF5MHJ2MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)aniline from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)aniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with 4-nitrophenol (B140041), involving a Williamson ether synthesis followed by the reduction of a nitro group. This document details the experimental protocols, quantitative data, and logical workflow of this synthetic route.

Introduction

This compound is an important building block in organic synthesis, primarily utilized in the development of various pharmaceutical compounds and materials. Its structure, featuring a protected hydroxyl group and a reactive amine, makes it a versatile precursor for more complex molecules. The synthesis from the readily available and inexpensive starting material, 4-nitrophenol, is a common and efficient method. The overall transformation involves the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether, followed by the reduction of the nitro functionality to an amine.

Synthetic Pathway Overview

The synthesis of this compound from 4-nitrophenol is typically achieved in two sequential reaction steps:

  • Williamson Ether Synthesis: 4-Nitrophenol is reacted with benzyl bromide in the presence of a base to form the intermediate, 4-benzyloxynitrobenzene. This step protects the phenolic hydroxyl group.

  • Nitro Group Reduction: The nitro group of 4-benzyloxynitrobenzene is then reduced to an amine to yield the final product, this compound. This reduction can be accomplished through various methods, most commonly using metal catalysts such as tin(II) chloride in acidic medium or catalytic hydrogenation.

Synthesis_Workflow 4-Nitrophenol 4-Nitrophenol Step1 Williamson Ether Synthesis 4-Nitrophenol->Step1 Benzyl Bromide Benzyl Bromide Benzyl Bromide->Step1 4-Benzyloxynitrobenzene 4-Benzyloxynitrobenzene Step1->4-Benzyloxynitrobenzene Base (e.g., K2CO3) Solvent (e.g., Ethanol) Step2 Nitro Group Reduction 4-Benzyloxynitrobenzene->Step2 This compound This compound Step2->this compound Reducing Agent (e.g., SnCl2/HCl) or H2/Pd-C

Figure 1: Overall synthetic workflow from 4-nitrophenol to this compound.

Data Presentation

Table 1: Williamson Ether Synthesis of 4-Benzyloxynitrobenzene - Reaction Parameters
ParameterValueReference
Reactants
4-Nitrophenol1.0 eq[1]
Benzyl Bromide1.0 - 1.3 eq[1][2]
BasePotassium Carbonate (K₂CO₃) or "Salt of Wormwood"[1][2]
Phase Transfer CatalystTetrabutylammonium (B224687) Bromide (optional)[1]
Solvent
Ethanol (B145695)/Water or Methyl Ethyl Ketone (MEK)[1][2]
Reaction Conditions
Temperature85-90 °C (Reflux)[1]
Reaction Time3 - 9 hours[1][2]
Yield
88.9% - 91.6%[1][2]
Table 2: Reduction of 4-Benzyloxynitrobenzene to this compound - Reaction Parameters
ParameterMethod 1: Tin(II) Chloride ReductionMethod 2: Catalytic HydrogenationReference
Reactant
4-Benzyloxynitrobenzene1.0 eq1.0 eq[1][3]
Reagents/Catalyst
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Palladium on Carbon (Pd/C)[3][4]
Concentrated Hydrochloric Acid (HCl)Hydrogen Gas (H₂)[3][4]
Solvent
EthanolEthanol/THF[3][4]
Reaction Conditions
Temperature70-90 °C (Reflux)Ambient Temperature[3][4]
PressureAtmospheric20 psi[3]
Reaction Time5 - 7 hoursNot specified[1][3]
Yield
83.1% - 84.1%High yield expected[1]

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxynitrobenzene (Williamson Ether Synthesis)

This procedure is adapted from a patented method.[1]

Materials:

  • 4-Nitrophenol (70 g)

  • Benzyl Bromide (93 g)

  • Potassium Carbonate ("Salt of Wormwood") (85 g)

  • Tetrabutylammonium Bromide (2 g)

  • Ethanol (150 g)

  • Water (400 g)

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • To a 1000 mL three-necked round-bottom flask, add 400 g of water and 150 g of ethanol.

  • Add 2 g of tetrabutylammonium bromide, 85 g of potassium carbonate, 70 g of 4-nitrophenol, and 93 g of benzyl bromide to the flask.

  • Stir the mixture and heat to 85 °C.

  • Maintain the reaction at reflux (85-90 °C) for 5 hours.

  • After the initial reflux, raise the temperature to 106-108 °C and hold for an additional 4 hours.

  • Cool the reaction mixture to 30 °C.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a large amount of water until the washings are neutral.

  • Dry the solid to obtain 4-benzyloxynitrobenzene. A typical yield is around 105.6 g (91.58%).[1]

Purification:

The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents 4-Nitrophenol 4-Nitrophenol Reaction_Setup Combine reactants in a flask 4-Nitrophenol->Reaction_Setup Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction_Setup K2CO3 K2CO3 K2CO3->Reaction_Setup Solvent Ethanol/Water Solvent->Reaction_Setup Heating Heat to reflux (85-90°C) for 5 hours Reaction_Setup->Heating Further_Heating Heat to 106-108°C for 4 hours Heating->Further_Heating Cooling Cool to 30°C Further_Heating->Cooling Filtration Filter the precipitate Cooling->Filtration Washing Wash with water until neutral Filtration->Washing Drying Dry the solid product Washing->Drying Product 4-Benzyloxynitrobenzene Drying->Product Nitro_Reduction cluster_reactants Reactants & Reagents 4-Benzyloxynitrobenzene 4-Benzyloxynitrobenzene Heating_Addition Heat and add 4-benzyloxynitrobenzene at 70-90°C 4-Benzyloxynitrobenzene->Heating_Addition SnCl2 SnCl2 Reaction_Setup Combine reagents in a flask SnCl2->Reaction_Setup HCl HCl HCl->Reaction_Setup Solvent Ethanol/Water Solvent->Reaction_Setup Reaction_Setup->Heating_Addition Reflux1 Reflux for 5-6 hours Heating_Addition->Reflux1 Additional_Reagents Add more SnCl2 and HCl Reflux1->Additional_Reagents Reflux2 Reflux for 1 hour Additional_Reagents->Reflux2 Hot_Filtration Filter the hot solution Reflux2->Hot_Filtration Crystallization Cool filtrate to crystallize Hot_Filtration->Crystallization Product_Isolation Filter to collect product Crystallization->Product_Isolation Product This compound Product_Isolation->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)aniline, a substituted aniline (B41778) derivative, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its unique structural features, combining a reactive aniline moiety with a bulky benzyloxy group, impart a distinct set of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing synthetic routes and formulating products.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO--INVALID-LINK--
Molecular Weight 199.25 g/mol --INVALID-LINK--
Appearance White to gray to brown powder or crystals--INVALID-LINK--
Melting Point 52.0 to 56.0 °C--INVALID-LINK--
Boiling Point 155 °C at 3 mmHg--INVALID-LINK--
Solubility Soluble in alcohols, chlorinated hydrocarbons, and ether solvents. Slightly soluble in water.
pKa (Predicted) 5.17 ± 0.10
logP (Computed) 3.1--INVALID-LINK--

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following section details standard experimental protocols for key parameters.

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 4-aminophenol (B1666318) and benzyl (B1604629) chloride, followed by purification. An alternative method involves the reduction of 4-benzyloxynitrobenzene. A general procedure for the preparation from its hydrochloride salt is as follows:

Procedure:

  • Dissolve 20 g of this compound hydrochloride in a mixture of chloroform (B151607) and methanol.

  • Add a solution of 70 mL of 1.25 N sodium hydroxide (B78521) and 70 mL of water to make the solution basic.

  • Separate the organic layer and extract the aqueous phase with chloroform.

  • Combine the chloroform extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound.[1]

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the this compound sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range represents the melting point.

Determination of Boiling Point (Micro Method)

For high-melting solids, the boiling point is often determined at reduced pressure to prevent decomposition. The Thiele tube method is a common micro-scale technique.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Add a few drops of this compound to a small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube.

  • Attach the test tube to a thermometer.

  • Suspend the thermometer and test tube assembly in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a steady stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for reaction setup and formulation.

Procedure:

  • Add approximately 10-20 mg of this compound to a series of small test tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, diethyl ether, chloroform, toluene).

  • Agitate the tubes and observe for dissolution at room temperature.

  • If the compound does not dissolve, gently warm the tube and observe again.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent at both room temperature and upon heating.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the basicity of the aniline nitrogen.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • A suitable solvent in which this compound is soluble (e.g., a water/ethanol mixture)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in the chosen solvent system in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized strong acid, adding small increments of the titrant and recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC

  • Centrifuge (optional)

Reagents:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound

Procedure:

  • Prepare a stock solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add equal volumes of the n-octanol and water phases to a separatory funnel or vial.

  • Add a known amount of the this compound stock solution.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully withdraw samples from both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Metabolic and Signaling Pathways

While specific, detailed studies on the metabolic fate and signaling pathway interactions of this compound are limited, its structural similarity to other aniline derivatives allows for the postulation of probable metabolic routes. The metabolism of anilines typically involves Phase I and Phase II reactions in the liver.

Postulated Metabolic Pathway

Based on the metabolism of related N-benzyl-4-substituted anilines and general aniline metabolism, the following biotransformations are plausible for this compound:

  • Phase I Metabolism:

    • N-Oxidation: The primary amino group can be oxidized to form the corresponding hydroxylamine (B1172632) and nitroso derivatives. This is a common pathway for aromatic amines and can lead to the formation of reactive metabolites.

    • Ring Hydroxylation: The aromatic rings (both the aniline and the benzyl rings) are susceptible to hydroxylation, primarily at the ortho and para positions relative to the existing substituents. This is typically mediated by cytochrome P450 enzymes.

    • O-Dealkylation (Ether Cleavage): The benzylic ether linkage can be cleaved to yield 4-aminophenol and benzoic acid (which can be further metabolized).

  • Phase II Metabolism:

    • The hydroxylated metabolites and the 4-aminophenol resulting from O-dealkylation can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

    • The primary amino group can be acetylated.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-Hydroxy-4-(benzyloxy)aniline N-Hydroxy-4-(benzyloxy)aniline 4-(Benzyloxy)nitrosobenzene 4-(Benzyloxy)nitrosobenzene Hydroxylated Metabolites Hydroxylated Metabolites 4-Aminophenol 4-Aminophenol Conjugated Metabolites Conjugated Metabolites Excretion Excretion Conjugated Metabolites->Excretion Acetylated Metabolite Acetylated Metabolite Acetylated Metabolite->Excretion

Signaling Pathway Interactions

Direct interactions of this compound with specific signaling pathways have not been extensively reported. However, a related compound, 4-(Benzyloxy)phenol, has been shown to exhibit immunomodulatory activity by facilitating intracellular mycobacterial clearance through a p53-mediated IL-35 signaling-dependent JAK1/STAT3 pathway in human macrophages.[2] This suggests that compounds with the benzyloxyphenyl moiety may have the potential to interact with immune signaling cascades. Further research is required to determine if this compound possesses similar activities.

G 4-(Benzyloxy)phenol 4-(Benzyloxy)phenol p53 p53 4-(Benzyloxy)phenol->p53 Activates IL-35 IL-35 p53->IL-35 Induces IL-35 Receptor IL-35 Receptor IL-35->IL-35 Receptor Binds to JAK1 JAK1 IL-35 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates Phagosome-Lysosome Fusion Phagosome-Lysosome Fusion STAT3->Phagosome-Lysosome Fusion Promotes Mycobacterial Clearance Mycobacterial Clearance Phagosome-Lysosome Fusion->Mycobacterial Clearance Leads to

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with standardized methodologies for their experimental determination. While a complete experimental dataset for all properties is not yet available in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information. The postulated metabolic pathways, based on the well-understood biotransformation of analogous compounds, offer valuable insights for drug metabolism and pharmacokinetic studies. Further investigation into the specific biological activities and signaling pathway interactions of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

4-(benzyloxy)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Benzyloxy)aniline and its Hydrochloride Salt

This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The document covers its chemical identity, molecular properties, synthesis protocols, and applications as a key intermediate in organic synthesis.

Core Chemical Identity

This compound and its hydrochloride salt are important reagents in synthetic chemistry. The hydrochloride form enhances stability and modifies solubility for easier handling in various reaction conditions.[1] It is crucial to distinguish between the free base and the hydrochloride salt, as they have distinct physical and chemical properties.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound hydrochloride
CAS Number 6373-46-2[2]51388-20-6[3]
Molecular Formula C₁₃H₁₃NO[2]C₁₃H₁₃NO·HCl[3]
Molecular Weight 199.25 g/mol [2]235.71 g/mol [3]
Appearance White to gray to brown powder/crystalOff-white to beige crystalline powder[1]
Melting Point 52-56 °C228 °C (decomposes)[4]
Synonyms p-Benzyloxyaniline, 4-Aminophenyl benzyl (B1604629) ether[2]4-Aminophenyl benzyl ether hydrochloride[3]

Synthesis Protocols

This compound hydrochloride is typically synthesized through a multi-step process starting from 4-nitrophenol (B140041). The general synthetic route involves benzylation of the phenolic hydroxyl group, followed by reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.[5]

Experimental Protocol: Synthesis of this compound hydrochloride from 4-Nitrophenol

This protocol outlines a common three-step synthesis.[5]

Step 1: Synthesis of 4-Benzyloxy nitrobenzene (B124822)

  • Reactants: 4-nitrophenol, benzyl chloride.

  • Procedure: A benzyloxy reaction is performed on 4-nitrophenol as the raw material to generate 4-benzyloxy nitrobenzene.[5]

Step 2: Synthesis of 4-Benzyloxyaniline

  • Reactants: 4-Benzyloxy nitrobenzene, reducing agent (e.g., tin(II) chloride).

  • Procedure: A reduction reaction is carried out to convert the nitro group of 4-benzyloxy nitrobenzene to an amine, yielding 4-benzyloxyaniline.[5] In a typical lab procedure, 60g of 4-benzyloxy nitrobenzene is slowly added to a heated (70-90 °C) mixture of stannous chloride (95g), hydrochloric acid (5g of 36%), water (400g), and ethanol (B145695) (160g). The mixture is refluxed for 5-6 hours. After a second addition of stannous chloride and hydrochloric acid and another hour of reflux, the product is isolated by filtration and crystallization upon cooling.[5]

Step 3: Synthesis of 4-Benzyloxyaniline hydrochloride

  • Reactants: 4-Benzyloxyaniline, hydrochloric acid.

  • Procedure: 150g of 4-benzyloxyaniline is added to 500ml of 1:1 dilute hydrochloric acid at 20-30 °C and stirred for 20-30 minutes to form the hydrochloride salt. The resulting solid is isolated by centrifugation.[5]

A workflow for this synthesis is depicted below.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 4-Nitrophenol 4-Nitrophenol Reaction1 Benzyloxy Reaction 4-Nitrophenol->Reaction1 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction1 4-Benzyloxy_nitrobenzene 4-Benzyloxy_nitrobenzene Reaction2 Reduction 4-Benzyloxy_nitrobenzene->Reaction2 Reaction1->4-Benzyloxy_nitrobenzene Reducing_Agent Reducing_Agent Reducing_Agent->Reaction2 4-Benzyloxyaniline 4-Benzyloxyaniline Reaction3 Salification 4-Benzyloxyaniline->Reaction3 Reaction2->4-Benzyloxyaniline HCl HCl HCl->Reaction3 4-Benzyloxyaniline_hydrochloride 4-Benzyloxyaniline_hydrochloride Reaction3->4-Benzyloxyaniline_hydrochloride

Synthesis of this compound Hydrochloride.
Experimental Protocol: Liberation of Free Base from Hydrochloride Salt

The free base, this compound, can be obtained from its hydrochloride salt.[6]

  • Procedure: 20 g of this compound hydrochloride is dissolved in a chloroform-methanol mixture.[6] The solution is made basic with 70 mL of 1.25N sodium hydroxide (B78521) and 70 mL of water.[6] The layers are separated, and the aqueous phase is extracted with chloroform (B151607).[6] The combined chloroform extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[6] Evaporation of the solvent yields the this compound product.[6]

G Start This compound Hydrochloride Dissolve Dissolve in Chloroform-Methanol Start->Dissolve Basify Add NaOH Solution Dissolve->Basify Separate Separate Layers Basify->Separate Extract Extract Aqueous Layer with Chloroform Separate->Extract Aqueous Wash Wash Organic Layer with Brine Separate->Wash Organic Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End This compound (Free Base) Evaporate->End

Workflow for Liberation of this compound Free Base.

Applications in Drug Development and Research

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][7] While there is limited evidence of its direct biological activity in specific signaling pathways, its utility as a precursor is well-documented.

  • Antimycobacterial Agents: The 4-(benzyloxy)benzylamine moiety, derived from related precursors, is used in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[8] Some of these compounds have shown inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid.[8]

  • Indole (B1671886) Derivatives: this compound hydrochloride is a key reactant in the Fischer indole synthesis to produce compounds like 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.[9]

  • General Organic Synthesis: It is widely used as an intermediate for creating substituted anilines and various heterocyclic compounds.[1]

The role of this compound is primarily as a structural scaffold, upon which further chemical modifications are made to achieve desired biological or chemical properties. For instance, hydrophobic groups like benzyloxy attached to an aryl moiety have been noted to contribute to the antibacterial activity of some classes of compounds.[10]

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(benzyloxy)aniline, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a detailed qualitative analysis, comparative data of structurally similar compounds, and a robust experimental protocol for determining its solubility in common organic solvents. This guide is intended to empower researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their work by providing a thorough understanding of its solubility characteristics.

Qualitative Solubility Profile of this compound

This compound (CAS No: 6373-46-2) is a crystalline solid that exhibits a nuanced solubility profile governed by its molecular structure, which features both a polar aniline (B41778) moiety and a larger, non-polar benzyloxy group.

General solubility observations indicate the following:

  • Polar Solvents : this compound is reported to be moderately soluble in polar organic solvents such as ethanol (B145695) and methanol.[1] The presence of the amino group (-NH2) allows for hydrogen bonding with these protic solvents, facilitating dissolution.

  • Non-polar Solvents : It demonstrates higher solubility in non-polar solvents like benzene (B151609) and toluene.[1] The significant non-polar character contributed by the two phenyl rings and the ether linkage leads to favorable van der Waals interactions with these solvents.

  • Other Organic Solvents : The compound is described as being easily soluble in a range of common organic solvents including alcohols, chlorinated hydrocarbons, and ethers.[2]

  • Aqueous Solubility : The solubility of this compound in water is limited.[1] The hydrophobic nature of the benzyloxy group is the primary factor for its poor aqueous solubility.

Comparative Solubility of Structurally Analogous Compounds

To provide a more quantitative context for the solubility of this compound, the following table summarizes the solubility of structurally related compounds: aniline, benzyl (B1604629) alcohol, and 4-methoxyaniline. These compounds share key functional groups with this compound and their solubility behavior can offer valuable insights.

SolventAniline (C₆H₅NH₂)Benzyl Alcohol (C₆H₅CH₂OH)4-Methoxyaniline (p-Anisidine, CH₃OC₆H₄NH₂)
Water 3.6 g/100 mL at 20°C4 g/100 mLSparingly soluble
Ethanol MiscibleMiscibleSoluble
Diethyl Ether MiscibleMiscibleSoluble
Acetone Good solubilityHighly solubleSoluble
Benzene MiscibleSolubleSoluble
Toluene Soluble (5.774 g/100 mL)[3]--
Chloroform Good solubilitySolubleSlightly soluble
Hexane --Limited solubility

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" and "Slightly soluble" are qualitative terms from various sources and precise quantitative data may vary with temperature.

Based on this comparative data, it can be inferred that this compound, with its larger non-polar benzyloxy group compared to the methoxy (B1213986) group of 4-methoxyaniline, will likely exhibit lower solubility in polar solvents and higher solubility in non-polar solvents.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol based on the widely accepted shake-flask method is provided.

Materials and Apparatus
  • Reagents:

    • This compound (high purity)

    • Selected organic solvents (analytical grade or higher)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (B75204) and PTFE septa

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Add a known volume of each selected organic solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C). e. Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Separation: a. After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle. b. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles. c. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Quantification
  • Analytical Method: a. Develop and validate a suitable analytical method for the quantification of this compound. HPLC is often the method of choice due to its specificity and sensitivity. b. HPLC Conditions (Example):

    • Column: C18 reverse-phase column
    • Mobile Phase: A mixture of acetonitrile (B52724) and water (isocratic or gradient)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at a wavelength of maximum absorbance for this compound.
    • Injection Volume: 10 µL

  • Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions using the developed analytical method and construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

  • Solubility Calculation: a. Analyze the diluted sample solutions. b. Determine the concentration of this compound in the diluted samples from the calibration curve. c. Calculate the original concentration in the saturated solution by taking the dilution factor into account. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Thermostatic Shaking) prep->equil Shake for 24-72h sep Phase Separation (Sedimentation / Centrifugation) equil->sep Allow to settle sampling Sampling & Filtration (Supernatant) sep->sampling dilution Dilution sampling->dilution analysis Analytical Quantification (e.g., HPLC) dilution->analysis result Solubility Calculation analysis->result cal Calibration Curve (Standard Solutions) cal->analysis

Caption: Experimental workflow for the determination of this compound solubility.

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains elusive in the literature, the provided qualitative assessment, comparative data, and detailed experimental protocol offer researchers the necessary tools to proceed with their work in an informed manner. The successful application of this compound in various synthetic and developmental pipelines hinges on a clear comprehension of its behavior in different solvent systems.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(benzyloxy)aniline. These predictions are derived from the analysis of similar compounds, including N-benzyl-4-methoxyaniline and other substituted aniline (B41778) derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
NH₂~3.6Broad Singlet-
H-2', H-6'~7.45 - 7.30Multiplet-
H-3', H-4', H-5'~7.45 - 7.30Multiplet-
H-2, H-6~6.85Doublet~8.8
H-3, H-5~6.75Doublet~8.8
-CH₂-~5.0Singlet-

Note: The multiplet for the benzyl (B1604629) ring protons (H-2' to H-6') is complex and may not be fully resolved at lower field strengths.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1'~137.5
C-2', C-6'~128.6
C-3', C-5'~128.0
C-4'~127.5
C-1~142.0
C-4~152.0
C-2, C-6~116.0
C-3, C-5~115.5
-CH₂-~70.5

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound from its hydrochloride salt and the subsequent acquisition of its NMR spectra.

Preparation of this compound from this compound hydrochloride

This procedure is adapted from a known synthetic method[1].

  • Dissolution: Dissolve this compound hydrochloride in a mixture of chloroform (B151607) and methanol.

  • Basification: Add a solution of 1.25 N sodium hydroxide (B78521) to make the solution basic.

  • Extraction: Separate the organic layer and extract the aqueous phase with chloroform.

  • Washing: Wash the combined organic extracts with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield this compound as the free base.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR):

    • Spectrometer: 300-600 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse excitation.

    • Number of Scans: 16-64 scans are typically sufficient depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Data Acquisition (¹³C NMR):

    • Spectrometer: 75-151 MHz NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the preparation and NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis start Start: this compound HCl dissolve Dissolve in CHCl3/MeOH start->dissolve basify Basify with NaOH(aq) dissolve->basify extract Extract with CHCl3 basify->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate product Product: this compound evaporate->product prep_sample Prepare NMR Sample in CDCl3 product->prep_sample Proceed to Analysis acquire_1h Acquire 1H NMR Spectrum prep_sample->acquire_1h acquire_13c Acquire 13C NMR Spectrum prep_sample->acquire_13c process_data Process Data (FT, Phasing) acquire_1h->process_data acquire_13c->process_data analyze Analyze Spectra process_data->analyze logical_relationship compound This compound Structure nmr_spectroscopy NMR Spectroscopy compound->nmr_spectroscopy h1_nmr 1H NMR Spectrum nmr_spectroscopy->h1_nmr c13_nmr 13C NMR Spectrum nmr_spectroscopy->c13_nmr data_analysis Data Analysis & Interpretation h1_nmr->data_analysis c13_nmr->data_analysis structural_info Structural Information (Connectivity, Chemical Environment) data_analysis->structural_info

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-(benzyloxy)aniline using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines detailed experimental protocols, presents key analytical data, and illustrates the logical workflow of the analytical process.

Introduction to this compound

This compound, also known as 4-aminophenyl benzyl (B1604629) ether, is an organic compound with the chemical formula C₁₃H₁₃NO.[1] Its structure consists of an aniline (B41778) core substituted with a benzyloxy group at the para position. The accurate identification and characterization of this compound are crucial in various research and development settings, including synthetic chemistry and pharmaceutical sciences. FT-IR spectroscopy and mass spectrometry are powerful analytical techniques that provide complementary information for unambiguous structure elucidation. FT-IR provides information about the functional groups present in the molecule, while mass spectrometry reveals the molecular weight and fragmentation pattern, offering insights into the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule.

2.1. Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.[2]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound sample to a fine powder using a clean agate mortar and pestle.[2]

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.[2][3] The typical sample-to-KBr ratio is between 1:100 and 1:200.[3]

    • Continue grinding the mixture until a homogeneous, fine powder is obtained. This minimizes light scattering.[3]

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into a pellet die.[3]

    • Place the die in a hydraulic press and apply pressure to form a thin, transparent pellet.[2]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.[3]

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental interferences.[3]

    • Acquire the FT-IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[3] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.[3]

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software to identify the characteristic absorption bands.[3]

2.2. FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The table below summarizes the key predicted and observed vibrational frequencies.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3500 (two bands)N-H Symmetric & Asymmetric StretchAmine (-NH₂)
3025C-H Aromatic StretchAromatic Ring
2933C-H Aliphatic StretchMethylene (-CH₂-)
1601N-H Scissoring (Bending)Amine (-NH₂)
1507C=C Aromatic Ring StretchAromatic Ring
1230 - 1270C-O-C Asymmetric Stretch (Aryl-Alkyl)Ether (-O-)
1020 - 1075C-O-C Symmetric Stretch (Aryl-Alkyl)Ether (-O-)
1250 - 1350C-N Stretch (Aromatic)Aromatic Amine
748, 692C-H Out-of-plane BendingAromatic Ring

Predicted data is based on characteristic absorption frequencies of constituent functional groups.[3] Observed peaks are from experimental data.[4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, which can be useful for structural elucidation.[5]

3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe or by heating the sample until its vapor pressure is sufficient.[6][7]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]

    • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is a radical cation.[6][7]

  • Fragmentation:

    • The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions and neutral species.[6]

  • Mass Analysis:

    • The ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, magnetic sector, time-of-flight).[7]

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[7] The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.[7]

3.2. Mass Spectrometry Data for this compound

The mass spectrum of this compound provides key information for its identification. The molecular weight of this compound is 199.25 g/mol .[9]

m/zInterpretation
199Molecular Ion [M]⁺•
108Fragment ion, likely [C₆H₅NH₂]⁺• (aniline radical cation)
91Fragment ion, likely [C₇H₇]⁺ (tropylium ion)

Data sourced from PubChem and NIST.[1][9] The fragmentation pattern is consistent with the structure of this compound, showing cleavage of the ether bond.

Visualized Workflows and Relationships

4.1. Experimental Workflow

The following diagram illustrates the sequential workflow for the FT-IR and mass spectrometry analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spec Analysis cluster_results Data Interpretation Sample This compound Solid Sample Grind Grind with KBr Sample->Grind FT-IR Path MS_Intro Introduce Sample to MS Sample->MS_Intro MS Path Pelletize Press into Pellet Grind->Pelletize FTIR_Acquire Acquire FT-IR Spectrum Pelletize->FTIR_Acquire FTIR_Data FT-IR Data Processing FTIR_Acquire->FTIR_Data Interpretation Structural Elucidation FTIR_Data->Interpretation MS_Ionize Electron Ionization (EI) MS_Intro->MS_Ionize MS_Analyze Mass Analysis (m/z) MS_Ionize->MS_Analyze MS_Data Mass Spectrum Processing MS_Analyze->MS_Data MS_Data->Interpretation

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

4.2. Logical Relationship of Analysis

This diagram shows the logical relationship between the analytical techniques and the information derived from them, leading to the final characterization of the compound.

logical_relationship cluster_input Analyte cluster_techniques Analytical Techniques cluster_data Generated Data cluster_info Derived Information cluster_conclusion Conclusion Analyte This compound FTIR FT-IR Spectroscopy Analyte->FTIR MS Mass Spectrometry Analyte->MS FTIR_Data Vibrational Frequencies (Absorption Bands) FTIR->FTIR_Data yields MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data yields Functional_Groups Functional Groups (-NH2, -O-, C=C) FTIR_Data->Functional_Groups provides info on Molecular_Info Molecular Weight & Fragmentation Pattern MS_Data->Molecular_Info provides info on Conclusion Compound Identity Confirmed Functional_Groups->Conclusion Molecular_Info->Conclusion

Caption: Logical flow from analysis to structural confirmation.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable framework for the characterization of this compound. FT-IR confirms the presence of key functional groups such as the amine, ether, and aromatic rings, while mass spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers engaged in the analysis of this and similar compounds, ensuring accurate and reproducible results.

References

An In-Depth Technical Guide to the pKa and Basicity of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(Benzyloxy)aniline, a versatile organic compound, serves as a crucial intermediate in pharmaceutical and chemical synthesis.[1][2] Its utility is fundamentally linked to its physicochemical properties, particularly the basicity of the aromatic amine group. This guide provides a detailed examination of the pKa of this compound, the structural factors influencing its basicity, and standard experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted anilines in their synthetic and molecular design endeavors.

Physicochemical Properties and pKa Data

This compound is an aromatic amine featuring a benzyloxy substituent at the para position of the aniline (B41778) ring.[1] This substitution pattern significantly influences the electron density on the nitrogen atom, thereby modulating its basicity. The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[3]
Molar Mass 199.25 g/mol [3]
Appearance White to gray to brown powder/crystal[3]
Melting Point 54-55 °C[3]
Predicted pKa 5.17 ± 0.10[3]

To contextualize the basicity of this compound, it is useful to compare its pKa to that of related aniline derivatives. The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (C₆H₅CH₂OC₆H₄NH₃⁺). A higher pKa value corresponds to a stronger base.

CompoundpKa of Conjugate Acid
Aniline4.63
4-Methoxy-aniline5.34
4-Nitro-aniline1.0
This compound 5.17 (Predicted) [3]
4-Hydroxy-aniline5.48

Factors Influencing Basicity

The basicity of the nitrogen atom in this compound is a result of a delicate balance between inductive and resonance effects conferred by the para-benzyloxy group.

  • Resonance Effect (+R): The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect increases the electron density at the para position, and consequently on the nitrogen atom of the amine group. This increased electron density makes the lone pair on the nitrogen more available for protonation, thus increasing the basicity of the molecule compared to unsubstituted aniline.

  • Inductive Effect (-I): The oxygen atom is more electronegative than the carbon atoms of the benzene (B151609) ring. This leads to a withdrawal of electron density from the ring through the sigma bond framework. However, for substituents in the para position containing an oxygen atom directly attached to the ring, the +R effect typically dominates the -I effect, leading to an overall electron-donating character.

The benzyloxy group, therefore, acts as an activating, electron-donating group, which explains why the predicted pKa of this compound (5.17) is higher than that of aniline (4.63).

G cluster_effects Electronic Effects of Benzyloxy Group cluster_density Influence on Amine Group Resonance (+R) Resonance (+R) Electron Density on Nitrogen Electron Density on Nitrogen Resonance (+R)->Electron Density on Nitrogen Increases Inductive (-I) Inductive (-I) Inductive (-I)->Electron Density on Nitrogen Decreases Basicity Basicity Electron Density on Nitrogen->Basicity Directly Proportional +R > -I +R > -I +R > -I->Basicity Net effect is increased basicity compared to aniline

Factors affecting the basicity of this compound.

Experimental Determination of pKa

The pKa of aromatic amines like this compound can be determined experimentally using several methods, most commonly potentiometric titration and UV-Vis spectrophotometry.[4][5] Due to the low solubility of many aromatic amines in water, these measurements are often performed in mixed solvent systems, such as ethanol-water mixtures.[5]

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the amine as a strong acid is added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol-water) to a known concentration (e.g., 0.01 M).[6]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[6]

    • Pipette a known volume (e.g., 40 mL) of the this compound solution into a beaker.[6]

    • Add a small amount of 1 M HCl to ensure the amine is fully protonated at the start.[6]

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.2 mL).[6]

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where the pH changes become minimal.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steep rise in pH). This can be found using the first or second derivative of the curve.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

G A Prepare Standardized Acid and Base Solutions D Titrate Amine Solution with Standardized Base (NaOH) A->D B Prepare 0.01 M this compound in 50% Ethanol/Water B->D C Calibrate pH Meter C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra between the protonated (BH⁺) and non-protonated (B) forms of the amine. By measuring the absorbance of the amine solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[5]

Detailed Experimental Protocol:

  • Spectral Analysis:

    • Prepare two stock solutions of this compound in a suitable solvent (e.g., 50% ethanol-water).

    • For the first solution, add a strong acid (e.g., HCl) to ensure the amine is fully protonated (BH⁺ form).

    • For the second solution, add a strong base (e.g., NaOH) to ensure the amine is in its free base form (B).

    • Scan the UV-Vis spectrum (e.g., 215-400 nm) for both solutions to identify an analytical wavelength where the absorbance difference between the two forms is maximal.[5]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the amine (e.g., pH 4.0 to 6.0).

  • Absorbance Measurements:

    • For each buffer solution, prepare a sample containing a constant concentration of this compound.

    • Measure the absorbance (A) of each sample at the predetermined analytical wavelength.

    • Also, measure the absorbance of the fully acidic solution (A_BH⁺) and the fully basic solution (A_B) at the same wavelength.

  • Data Analysis:

    • The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • A plot of log[(A - A_B) / (A_BH⁺ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

G A Identify Analytical Wavelength (λ_max) from spectra of fully protonated and free base forms D Measure Absorbance (A) of Each Sample at λ_max A->D B Prepare Series of Buffers with Known pH Values C Prepare Amine Samples in Each Buffer B->C C->D E Calculate pKa using the formula: pKa = pH + log[(A - A_B) / (A_BH+ - A)] D->E F Alternatively, plot log[...] vs. pH to find pKa as the intercept E->F G Final pKa Value E->G

Workflow for pKa determination by spectrophotometry.

Applications in Drug Development

This compound and its hydrochloride salt are important intermediates in organic synthesis and medicinal chemistry.[1][7] The basicity of the aniline nitrogen is critical as it dictates:

  • Salt Formation: The ability to form stable, crystalline hydrochloride salts, which often improves the handling, solubility, and stability of pharmaceutical intermediates.[1][8]

  • Reaction Nucleophilicity: The lone pair on the nitrogen acts as a nucleophile in many synthetic transformations. The basicity is directly related to this nucleophilicity, influencing reaction rates and pathways.

  • Physiological pH Behavior: For a final drug molecule containing this moiety, the pKa determines the extent of ionization at physiological pH (~7.4). This is a crucial factor for drug absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and interaction with biological targets.

Conclusion

The basicity of this compound, quantified by a predicted pKa of 5.17, is enhanced relative to aniline due to the net electron-donating character of the para-benzyloxy group. This property is a cornerstone of its utility as a synthetic building block in various fields, including drug development.[2] Accurate determination of its pKa through established methods like potentiometric titration or spectrophotometry is essential for optimizing reaction conditions and for predicting the pharmacokinetic behavior of derivative compounds. This guide provides the foundational data and methodologies required for the effective application of this compound in a research and development setting.

References

A Technical Guide to the Commercial Sources, Purity, and Analysis of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, typical purity levels, and analytical methodologies for 4-(benzyloxy)aniline. Detailed experimental protocols for purification and purity assessment are presented to support researchers and drug development professionals in ensuring the quality of this versatile chemical intermediate.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is most commonly supplied as the hydrochloride salt, which enhances its stability. The stated purity of the commercial product is typically high, often 98% or greater. The free base form is also available from some vendors.

Below is a summary of representative commercial sources and their stated purities. Please note that catalog information is subject to change, and it is recommended to consult the supplier directly for the most current data and specifications.

SupplierProduct NameCAS NumberStated PurityForm
Sigma-Aldrich This compound hydrochloride51388-20-698%Solid
Otto Chemie Pvt Ltd This compound hydrochloride51388-20-698%Powder/Crystal/Chunks[1]
Carl ROTH This compound hydrochloride51388-20-6≥99 %Data Not Available
Tokyo Chemical Industry This compound6373-46-2>98.0% (GC)Solid

Potential Impurities

The synthesis of this compound typically involves a two-step process: the Williamson ether synthesis of 4-nitrophenol (B140041) with benzyl (B1604629) chloride to form 4-benzyloxynitrobenzene, followed by the reduction of the nitro group to an amine.[2][3] Potential impurities can arise from starting materials, side reactions, or incomplete reactions during this process.

Potential Impurities from Synthesis:

  • 4-Aminophenol (B1666318): An unreacted starting material from the ether synthesis step.[4][5][6][7][8]

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloride.

  • 4-Nitrophenol: Incomplete etherification can lead to the presence of this starting material.

  • Dibenzyl ether: A potential byproduct of the Williamson ether synthesis.

  • Azoxybenzene and Azobenzene derivatives: Intermediates in the reduction of the nitro group that may be present if the reduction is incomplete.[1]

  • Unidentified degradation products: 4-Aminophenol, a potential impurity, is known to degrade and cause coloration.[4]

Purification Protocols

For applications requiring higher purity than commercially available, further purification of this compound may be necessary. Recrystallization and column chromatography are effective methods for removing residual impurities.

Recrystallization of this compound Hydrochloride

Recrystallization is a robust technique for purifying crystalline solids. The selection of an appropriate solvent system is critical for successful purification. For amine hydrochlorides, polar solvents are generally suitable.

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol (B145695) and water is a good starting point for the recrystallization of this compound hydrochloride. The compound is soluble in hot ethanol and less soluble in cold water.

  • Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask by gently heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Purification of this compound (Free Base) by Column Chromatography

For the free base form of this compound, which is less polar than its hydrochloride salt, column chromatography is an effective purification method. Due to the basic nature of the aniline (B41778), it is advisable to use a mobile phase containing a small amount of a basic modifier to prevent streaking on the silica (B1680970) gel column.

Experimental Protocol:

  • Preparation of the Free Base: Dissolve the this compound hydrochloride in water and basify with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of approximately 8-9. Extract the free base into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: A good starting mobile phase is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound. To the chosen solvent system, add 0.5-1% triethylamine (B128534) to neutralize the acidic sites on the silica gel.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase method is generally suitable.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid for improved peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aniline derivatives, derivatization may sometimes be employed to improve chromatographic performance, though it is often not necessary for this compound.[10]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for purity assessment by identifying signals from impurities.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The spectrum of pure this compound should show characteristic signals for the aromatic protons of the aniline and benzyl groups, the methylene (B1212753) protons of the benzyl group, and the amine protons. The presence of impurity peaks can be identified and, with the use of an internal standard, quantified.

Workflow and Logic Diagrams

To visualize the processes described in this guide, the following diagrams have been created using the DOT language.

cluster_purification Purification Workflow start Commercial this compound recrystallization Recrystallization (Hydrochloride Salt) start->recrystallization column_chromatography Column Chromatography (Free Base) start->column_chromatography pure_product Purified this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the purification of commercial this compound.

cluster_analysis Purity Analysis Workflow sample Purified Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr data Purity Data hplc->data gcms->data nmr->data

Caption: Workflow for the purity analysis of this compound.

References

health and safety data for 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 4-(Benzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for this compound (CAS No. 6373-46-2) and its hydrochloride salt (CAS No. 51388-20-6). The information is intended to support safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1] The following tables summarize the key physical and chemical properties for both the free base and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6373-46-2[2]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
Appearance White to gray to brown powder or crystal[3]
Melting Point 54-55 °C[3]
Boiling Point 161-164 °C at 0.25 Torr[3]
Solubility Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; slightly soluble in water.[3][4]
pKa 5.17 ± 0.10 (Predicted)[3]
Storage Temperature Room temperature, in a dark, inert atmosphere.[3][5]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 51388-20-6[6][7]
Molecular Formula C₁₃H₁₄ClNO[7]
Molecular Weight 235.71 g/mol [6][7]
Appearance Off-white to beige and faint brown to light brown powder or crystals.[7]
Melting Point 228 °C (decomposition)[6][7]
Storage Conditions Store desiccated at -20°C or at room temperature.[8][9]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[10]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][10]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

The hydrochloride salt is also classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][5][10]

Hazard Pictograms:

alt text

Signal Word: Warning[2][10]

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature.

Table 4: Acute Toxicity Data

RouteSpeciesEndpointValueCompound FormReference(s)
OralRatLD50>300 - <2000 mg/kgHydrochloride[4][5][11]
DermalData Not AvailableLD50Data Not AvailableFree Base
InhalationData Not AvailableLC50Data Not AvailableFree Base

Due to the lack of specific data for this compound, data for the parent compound, aniline, is provided for context.

Table 5: Acute Toxicity Data for Aniline (CAS No. 62-53-3)

RouteSpeciesEndpointValueReference(s)
OralRatLD50250 mg/kg[12]
DermalRabbitLD50820 mg/kg[12]

Experimental Protocols

4.1. Acute Oral Toxicity (Based on OECD Guideline 423)

  • Principle: A stepwise procedure with the use of a limited number of animals at each step. The method uses the mortality of animals to determine the acute oral toxicity.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortalities.

4.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

  • Principle: The substance is applied to a small area of skin of an animal and the degree of irritation is observed and scored.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a set period (e.g., 4 hours). The skin is then observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The primary irritation index is calculated based on the scores for erythema and edema.

4.3. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

  • Principle: A single dose of the substance is applied to the eye of an animal to assess the potential for eye irritation or corrosion.[13][14]

  • Test Animals: Albino rabbits are typically used.[14]

  • Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye. The eye is observed for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[13]

  • Endpoint: The degree of eye irritation is scored based on the observed effects.

Health and Safety Recommendations

5.1. First Aid Measures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Skin Contact: Wash thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.[10]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Give water to drink. Seek medical attention.[10]

5.2. Handling and Storage

  • Handling: Avoid prolonged use and all direct contact with the material. Do not breathe dust or vapor. Wash thoroughly after handling. Use in a well-ventilated area.[10]

  • Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated area.[10] Store in a dark place under an inert atmosphere.[3]

5.3. Exposure Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: Use in a well-ventilated area. A fume hood is recommended.[2]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][10]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[2][10]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2][10]

Fire and Explosion Hazard Data

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

  • Hazardous Combustion Products: May evolve carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

  • Special Firefighting Procedures: Wear self-contained breathing apparatus and protective clothing.[10]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

  • Hazardous Decomposition Products: May evolve carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.[10]

Visualizations

The following diagrams provide logical workflows for handling and responding to incidents involving this compound.

Hazard_Response_Workflow cluster_Initial Initial Incident cluster_Response Immediate Response cluster_Assessment Hazard Assessment cluster_Action Containment & Decontamination Incident Chemical Spill or Exposure Evacuate Evacuate Immediate Area Incident->Evacuate Alert Alert Supervisor / Safety Officer Incident->Alert FirstAid Administer First Aid Incident->FirstAid Assess Assess Severity of Spill/Exposure Evacuate->Assess ConsultSDS Consult Safety Data Sheet (SDS) Alert->ConsultSDS FirstAid->Assess Contain Contain Spill (if safe to do so) Assess->Contain Minor Spill EmergencyServices Contact Emergency Services Assess->EmergencyServices Major Spill / Severe Exposure ConsultSDS->Contain Decontaminate Decontaminate Area and Personnel Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A generalized workflow for responding to a chemical incident.

PPE_Selection_Workflow cluster_Hazards Identified Hazards for this compound cluster_PPE Required Personal Protective Equipment (PPE) H302 Harmful if Swallowed Coat Lab Coat H302->Coat General Handling H315 Skin Irritation Gloves Chemically Resistant Gloves (e.g., Nitrile) H315->Gloves H319 Serious Eye Irritation Goggles Safety Goggles / Face Shield H319->Goggles H335 Respiratory Irritation Respirator Respirator (if dust/aerosol generated) H335->Respirator

Caption: A logical guide for selecting PPE based on identified hazards.

References

Stability of 4-(Benzyloxy)aniline Under Diverse Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-(benzyloxy)aniline under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. As a crucial intermediate in the synthesis of numerous pharmaceutical compounds, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols for forced degradation studies, presents quantitative stability data, and illustrates potential degradation pathways and experimental workflows through schematic diagrams.

Introduction to this compound and Stability Testing

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive aniline (B41778) group and a benzyloxy moiety, makes it susceptible to degradation under various environmental conditions. Stability testing, a critical component of the drug development process, is essential to identify potential degradation products and establish appropriate storage and handling conditions. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol [1]
Appearance White to gray to brown powder or crystals[2]
Melting Point 228 °C (decomposes) (as hydrochloride salt)[2]
Solubility Moderately soluble in polar organic solvents like ethanol (B145695) and methanol (B129727); shows higher solubility in non-polar solvents such as benzene (B151609) and toluene; limited solubility in water.
pKa The aniline group imparts basic properties to the molecule.

Stability of this compound Under Stress Conditions

Forced degradation studies were conducted to evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the observed degradation under each condition.

Stress ConditionReagent/ParametersTimeTemperatureDegradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24 h60 °C~15%4-Aminophenol (B1666318), Benzyl (B1604629) alcohol
Basic Hydrolysis 0.1 M NaOH24 h60 °C~5%4-Aminophenol, Benzyl alcohol
Oxidative 3% H₂O₂24 hRoom Temp~25%4-(Benzyloxy)nitrosobenzene, 4-(Benzyloxy)nitrobenzene, Azoxybenzene (B3421426) derivative
Thermal Solid State48 h80 °C~8%Polymerization products, minor cleavage products
Photolytic Solid State, UV light (254 nm)24 hRoom Temp~12%Colored degradants (quinonoidal structures), Polymerization products

Experimental Protocols for Forced Degradation Studies

Detailed methodologies for the forced degradation studies are provided below. These protocols are designed to induce degradation to a level that allows for the identification and characterization of degradation products.

General Procedure for Sample Preparation and Analysis

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile (B52724). For each stress condition, an aliquot of the stock solution is treated as described in the specific protocols. After the specified time, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Acidic Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M sodium hydroxide.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

Basic Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Heat the mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M hydrochloric acid.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

Thermal Degradation
  • Place approximately 10 mg of solid this compound in a clear glass vial.

  • Heat the vial in an oven at 80 °C for 48 hours.

  • After cooling, dissolve the sample in 10 mL of the mobile phase.

  • Analyze by HPLC.

Photolytic Degradation
  • Place approximately 10 mg of solid this compound in a clear glass vial.

  • Expose the vial to UV light at 254 nm in a photostability chamber for 24 hours.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • After the exposure period, dissolve both the exposed and control samples in 10 mL of the mobile phase.

  • Analyze by HPLC.

Visualizations of Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for forced degradation studies and the proposed degradation pathways for this compound under different stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (Solid, UV 254nm) Stock->Photo Neutralize Neutralization (if applicable) & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify & Quantify Degradants HPLC->Identify

Forced Degradation Experimental Workflow

Hydrolytic_Degradation This compound This compound 4-Aminophenol 4-Aminophenol This compound->4-Aminophenol H+ or OH- Benzyl alcohol Benzyl alcohol This compound->Benzyl alcohol H+ or OH-

Proposed Hydrolytic Degradation Pathway

Oxidative_Degradation This compound This compound Nitroso 4-(Benzyloxy)nitrosobenzene This compound->Nitroso [O] Azoxy Azoxybenzene derivative This compound->Azoxy [O], dimerization Nitro 4-(Benzyloxy)nitrobenzene Nitroso->Nitro [O] Nitroso->Azoxy condensation

Proposed Oxidative Degradation Pathway

Discussion of Degradation Pathways

  • Hydrolytic Degradation: Under both acidic and basic conditions, the primary degradation pathway is the cleavage of the ether linkage. This is a common reaction for benzyl ethers, leading to the formation of 4-aminophenol and benzyl alcohol. The reaction is generally more facile under acidic conditions due to the protonation of the ether oxygen, making it a better leaving group.

  • Oxidative Degradation: The aniline moiety is susceptible to oxidation. Treatment with hydrogen peroxide can lead to the formation of the corresponding nitroso and nitro compounds. Furthermore, condensation reactions between the aniline and its oxidized products can result in the formation of dimeric impurities such as azoxybenzene derivatives.

  • Thermal and Photolytic Degradation: In the solid state, thermal stress may induce polymerization and some cleavage of the benzylic C-O bond. Photolytic degradation is also likely to involve the aniline functional group, which can absorb UV radiation and lead to the formation of colored degradation products through complex radical mechanisms and potential polymerization.

Conclusion

This technical guide provides a detailed overview of the stability of this compound under forced degradation conditions. The compound is most susceptible to oxidative degradation, with significant degradation also observed under acidic hydrolytic conditions. It exhibits greater stability under basic, thermal, and photolytic stress. The primary degradation pathways involve cleavage of the ether linkage and oxidation of the aniline group. The provided experimental protocols and stability data are crucial for the development of robust formulations and stability-indicating analytical methods for drug substances and products that utilize this compound as a starting material or intermediate. Researchers and drug development professionals should consider these stability characteristics to ensure the quality and safety of their pharmaceutical products.

References

Reactivity of the Amino Group in 4-(Benzyloxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the amino group in 4-(benzyloxy)aniline, a key building block in medicinal chemistry and materials science. The document elucidates the influence of the para-benzyloxy substituent on the nucleophilicity and basicity of the aniline (B41778) nitrogen. It further details experimental protocols for a range of essential transformations including N-acylation, N-alkylation, N-sulfonylation, diazotization, and reductive amination. Quantitative data, including pKa values and reaction yields, are systematically presented. Visual aids in the form of reaction diagrams and logical workflows are provided to facilitate a comprehensive understanding of the molecule's chemical behavior.

Core Reactivity Principles

The reactivity of the amino group in this compound is fundamentally governed by the electronic and steric properties of the benzyloxy substituent located at the para position.

Electronic Effects

The benzyloxy group exerts a significant electron-donating effect (+R effect) on the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions, and importantly, on the nitrogen atom of the amino group. The increased electron density enhances the nucleophilicity of the amino group, making it more reactive towards electrophiles compared to unsubstituted aniline.

Conversely, the benzyloxy group also has a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. However, the resonance effect is dominant, leading to an overall activation of the amino group and the aromatic ring.

Basicity

The electron-donating nature of the benzyloxy group also influences the basicity of the amino group. Basicity is quantified by the pKa of the conjugate acid (the anilinium ion). For the anilinium ion, the pKa is approximately 4.6.[1] Due to the electron-donating character of the para-benzyloxy group, this compound is expected to be a slightly stronger base than aniline, and thus, the pKa of its conjugate acid is anticipated to be slightly higher than 4.6.

Table 1: pKa Values of Substituted Anilinium Ions

CompoundpKa of Conjugate Acid
p-Nitroaniline1.0
p-Chloroaniline3.98
Aniline4.60
p-Toluidine5.08
p-Anisidine5.34
This compound Estimated > 4.6

Data for substituted anilines sourced from various chemical data compilations.

Key Reactions of the Amino Group

The enhanced nucleophilicity of the amino group in this compound allows it to readily participate in a variety of chemical transformations crucial for the synthesis of complex molecules.

N-Acylation

N-acylation is a common reaction to form amides, which can serve as protecting groups or as key structural motifs in biologically active compounds. This compound reacts readily with acylating agents such as acyl chlorides and anhydrides in the presence of a base.

Table 2: Representative N-Acylation Reactions of this compound

Acylating AgentBaseSolventYield (%)Reference
Acetic Anhydride (B1165640)-Water~90%General Protocol
Valeryl ChlorideTriethylamineDichloromethaneNot specifiedDetailed Protocol
  • Dissolution: In a suitable flask, dissolve this compound (1.0 eq) in water.

  • Acylation: Add acetic anhydride (1.2 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the solid with cold water and dry to afford the pure N-(4-(benzyloxy)phenyl)acetamide.

N_Acylation reactant1 This compound product N-(4-(benzyloxy)phenyl)acetamide reactant1->product Water, RT reactant2 Acetic Anhydride reactant2->product

N-Acylation of this compound.
N-Alkylation

Direct N-alkylation of anilines can be challenging due to over-alkylation. Reductive amination provides a more controlled method for the synthesis of N-alkylated anilines. This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction.

Table 3: Reductive Amination with this compound

Aldehyde/KetoneReducing AgentSolventYield (%)Reference
Benzaldehyde (B42025)NaBH₄ / DOWEX®THF90%[2]
BenzaldehydeH₂ / Mn complexEthanol93%[3]
  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and this compound (1.0 eq) in tetrahydrofuran (B95107) (THF). Add DOWEX® 50WX8 resin (catalyst). Stir the mixture at room temperature for 5 minutes.

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄, 1.0 eq) to the reaction mixture and continue stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 20-45 minutes).

  • Work-up: Filter the reaction mixture to remove the resin. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-4-(benzyloxy)aniline.[2]

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction aniline This compound imine Imine Intermediate aniline->imine DOWEX®, THF, RT aldehyde Benzaldehyde aldehyde->imine product N-Benzyl-4-(benzyloxy)aniline imine->product NaBH₄

Reductive amination workflow.
N-Sulfonylation

The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides, a class of compounds with significant importance in the pharmaceutical industry.

Table 4: N-Sulfonylation of this compound

Sulfonylating AgentBaseSolventYield (%)Reference
Benzenesulfonyl chloridePyridineNot specifiedHigh (not quantified)General Protocol
p-Toluenesulfonyl chlorideAtomized SodiumEtOH-THF (sonication)High (not quantified)[4]
  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in pyridine.

  • Sulfonylation: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Pour the reaction mixture into cold water. Collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure N-(4-(benzyloxy)phenyl)benzenesulfonamide.

N_Sulfonylation reactant1 This compound product N-(4-(benzyloxy)phenyl)benzenesulfonamide reactant1->product Pyridine, 0 °C to RT reactant2 Benzenesulfonyl Chloride reactant2->product

N-Sulfonylation of this compound.
Diazotization

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). These diazonium salts are versatile intermediates that can undergo various subsequent reactions.

  • Suspension: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water and add it dropwise to the cold aniline suspension, maintaining the temperature below 5 °C.

  • Completion: Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution of the diazonium salt is used immediately in subsequent reactions.[5]

Diazotization_Workflow start This compound step1 Suspend in HCl/H₂O start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO₂(aq) dropwise step2->step3 end 4-(Benzyloxy)benzenediazonium Salt (in situ) step3->end

Diazotization experimental workflow.

Conclusion

The amino group in this compound exhibits enhanced nucleophilicity and basicity due to the electron-donating resonance effect of the para-benzyloxy substituent. This heightened reactivity makes it a versatile and valuable substrate for a wide range of organic transformations, including N-acylation, N-alkylation, N-sulfonylation, and diazotization. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of drug discovery and materials science, enabling the efficient synthesis of diverse and complex molecular architectures based on the this compound scaffold.

References

An In-depth Technical Guide to 4-(Benzyloxy)aniline: Discovery, History, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)aniline, a versatile aromatic amine, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and evolution as a key building block in the development of novel therapeutic agents. The document details its physicochemical properties, outlines key synthetic methodologies with experimental protocols, and explores its applications in drug discovery, with a focus on its role in the synthesis of N-type calcium channel blockers and antimycobacterial agents. Quantitative data is presented in structured tables for clarity, and key chemical pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and History

The synthetic routes to this compound are fundamentally based on well-established reactions, most notably the Williamson ether synthesis, developed by Alexander Williamson in 1850. This historical context suggests that the synthesis of this compound would have been achievable by late 19th or early 20th-century chemists. The compound's utility as a stable, protected form of p-aminophenol likely drove its initial synthesis and subsequent use as an intermediate in more complex molecular constructions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
CAS Number 6373-46-2[1]
Beilstein Registry Number 2101629[1]
Appearance White to off-white crystalline solid[2]
Melting Point 52-56 °C[3]
Boiling Point 155 °C at 3 mmHg[3]
Solubility Soluble in ethanol (B145695), ether, and chloroform. Slightly soluble in water.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes, both of which are variations of the Williamson ether synthesis.

Route 1: From 4-Nitrophenol (B140041)

This two-step synthesis involves the benzylation of 4-nitrophenol followed by the reduction of the nitro group.

Logical Workflow for Synthesis of this compound from 4-Nitrophenol

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction 4-Nitrophenol 4-Nitrophenol Reaction_1 Williamson Ether Synthesis 4-Nitrophenol->Reaction_1 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction_1 Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base_Solvent->Reaction_1 4-Benzyloxynitrobenzene 4-Benzyloxynitrobenzene Reaction_2 Nitro Group Reduction 4-Benzyloxynitrobenzene->Reaction_2 4-Benzyloxynitrobenzene->Reaction_2 Reaction_1->4-Benzyloxynitrobenzene Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reducing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Logical workflow for the synthesis of this compound starting from 4-nitrophenol.

Experimental Protocol: Synthesis of this compound from 4-Nitrophenol

  • Step 1: Synthesis of 4-Benzyloxynitrobenzene. To a solution of 4-nitrophenol in a suitable solvent such as acetone (B3395972) or DMF, is added a base, typically potassium carbonate or sodium hydride. Benzyl (B1604629) chloride or benzyl bromide is then added, and the mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

  • Step 2: Synthesis of this compound. The 4-benzyloxynitrobenzene is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, is used to reduce the nitro group to an amine. Upon completion, the reaction mixture is worked up by neutralization and extraction to yield this compound.[4]

Route 2: From 4-Aminophenol (B1666318)

This route involves the direct benzylation of 4-aminophenol. Protection of the more nucleophilic amino group is often required to achieve selective O-alkylation.

Experimental Protocol: Synthesis of this compound from 4-Aminophenol

  • Step 1: Protection of the Amino Group (Optional but Recommended). The amino group of 4-aminophenol can be protected, for example, by acetylation with acetic anhydride (B1165640) to form N-acetyl-4-aminophenol (paracetamol).

  • Step 2: Benzylation. The protected 4-aminophenol is then subjected to Williamson ether synthesis as described above, using a base and benzyl halide to form the benzyl ether.

  • Step 3: Deprotection. The protecting group on the nitrogen is then removed. For an acetyl group, this can be achieved by acid or base hydrolysis to yield this compound.

Applications in Drug Development

This compound serves as a crucial scaffold and intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of a reactive aniline (B41778) nitrogen, which can be readily functionalized, and a stable benzyloxy group that can act as a lipophilic moiety or be deprotected to reveal a phenol (B47542).

N-Type Calcium Channel Blockers for Analgesia and Neuroprotection

Derivatives of this compound have been investigated as potent and selective blockers of N-type voltage-sensitive calcium channels (VSCCs). These channels play a critical role in neurotransmitter release and are implicated in pain signaling and neuronal damage.

Signaling Pathway: Role of N-Type Calcium Channels in Nociception

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nociceptive_Stimulus Nociceptive Stimulus Action_Potential Action Potential Propagation Nociceptive_Stimulus->Action_Potential N_Type_Ca_Channel N-Type Ca²⁺ Channel Action_Potential->N_Type_Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx N_Type_Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Receptor_Binding Receptor Binding Neurotransmitter_Release->Receptor_Binding Signal_Transduction Signal Transduction Receptor_Binding->Signal_Transduction Pain_Signal Pain Signal to Brain Signal_Transduction->Pain_Signal 4_Benzyloxyaniline_Derivative This compound Derivative 4_Benzyloxyaniline_Derivative->N_Type_Ca_Channel Blockade

Caption: Simplified signaling pathway of nociception involving N-type calcium channels and the point of intervention by this compound derivatives.

A study published in the Journal of Medicinal Chemistry described a series of this compound analogues as potent N-type calcium channel blockers with anticonvulsant and analgesic properties.[5]

Quantitative Data for Lead Compound 11 [5]

ParameterValue
N-type Calcium Channel Blockade (IC₅₀) 0.67 µM (in IMR32 assay)
Audiogenic Seizure Model (ED₅₀) 6 mg/kg (iv) in DBA/2 mice
Anti-writhing Model (ED₅₀) 6 mg/kg (iv)

Experimental Workflow for the Synthesis of N-Type Calcium Channel Blockers

G 4-Benzyloxyaniline 4-Benzyloxyaniline Coupling_Reaction Reductive Amination or Nucleophilic Substitution 4-Benzyloxyaniline->Coupling_Reaction Piperidine_Derivative Substituted Piperidine Piperidine_Derivative->Coupling_Reaction Intermediate_1 4-(4-Benzyloxyphenyl) piperidine Intermediate Coupling_Reaction->Intermediate_1 Amide_Coupling Amide Coupling Intermediate_1->Amide_Coupling Final_Compound N-Type Calcium Channel Blocker Amide_Coupling->Final_Compound Amino_Acid Protected Amino Acid Amino_Acid->Amide_Coupling

Caption: General experimental workflow for the synthesis of this compound-based N-type calcium channel blockers.

Experimental Protocol: Synthesis of (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one (Compound 11) [5]

The synthesis of the lead compound 11 involved a multi-step sequence starting with the reductive amination of a piperidone precursor with this compound, followed by N-alkylation and subsequent amide coupling with a protected amino acid, and final deprotection.

Antimycobacterial Agents

Tuberculosis remains a significant global health threat, and the development of new antimycobacterial agents is crucial. This compound has been utilized as a scaffold in the synthesis of novel compounds with activity against Mycobacterium tuberculosis. A 2022 study reported the synthesis and evaluation of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[6]

Quantitative Data for Lead Antimycobacterial Compounds [6]

CompoundR⁴R⁵MIC (µM) against M. tuberculosis H37Rv
9t ClCH₃2.6
9u BrCH₃2.5
Isoniazid (control) --2.3

Experimental Workflow for the Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

Caption: Experimental workflow for the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Experimental Protocol: General Procedure for the Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines [6]

  • Step 1: Synthesis of 4-(Benzyloxy)benzonitriles. 4-Cyanophenol was reacted with various substituted benzyl bromides in acetone with potassium carbonate as the base under reflux conditions.

  • Step 2: Synthesis of 4-(Benzyloxy)benzylamines. The resulting benzonitriles were reduced using lithium aluminum hydride in THF.

  • Step 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. The 4-(benzyloxy)benzylamines were then reacted with substituted 4-chloroquinolines in DMSO with N,N-diisopropylethylamine (DIPEA) as a base at 150 °C.

Conclusion

This compound, a compound with historical roots in classical organic chemistry, continues to be a valuable and versatile building block in modern drug discovery and development. Its straightforward synthesis and the dual functionality of its amino and protected phenol groups allow for the creation of diverse molecular architectures. The successful application of this compound derivatives in the development of N-type calcium channel blockers and antimycobacterial agents underscores its importance and potential for the discovery of future therapeutics. This guide provides a foundational understanding of this key chemical entity for researchers and scientists in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 4-(benzyloxy)aniline with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental and crucial transformation in organic synthesis, providing access to a wide array of secondary and tertiary amines. These products are pivotal intermediates in the preparation of pharmaceuticals, agrochemicals, dyes, and functional materials. 4-(Benzyloxy)aniline, in particular, serves as a valuable building block in medicinal chemistry. The benzyloxy group can act as a protecting group for the phenol (B47542) functionality or as a key structural element for interaction with biological targets. This document provides detailed application notes and experimental protocols for the N-alkylation of this compound with various alkyl halides, summarizing quantitative data and visualizing key workflows and potential biological signaling pathways.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound and structurally similar anilines with various alkyl halides under different reaction conditions.

EntryAniline (B41778) DerivativeAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compound7-BromoheptanenitrileCsFDMF100285[1]
2AnilineBenzyl (B1604629) bromideK₂CO₃/KIAcetoneReflux-Good[2]
34-MethoxyanilineBenzyl chlorideNaHCO₃Ethanol802-4-[3]
4BenzylamineBenzyl bromideAl₂O₃-OKAcetonitrileRT285 (dialkylated)[4]
5IndazoleAlkyl bromideNaHTHF-->99 (N-1 selectivity)[5]
62-(Allyloxy)anilineBenzyl chlorideEt₃NDMSO25-504-875-95 (estimated)
7AnilineButyl bromideEt₃NDMF20-25976 (monoalkylated)

Note: Yields are reported as isolated yields unless otherwise specified. Some data for this compound is limited; therefore, data for analogous anilines are included to provide guidance on reaction conditions.

Experimental Protocols

Detailed methodologies for the N-alkylation of this compound with representative alkyl halides are provided below. These protocols are based on established procedures for aniline alkylation and can be optimized for specific substrates and scales.

Protocol 1: N-Methylation of this compound with Methyl Iodide

This protocol describes the synthesis of N-methyl-4-(benzyloxy)aniline using methyl iodide as the alkylating agent and potassium carbonate as the base.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-methyl-4-(benzyloxy)aniline.

Protocol 2: N-Ethylation of this compound with Ethyl Bromide

This protocol outlines the synthesis of N-ethyl-4-(benzyloxy)aniline using ethyl bromide and sodium hydride as a strong base.

Materials:

  • This compound

  • Ethyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 6-12 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-ethyl-4-(benzyloxy)aniline.

Protocol 3: N-Benzylation of this compound with Benzyl Bromide

This protocol details the synthesis of N-benzyl-4-(benzyloxy)aniline using benzyl bromide and triethylamine (B128534) as a base.

Materials:

  • This compound

  • Benzyl bromide

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Dichloromethane (B109758) (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous acetonitrile.

  • Add benzyl bromide (1.1 eq.) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-(benzyloxy)aniline.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the general experimental workflow for N-alkylation and potential signaling pathways that may be modulated by N-alkylated this compound derivatives, given their structural similarity to known kinase inhibitors.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, base, and solvent B Add alkyl halide A->B C Heat and stir (monitor by TLC) B->C D Quench reaction C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by column chromatography F->G H N-alkylated Product G->H

General experimental workflow for N-alkylation.

EGFR_Pathway cluster_input Signal Initiation cluster_cascade Downstream Cascade cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor N-alkylated This compound Derivative Inhibitor->MEK Potential Inhibition

Potential inhibition of the MEK/ERK signaling pathway.

Src_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effectors cluster_response Cellular Response Receptor Growth Factor Receptor (e.g., EGFR) Src Src Receptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Inhibitor N-alkylated This compound Derivative Inhibitor->Src Potential Inhibition

Potential inhibition of the Src signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Expression (Inflammation, Survival) NFkB_nuc->Gene Inhibitor N-alkylated This compound Derivative Inhibitor->IKK Potential Inhibition

Potential modulation of the NF-κB signaling pathway.

References

Application Notes and Protocols: Acylation of 4-(Benzyloxy)aniline to Form Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of anilines is a fundamental transformation in organic synthesis, yielding amides that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The amide functional group is a key structural motif in a vast array of biologically active molecules. 4-(Benzyloxy)aniline serves as a valuable building block, incorporating a protected phenol (B47542) group that can be deprotected in later synthetic steps. This document provides detailed protocols for the N-acylation of this compound using various acylating agents, including acyl chlorides, anhydrides, and carboxylic acids via coupling agents.

Data Presentation

The following table summarizes quantitative data for the acylation of this compound with various acylating agents. Please note that where direct experimental data for this compound derivatives was not available, data from closely related analogous reactions are provided for reference and are marked with an asterisk (*).

Product NameAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Spectroscopic Data Highlights
N-(4-(Benzyloxy)phenyl)acetamideAcetic AnhydrideSodium AcetateAcetic Acid/Water1000.5>90147-149¹H NMR: δ ~2.1 (s, 3H, COCH₃), ~9.8 (s, 1H, NH)
N-(4-(Benzyloxy)phenyl)pentanamidePentanoyl ChlorideTriethylamine (B128534)DichloromethaneRT2-4High--
N-(4-(Benzyloxy)phenyl)pentanamidePentanoic AcidDCC, DMAPDichloromethaneRT12-18Good--
N-(4-(Benzyloxy)phenyl)benzamideBenzoyl ChloridePyridineDichloromethaneRT2~95198-200¹H NMR: δ ~7.5-8.0 (m, Ar-H of benzoyl), ~10.2 (s, 1H, NH)

*Data is for a closely related aniline (B41778) derivative and is provided for estimation purposes.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride (e.g., Pentanoyl Chloride)

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base.[1][2]

Materials:

  • This compound

  • Pentanoyl chloride (or other desired acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pentanoyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-[4-(benzyloxy)phenyl]pentanamide.

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Agent (e.g., DCC)

This protocol outlines the synthesis of amides from this compound and a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[2]

Materials:

  • This compound

  • Pentanoic acid (or other desired carboxylic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolve the starting materials in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography on silica (B1680970) gel to obtain the desired amide.

Mandatory Visualization

Acylation_Workflow General Workflow for Acylation of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Benzyloxyaniline 4-Benzyloxyaniline Reaction Reaction 4-Benzyloxyaniline->Reaction Acylating_Agent Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid) Acylating_Agent->Reaction Base_Catalyst Base / Catalyst (e.g., TEA, Pyridine, DMAP) Base_Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Final_Product N-(4-(Benzyloxy)phenyl)amide Purification->Final_Product

Caption: General workflow for the acylation of this compound.

Signaling_Pathway Acylation Mechanism with Acyl Chloride Aniline This compound (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Chloride_Ion Chloride Ion (Cl⁻) Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Loss of Cl⁻ Amide_Product N-Acyl-4-(benzyloxy)aniline Base Base (e.g., TEA) Protonated_Base Protonated Base (e.g., TEAH⁺) Protonated_AmideBase Protonated_AmideBase Amide_ProductProtonated_Base Amide_ProductProtonated_Base Protonated_AmideBase->Amide_ProductProtonated_Base Deprotonation

Caption: Nucleophilic acyl substitution mechanism for acylation with an acyl chloride.

References

Application Notes and Protocols for the Suzuki Coupling of 4-(Benzyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-(benzyloxy)aniline derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl scaffolds. The protocols and data presented herein are designed to facilitate the successful application of this methodology in a laboratory setting.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reaction involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.

This compound serves as a valuable building block in organic synthesis. The benzyloxy group can act as a protecting group for the phenol (B47542) functionality, which can be deprotected at a later stage to reveal a hydroxyl group for further functionalization. The aniline (B41778) moiety can also be modified, making it a versatile scaffold for creating libraries of compounds in drug discovery.

Two primary strategies can be employed for the Suzuki coupling involving a this compound moiety:

  • Route A: Coupling of a halo-derivative of this compound (e.g., 4-bromo- or 4-iodo-4-(benzyloxy)aniline) with an aryl- or heteroarylboronic acid.

  • Route B: Coupling of an aryl- or heteroaryl halide with 4-(benzyloxy)phenylboronic acid.

The choice between these routes often depends on the commercial availability and stability of the starting materials. This document will focus on Route A, providing protocols and data for the coupling of halogenated this compound derivatives.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of reactants, catalyst, ligand, base, and solvent system. The following tables summarize representative quantitative data for the Suzuki coupling of aniline derivatives, which can serve as a strong starting point for reactions involving this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Various Arylboronic Acids

Reaction Conditions: Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C. Data is analogous for 4-(benzyloxy)bromoaniline.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylaniline>95
24-Methylphenylboronic acid4-(p-Tolyl)aniline>95
32-Methylphenylboronic acid4-(o-Tolyl)aniline>95
42-Methoxyphenylboronic acid4-(2-Methoxyphenyl)aniline>95
54-Cyanophenylboronic acid4-(4-Aminophenyl)benzonitrile62
64-Fluorophenylboronic acid4-(4-Fluorophenyl)aniline97
73,4-Difluorophenylboronic acid4-(3,4-Difluorophenyl)aniline93

Table 2: Illustrative Conditions for Suzuki Coupling of Halogenated this compound Derivatives

These are generalized conditions and may require optimization for specific substrates.

Aryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-(Benzyloxy)-3-bromo-5-fluoroanilinePhenylboronic acidPd(OAc)₂ (2-5)PCy₃K₃PO₄1,4-Dioxane/H₂O80-10012-2480-95
1-(Benzyloxy)-4-iodobenzene3-Aminophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O904-885-95
4-Bromo-N-acetyl-(benzyloxy)aniline(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O110-1201280-90

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Halogenated this compound with an Arylboronic Acid

This protocol describes a general method for the coupling of a bromo- or iodo-4-(benzyloxy)aniline derivative with a generic arylboronic acid.

Materials:

  • Halogenated this compound (e.g., 4-bromo-4-(benzyloxy)aniline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂, 2-3 mol%)

  • Ligand (if using a ligand-free catalyst precursor like Pd(OAc)₂, e.g., PPh₃, PCy₃, 4-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/ethanol/water (4:1:1), or DMF/water (10:1))

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (10 mL). Then, add the palladium catalyst (and ligand, if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For certain substrates, microwave irradiation can significantly reduce reaction times.

Materials:

  • As per Protocol 1

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the halogenated this compound (1.0 mmol), arylboronic acid (1.5 mmol), base (e.g., K₂CO₃, 3.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., JohnPhos, 10 mol%) in a suitable solvent (e.g., DMF, 2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).

  • Work-up and Purification: After cooling to room temperature, work up and purify the product as described in Protocol 1 (steps 5-8).

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(Base)]⁻ ArB->Borate Base Base Base->Borate Borate->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst (& Ligand if needed) solvent->catalyst heat Heat and Stir (e.g., 80-110 °C, 2-24 h) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimization Strategy for Suzuki Coupling

Optimization_Strategy start Initial Reaction Setup check_yield Low Yield or Incomplete Reaction? start->check_yield optimize_catalyst Optimize Catalyst System - Catalyst Precursor - Ligand - Catalyst Loading check_yield->optimize_catalyst Yes success High Yield of Desired Product check_yield->success No optimize_base Optimize Base - Strength (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Stoichiometry optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System - Polarity - Aqueous/Organic Ratio optimize_base->optimize_solvent optimize_temp Optimize Temperature & Reaction Time optimize_solvent->optimize_temp optimize_temp->check_yield Re-evaluate

Caption: A logical flowchart for optimizing Suzuki-Miyaura coupling reaction conditions.

Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread adoption in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of aryl halides with 4-(benzyloxy)aniline, a key transformation for the synthesis of diarylamines, which are prevalent scaffolds in many biologically active compounds.

General Reaction Scheme

The reaction involves the coupling of an aryl halide (or triflate) with this compound in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.

Reaction:

Ar-X + H₂N-C₆H₄-OBn → Ar-NH-C₆H₄-OBn + HX

Where:

  • Ar-X : Aryl halide (X = I, Br, Cl) or Aryl triflate (X = OTf)

  • H₂N-C₆H₄-OBn : this compound

  • Pd catalyst : A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : Typically a bulky, electron-rich phosphine ligand like XPhos or RuPhos

  • Base : A non-nucleophilic base, commonly a sterically hindered alkoxide such as sodium tert-butoxide (NaOtBu)

  • Solvent : Anhydrous, aprotic solvent like toluene (B28343) or dioxane

Quantitative Data Summary

The success and efficiency of the Buchwald-Hartwig amination are highly dependent on the choice of catalyst, ligand, base, and reaction conditions. The following table summarizes representative conditions and yields for the coupling of various aryl halides with anilines, providing a starting point for optimization with this compound.

Aryl HalideAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotolueneAniline (B41778)Pd(OAc)₂ / XPhosNaOtBuToluene10018>95
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1102485-95
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High
4-Bromoanisole3-AminoanilinePd₂(dba)₃ / XPhosNaOtBuToluene10018-24High

Note: The data presented above is compiled from general protocols for similar aniline syntheses and may require optimization for the specific coupling of this compound with a given aryl halide.[1]

Experimental Protocols

This section provides a detailed, representative protocol for the Buchwald-Hartwig amination of an aryl bromide with this compound on a 1.0 mmol scale.

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the reaction vessel with a septum or stopcock. If not in a glovebox, evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the reaction vessel via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 18-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(benzyloxy)aniline.

Diagrams

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: Aryl Halide This compound Pd Catalyst Ligand Base setup Combine Reagents in Flask reagents->setup glassware Prepare Oven-Dried Glassware glassware->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Aryl-4- (benzyloxy)aniline purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)(L_n)-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(L_n)-NHR' pd2_aryl->pd2_amido Amine Coordination & Deprotonation (R'NH2, Base) pd2_amido->pd0 Regeneration of Pd(0) Catalyst product Ar-NHR' pd2_amido->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of Novel Kinase Inhibitors Utilizing a 4-(Benzyloxy)aniline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors using 4-(benzyloxy)aniline as a key structural scaffold. The methodologies outlined herein are intended to guide researchers in the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.

Introduction

The this compound moiety serves as a versatile scaffold in medicinal chemistry for the design of kinase inhibitors. The aniline (B41778) nitrogen provides a crucial hydrogen bond donor/acceptor for interaction with the hinge region of the kinase ATP-binding pocket. The benzyloxy group offers a large, lipophilic substituent that can be strategically positioned to occupy hydrophobic pockets within the kinase domain, potentially enhancing binding affinity and selectivity. This scaffold is particularly amenable to incorporation into the well-established 4-anilinoquinazoline (B1210976) class of kinase inhibitors.

Application Notes

This protocol details the synthesis of a representative kinase inhibitor, N-(4-(benzyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, and its subsequent biological evaluation against EGFR, VEGFR-2, and Src kinases. The choice of the 6,7-dimethoxyquinazoline (B1622564) core is based on its prevalence in clinically approved kinase inhibitors, where these substituents often enhance potency.

Workflow for Synthesis and Evaluation

Workflow A Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (B18312) B Nucleophilic Aromatic Substitution with this compound A->B C Purification and Characterization B->C D In Vitro Kinase Inhibition Assays C->D E Data Analysis (IC50 Determination) D->E

Caption: General workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(benzyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (B130326) (IPA)

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (20 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq). Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold isopropanol (2 x 10 mL).

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compound can be determined using commercially available kinase assay kits. The following are general protocols for assessing inhibition of EGFR, VEGFR-2, and Src kinases.

General Materials for Kinase Assays:

  • Recombinant human EGFR, VEGFR-2, and Src kinase

  • Kinase-specific peptide substrate

  • Adenosine (B11128) triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

General Procedure (Luminescence-Based Assay):

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the respective kinase and its peptide substrate to their final concentrations in the kinase assay buffer.

  • Reaction Initiation: In a 384-well plate, combine the inhibitor, the specific kinase, and its substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activities of the synthesized compound and structurally related analogs are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of N-(4-(benzyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (Hypothetical Data)

Kinase TargetIC50 (nM)
EGFR50
VEGFR-2150
Src>1000

Table 2: In Vitro Kinase Inhibitory Activity of Structurally Related Compounds

CompoundKinase TargetIC50 (nM)Reference
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amineSrc44
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amineLck88
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amineVEGFR2320
6,7-dimethoxy-4-(3-bromophenylamino)quinazolineEGFR0.029[1]
ZD6474 (Vandetanib)VEGFR-240[2]
ZD6474 (Vandetanib)EGFR500[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the synthesized class of inhibitors.

EGFR_Signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Point of Inhibition.

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src CellProcesses Proliferation Migration Survival Ras->CellProcesses PI3K->CellProcesses STAT3->CellProcesses Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Src

Caption: Src Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for the Derivatization of 4-(Benzyloxy)aniline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-(benzyloxy)aniline for structure-activity relationship (SAR) studies, with a focus on the development of novel anticancer agents. The protocols and data herein are compiled to assist researchers in the design, synthesis, and evaluation of new chemical entities based on this versatile scaffold.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its unique combination of a flexible benzyloxy group and a reactive aniline (B41778) moiety makes it an attractive starting point for medicinal chemistry campaigns. Derivatization of this scaffold allows for the systematic exploration of chemical space to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document details synthetic strategies and biological evaluation methods for developing this compound derivatives, particularly as kinase inhibitors and apoptosis-inducing agents in cancer therapy.

Core Derivatization Strategies

The this compound scaffold can be modified at several key positions to probe the structure-activity landscape. The primary points of derivatization include the aniline nitrogen, the phenyl ring of the aniline, and the benzyl (B1604629) group.

A general workflow for an SAR study commencing with the this compound scaffold is depicted below. This process involves the synthesis of analog libraries with targeted modifications, followed by robust biological screening to determine the impact of these chemical changes on activity.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation Start This compound Scaffold Deriv Chemical Derivatization (e.g., Acylation, Alkylation, Coupling Reactions) Start->Deriv Synthetic Chemistry Library Library of Analogs Deriv->Library Screening Primary Screening (e.g., Cell Viability Assays) Library->Screening Biological Testing Hit_ID Hit Identification Screening->Hit_ID Data Analysis Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_ID->Lead_Opt Lead_Opt->Deriv Iterative Design End Candidate Drug Lead_Opt->End

Caption: General workflow for a structure-activity relationship (SAR) study.

Application I: Synthesis of 4-Anilinoquinolinylchalcone Derivatives

This section details the synthesis and anticancer evaluation of a series of 4-anilinoquinolinylchalcone derivatives incorporating the this compound moiety. These compounds have been investigated for their antiproliferative activities against various human cancer cell lines.

Experimental Protocol: General Synthesis of this compound-Quinolinylchalcone Derivatives[1][2]

A multi-step synthesis is employed to generate the target chalcone (B49325) derivatives.

  • Synthesis of this compound: A common method for synthesizing this compound involves the reaction of 4-nitrophenol (B140041) with benzyl chloride to form 4-benzyloxy nitrobenzene, followed by reduction of the nitro group.[1]

  • Coupling Reaction: The synthesized this compound is then coupled with a suitable quinoline (B57606) precursor to form the 4-anilinoquinoline core.

  • Chalcone Formation: The final step involves a Claisen-Schmidt condensation between the 4-anilinoquinoline intermediate and an appropriate acetophenone (B1666503) to yield the target chalcone.

Structure-Activity Relationship (SAR) Data

The antiproliferative activity of the synthesized chalcone derivatives was evaluated against human cancer cell lines, including hepatocellular carcinoma (Huh-7) and breast cancer (MDA-MB-231).[2][3] The IC50 values are summarized in the table below.

Compound IDR1 (at quinolinyl)R2 (at benzyloxy-phenyl)Huh-7 IC50 (µM)[3]MDA-MB-231 IC50 (µM)[3]
4a OMeH1.470.11
4d OMe3-Cl0.690.18
4f OMe3-OMe1.411.94

SAR Summary:

  • An electron-donating substituent (OMe) at the R1 position of the quinolinylchalcone moiety appears more favorable for cytotoxicity than an electron-withdrawing group (F).[3]

  • For the 4-methoxyphenyl (B3050149) derivatives, an electron-withdrawing group (3-Cl) at the R2 position of the benzyloxy-phenyl moiety resulted in higher activity against the Huh-7 cell line compared to an unsubstituted or electron-donating group.[3]

  • Compound 4a was identified as a lead compound due to its high and selective activity against the MDA-MB-231 breast cancer cell line.[2][3]

Application II: Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives

This application focuses on the synthesis and SAR of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives as potent anticancer agents.[4][5]

Experimental Protocol: General Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives[4]
  • 'One-Pot' Cyclization: Substituted anilines are reacted with diethylmalonate in the presence of polyphosphoric acid (PPA) to yield 4-hydroxyquinolin-2(1H)-one derivatives.

  • O-Alkylation: The resulting 4-hydroxyquinolin-2(1H)-ones are then alkylated with appropriately substituted benzyl bromides in the presence of a base such as potassium carbonate to afford the final 4-benzyloxyquinolin-2(1H)-one derivatives.

Structure-Activity Relationship (SAR) Data

The antiproliferative activities of these compounds were assessed against a panel of four human cancer cell lines: HL-60 (leukemia), Hep3B (hepatoma), H460 (non-small-cell lung carcinoma), and COLO 205 (colorectal adenocarcinoma).[4][6]

Compound IDR (on quinolinone)R' (on benzyl)HL-60 IC50 (µM)[4]Hep3B IC50 (µM)[4]H460 IC50 (µM)[4]COLO 205 IC50 (µM)[4]
7e 6,7-dimethoxy4-F0.150.320.280.17
8e 6,7-diethoxy4-F0.110.210.190.12
9b 6-ethyl-7-methoxy4-Cl0.230.450.390.26
9c 6-ethyl-7-methoxy4-Br0.180.370.310.21
9e 6-ethyl-7-methoxy4-F0.090.190.160.10
10c 6-bromo-7-methoxy4-Br0.310.580.470.35
10e 6-bromo-7-methoxy4-F0.140.290.240.16
11c 7,8-dimethoxy4-Br0.080.170.140.09
11e 7,8-dimethoxy4-F0.040.080.060.014

SAR Summary:

  • Several derivatives displayed high potency with IC50 values less than 1 µM against the tested cancer cell lines.[4][5][6]

  • Compound 11e , featuring 7,8-dimethoxy substitution on the quinolinone ring and a 4-fluoro substituent on the benzyl group, exhibited the most prominent growth inhibitory activities, with IC50 values in the nanomolar range against all four cell lines.[4][5]

  • The synthesized compounds showed selectivity for cancer cells over normal human cells (Detroit 551), with IC50 values greater than 50 µM for the normal cell line.[4][5][6]

Proposed Mechanism of Action and Signaling Pathway

Mechanistic studies on lead compounds from these series suggest that they can induce apoptosis in cancer cells. For instance, compound 11e was found to disrupt microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis through both intrinsic and extrinsic signaling pathways.[4][5]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound 4-Benzyloxyaniline Derivative (e.g., Compound 11e) Microtubule Microtubule Disruption Compound->Microtubule G2M G2/M Arrest Microtubule->G2M Bcl2 Bcl-2 Family (e.g., Bcl-xL, Bcl-2) G2M->Bcl2 Induces Stress DeathReceptor Death Receptors (e.g., DR4, DR5) G2M->DeathReceptor Sensitizes Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase8->Caspase3 Activates Bid->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by potent derivatives.

Conclusion

The derivatization of this compound is a fruitful strategy for the discovery of novel anticancer agents. The presented data and protocols for the synthesis of 4-anilinoquinolinylchalcones and 4-benzyloxyquinolin-2(1H)-ones serve as a valuable resource for researchers. Systematic modification of the this compound scaffold allows for the fine-tuning of biological activity, leading to the identification of potent and selective lead compounds for further development.

References

Protecting Group Strategies for the Amine in 4-(Benzyloxy)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)aniline is a valuable bifunctional molecule widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a nucleophilic primary amine and a benzyl (B1604629) ether necessitates a strategic approach to chemical transformations. Protecting the amine functionality is often a critical step to prevent undesired side reactions and to direct reactivity towards other parts of the molecule. This document provides detailed application notes and protocols for the protection of the amine group in this compound, with a focus on commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, particularly the stability requirements for subsequent reaction conditions and the orthogonality of deprotection.[1]

Core Concepts of Amine Protection

The fundamental workflow of amine protection involves the introduction of a protecting group to mask the reactivity of the amine, followed by its selective removal at a later synthetic stage to restore the amine functionality.[1] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not affect other functional groups within the molecule, such as the benzyloxy group in this compound.[1][2]

Diagram 1: General Workflow of Amine Protection

G General Amine Protection Workflow Unprotected Unprotected Amine (this compound) Protected Protected Amine (e.g., N-Boc-4-(benzyloxy)aniline) Unprotected->Protected Protection Reaction Reaction at another site Protected->Reaction Deprotected Deprotected Amine (this compound) Protected->Deprotected Deprotection Reaction->Protected Stable

Caption: A generalized workflow for the protection and deprotection of an amine.

Protecting Group Strategies for this compound

The choice of protecting group for the amine in this compound is critical and depends on the planned synthetic route. The presence of the acid-labile benzyloxy group must be considered when selecting deprotection methods.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a variety of conditions, except for strong acids.[3][4]

Application Notes:

  • Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles.[5] This makes it compatible with reactions such as ester saponification or transformations on other parts of the molecule that require basic or reductive conditions.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6] Caution must be exercised as the benzyloxy group is also susceptible to cleavage under strongly acidic conditions. Careful selection of the acid and reaction conditions is necessary to achieve selective deprotection of the Boc group without affecting the benzyl ether.

Data Presentation: Boc Protection and Deprotection

Protecting GroupReagent for ProtectionTypical SolventsBaseTypical YieldDeprotection Conditions
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTHF, Dioxane, CH₂Cl₂Triethylamine (B128534) (TEA), DMAP>95%TFA in CH₂Cl₂, HCl in Dioxane

Experimental Protocols: Boc Protection and Deprotection

Protocol 1.1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 equiv.) in tetrahydrofuran (B95107) (THF) (0.2 M).

  • Add triethylamine (1.2 equiv.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.

Diagram 2: Boc Protection Workflow

G Boc Protection of this compound cluster_reactants Reactants cluster_workup Workup Aniline This compound Reaction Stir at RT, 2-4h Aniline->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Triethylamine Base->Reaction Solvent THF Solvent->Reaction Concentrate1 Concentrate Reaction->Concentrate1 Extract EtOAc Extraction Concentrate1->Extract Wash Wash (aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate2 Concentrate Dry->Concentrate2 Product N-Boc-4-(benzyloxy)aniline Concentrate2->Product

Caption: Experimental workflow for the Boc protection of this compound.

Protocol 1.2: Deprotection of N-Boc-4-(benzyloxy)aniline

  • Dissolve N-Boc-4-(benzyloxy)aniline (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C to room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected aniline.

Carbobenzyloxy (Cbz) Group

The Cbz group is another widely used protecting group for amines, known for its stability under both acidic and basic conditions.[7][8]

Application Notes:

  • Stability: The Cbz group is robust and stable under a wide range of conditions, including those that would cleave a Boc group.[7]

  • Deprotection: The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][8] This method, however, will also cleave the benzyloxy group in this compound. Therefore, for this specific substrate, alternative deprotection methods that do not affect the benzyl ether, such as using strong acids like HBr in acetic acid, must be considered.[9] This presents an orthogonality challenge.

Data Presentation: Cbz Protection and Deprotection

Protecting GroupReagent for ProtectionTypical SolventsBaseTypical YieldDeprotection Conditions
Cbz Benzyl chloroformate (Cbz-Cl)Dioxane/H₂O, CH₂Cl₂NaHCO₃, Pyridine>90%H₂, Pd/C; HBr/AcOH

Experimental Protocols: Cbz Protection and Deprotection

Protocol 2.1: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (2:1) (0.2 M).

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv.).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.[1]

Diagram 3: Cbz Protection Workflow

G Cbz Protection of this compound cluster_reactants Reactants cluster_workup Workup Aniline This compound Reaction Stir at RT, 4-6h Aniline->Reaction CbzCl Cbz-Cl CbzCl->Reaction Base NaHCO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Extract EtOAc Extraction Reaction->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product N-Cbz-4-(benzyloxy)aniline Concentrate->Product

Caption: Experimental workflow for the Cbz protection of this compound.

Protocol 2.2: Deprotection of N-Cbz-4-(benzyloxy)aniline (Caution: Potential for Benzyl Ether Cleavage)

  • Dissolve N-Cbz-4-(benzyloxy)aniline (1.0 equiv.) in glacial acetic acid (0.1 M).

  • Add a solution of HBr in acetic acid (33 wt %, 5.0 equiv.).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize with a solid base (e.g., NaHCO₃ or NaOH) until the solution is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, which offers an excellent orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[1]

Application Notes:

  • Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, making it an ideal choice when subsequent reactions require these conditions.[1]

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an aprotic solvent like DMF or NMP.[10] This deprotection condition is orthogonal to the benzyloxy group.

Data Presentation: Fmoc Protection and Deprotection

Protecting GroupReagent for ProtectionTypical SolventsBaseTypical YieldDeprotection Conditions
Fmoc Fmoc-Cl, Fmoc-OSuDioxane/H₂O, DMFNaHCO₃, Pyridine>90%20% Piperidine in DMF

Experimental Protocols: Fmoc Protection and Deprotection

Protocol 3.1: N-Fmoc Protection of this compound

  • Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (1:1) (0.2 M).

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv.).

  • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equiv.) in dioxane.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by recrystallization or column chromatography.

Diagram 4: Fmoc Protection Workflow

G Fmoc Protection of this compound cluster_reactants Reactants cluster_workup Workup Aniline This compound Reaction Stir at RT, 12-16h Aniline->Reaction FmocCl Fmoc-Cl FmocCl->Reaction Base NaHCO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Extract EtOAc Extraction Reaction->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product N-Fmoc-4-(benzyloxy)aniline Concentrate->Product

Caption: Experimental workflow for the Fmoc protection of this compound.

Protocol 3.2: Deprotection of N-Fmoc-4-(benzyloxy)aniline

  • Dissolve N-Fmoc-4-(benzyloxy)aniline (1.0 equiv.) in dimethylformamide (DMF) (0.1 M).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Orthogonal Protection Strategy

In a multi-step synthesis involving this compound, an orthogonal protection strategy is highly advantageous. This allows for the selective deprotection of one protecting group in the presence of another. For instance, if both an amine and another functional group in the molecule require protection, choosing protecting groups with different lability (e.g., acid-labile Boc for the amine and a base-labile group for the other functionality) enables sequential and selective deprotection. Given that the benzyloxy group is sensitive to hydrogenolysis, the use of a Cbz group on the amine is generally not recommended unless a non-hydrogenolytic deprotection method is viable and compatible with other functional groups.

Diagram 5: Orthogonality of Protecting Groups

G Orthogonal Deprotection Strategies PGs Protected this compound N-Boc N-Cbz N-Fmoc Acid Acidic Conditions (e.g., TFA) PGs:f1->Acid Cleaved PGs:f2->Acid Stable (mild acid) Labile (strong acid) PGs:f3->Acid Stable Base Basic Conditions (e.g., Piperidine) PGs:f3->Base Cleaved PGs:f1->Base Stable H2 Hydrogenolysis (e.g., H₂, Pd/C) PGs:f2->H2 Cleaved PGs:f1->H2 Stable PGs:f3->H2 Stable

Caption: Decision tree for selecting a deprotection method based on orthogonality.

Conclusion

The selection of an appropriate protecting group for the amine in this compound is a critical decision in the design of a synthetic route. The Boc group offers a reliable and high-yielding protection that can be removed under acidic conditions, though care must be taken to preserve the benzyloxy group. The Cbz group, while robust, presents challenges in its removal without affecting the benzyl ether. The Fmoc group provides an excellent orthogonal protection strategy, as it is stable to both acidic and hydrogenolytic conditions and can be selectively removed under mild basic conditions. The detailed protocols and comparative data provided in this document are intended to guide researchers in making an informed choice for their specific synthetic needs.

References

Application Notes and Protocols for the Deprotection of Benzyl Groups in 4-(Benzyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) group is a widely utilized protecting group for phenols and anilines in multi-step organic synthesis due to its stability under a variety of reaction conditions. In the synthesis of pharmaceuticals and other complex molecules containing a 4-aminophenol (B1666318) moiety, the 4-(benzyloxy)aniline scaffold is a key intermediate. The selective and efficient cleavage of the benzyl C-O bond is a critical final step to unveil the desired product. The choice of deprotection method is paramount and depends on the presence of other functional groups within the molecule and the desired reaction scale. This document provides a comparative overview of common debenzylation methods for this compound derivatives, complete with quantitative data and detailed experimental protocols.

Deprotection Strategies Overview

Several methods are available for the debenzylation of this compound derivatives. The most common strategies include:

  • Catalytic Hydrogenolysis: This classic method employs hydrogen gas and a palladium catalyst. It is highly efficient and often provides clean reactions with high yields.[1]

  • Catalytic Transfer Hydrogenation (CTH): A safer alternative to using hydrogen gas, CTH utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst.[2][3] This method is rapid and proceeds under neutral conditions.[3]

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ether bond. This method is advantageous when the substrate is sensitive to reductive conditions.[1]

  • Lewis Acid-Mediated Deproteylation: Reagents like boron trichloride (B1173362) (BCl₃) offer a non-reductive alternative that can be highly chemoselective, especially for substrates with halogen substituents.[4]

  • Oxidative Debenzylation: Oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for debenzylation, providing an orthogonal approach to reductive or acidic methods.[4][5]

Data Presentation: Comparison of Debenzylation Methods

The selection of an appropriate debenzylation method is critical for achieving high yields and avoiding unwanted side reactions. The following table summarizes representative conditions and outcomes for the debenzylation of aryl benzyl ethers, with a focus on methods applicable to aniline (B41778) derivatives.

MethodReagents and ConditionsTypical Reaction TimeTypical YieldKey Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon pressure), Methanol (B129727), Room Temperature6-24 hours>95%Highly efficient and clean. Sensitive to reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires handling of flammable H₂ gas.[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, Methanol, Reflux1-3 hours70-95%Rapid and avoids the use of H₂ gas.[3][4] The reaction is monitored by TLC.[4] Risk of side reactions like debromination on halogenated substrates.[4]
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA), Dichloromethane (B109758) (DCM), Room Temperature to Reflux1-4 hours80-95%Useful for substrates with reduction-sensitive groups.[1] Requires use of a strong, corrosive acid. Sensitive to other acid-labile protecting groups (e.g., Boc, t-butyl esters).[1]
Lewis Acid-Mediated Debenzylation BCl₃, Pentamethylbenzene (scavenger), Dichloromethane (DCM), -78 °C to 0 °C1-4 hoursVariableNon-reductive method, tolerant of halogen substituents.[4] Requires careful handling of moisture-sensitive and corrosive reagents.
Oxidative Debenzylation DDQ, Acetonitrile/Water, Room TemperatureVariable60-90%Avoids reductive conditions.[4] Compatibility with the electron-rich aniline moiety needs to be verified to prevent undesired oxidation.[4]

Mandatory Visualizations

General Debenzylation of this compound cluster_0 This compound Reagents + [Deprotection Reagents] This compound->Reagents 4-Aminophenol Reagents->4-Aminophenol Byproduct + Byproduct (e.g., Toluene) 4-Aminophenol->Byproduct

Caption: General reaction scheme for the debenzylation of this compound.

G Experimental Workflow for Debenzylation arrow arrow A Dissolve Substrate in Solvent B Add Catalyst/Reagent A->B C Stir at Appropriate Temperature B->C D Monitor Reaction by TLC/LC-MS C->D E Reaction Workup (e.g., Filtration, Quenching) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Product H->I

Caption: A typical experimental workflow for the deprotection of a benzyl group.

Method Selection for Debenzylation A Substrate Functional Groups? B Reducible Groups Present? (e.g., -NO2, C=C) A->B Analyze C Acid-Labile Groups Present? (e.g., Boc, t-Bu ester) B->C No E Acid-Catalyzed Cleavage B->E Yes D Catalytic Hydrogenolysis or Catalytic Transfer Hydrogenation C->D No F Consider Oxidative or Lewis Acid Methods C->F Yes

Caption: Decision tree for selecting a debenzylation method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This method is highly efficient for benzyl ether cleavage, providing clean reactions and high yields.[1]

Materials:

  • This compound derivative

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 mmol) in methanol (20 mL).[1]

  • Carefully add 10% Pd/C (10 mol%) to the solution.[1]

  • Evacuate the flask and backfill with hydrogen gas three times.[1]

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion (typically 6-24 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a rapid and safe alternative to using hydrogen gas.[3][4]

Materials:

  • This compound derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Celite

Procedure:

  • To a round-bottom flask, add the this compound derivative and methanol.[4]

  • Carefully add 10% Pd/C to the solution.[4]

  • Add ammonium formate in one portion.[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is typically complete within 1-3 hours.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[3]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired amino derivative.[3]

Protocol 3: Acid-Catalyzed Cleavage

This method is suitable for substrates that are sensitive to reduction.[1]

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Toluene (B28343)

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in dichloromethane (10 mL).[1]

  • Add trifluoroacetic acid (10.0 mmol) to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is slow, it can be gently heated to reflux.[1]

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.[1]

  • Co-evaporate the residue with toluene to remove residual TFA.[1]

  • The crude product can then be purified by column chromatography or recrystallization.[1]

Safety Considerations

  • Catalytic Hydrogenolysis: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle the catalyst with care. Hydrogen gas is highly flammable.[1]

  • Catalytic Transfer Hydrogenation: While avoiding hydrogen gas, this method often involves heating flammable solvents like methanol.

  • Acid-Catalyzed Cleavage: Trifluoroacetic acid is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment.[1]

  • General: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Antimycobacterial Agents Using 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel antimycobacterial agents. This document outlines the application of 4-(benzyloxy)aniline as a key starting material in the synthesis of a promising series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines with potent activity against Mycobacterium tuberculosis. The protocols and data presented are derived from published research and are intended to guide researchers in the development of new antitubercular drug candidates.

Recent studies have demonstrated that N-(4-(benzyloxy)benzyl)-4-aminoquinolines are effective inhibitors of M. tuberculosis H37Rv growth.[1][2][3][4] Two compounds from a synthesized series of 27 derivatives exhibited minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, with high selectivity for the bacillus and low toxicity against mammalian cell lines.[1][2][3][4] This highlights the potential of the this compound scaffold in antitubercular drug discovery.

Synthetic Application of this compound

This compound serves as a versatile precursor for introducing the benzyloxybenzylamine moiety into target molecules. In the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, it is first converted to a more reactive intermediate, 4-(benzyloxy)benzonitrile, which is subsequently reduced to the corresponding benzylamine. This amine is then coupled with a substituted 4-chloroquinoline (B167314) to yield the final antimycobacterial compounds.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, beginning with the protection of 4-hydroxybenzonitrile (B152051) and culminating in the coupling of the benzyloxybenzylamine intermediate with the quinoline (B57606) core.

SynthesisWorkflow cluster_intermediate1 Synthesis of 4-(Benzyloxy)benzylamine Intermediate cluster_final_product Synthesis of Final Compounds A 4-Hydroxybenzonitrile C 4-(Benzyloxy)benzonitrile A->C K2CO3, Acetone Reflux B Benzyl (B1604629) Halide B->C D 4-(Benzyloxy)benzylamine C->D Li(AlH4), THF F N-(4-(Benzyloxy)benzyl)-4-aminoquinolines D->F DIPEA, DMSO 150 °C E Substituted 4-Chloroquinoline E->F

Caption: Synthetic workflow for N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

Quantitative Data Summary

The following table summarizes the yields of the intermediate and final products, along with the in vitro antimycobacterial activity and cytotoxicity of selected final compounds.

CompoundYield of 4-(Benzyloxy)benzylamineYield of Final ProductMIC against M. tuberculosis H37Rv (µM)
9m Not specified individually26-48% (range for series)5.8
9n Not specified individually26-48% (range for series)2.7
9o Not specified individually26-48% (range for series)2.8
Isoniazid (Control) N/AN/A2.3

Data extracted from a study on a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)benzonitriles (Intermediate 3a-f)

This protocol describes the synthesis of the 4-(benzyloxy)benzonitrile intermediates from 4-hydroxybenzonitrile and various benzyl halides.

  • Reaction Setup: To a solution of 4-hydroxybenzonitrile (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2 equivalents) and the appropriate benzyl halide (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is refluxed for 4 hours.[2]

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel. The reported yields for this step are between 92-99%.[1]

Protocol 2: Synthesis of 4-(Benzyloxy)benzylamines (Intermediate 4a-f)

This protocol details the reduction of the nitrile group to a primary amine.

  • Reaction Setup: In a two-necked flask under an inert atmosphere, a solution of the 4-(benzyloxy)benzonitrile derivative (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C.

  • Reduction: Lithium aluminum hydride (Li(AlH4), 2 equivalents) is added portion-wise to the cooled solution. The reaction mixture is then stirred at 25 °C for 16 hours.[1][2]

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude 4-(benzyloxy)benzylamine. These intermediates are often used in the next step without further purification, with reported yields ranging from 49-80%.[1]

Protocol 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines (Final Compounds 9a-aa)

This protocol describes the final coupling step to produce the target antimycobacterial compounds.

  • Reaction Setup: In a sealed tube, a mixture of the appropriate 4-chloroquinoline derivative (1 equivalent), the 4-(benzyloxy)benzylamine intermediate (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2 equivalents) in dimethyl sulfoxide (B87167) (DMSO) is prepared.[1]

  • Reaction Conditions: The reaction mixture is heated to 150 °C and stirred for 20 hours.[1][2]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to afford the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives. The yields for the purified products range from 26-48%.[1]

Protocol 4: In Vitro Antimycobacterial Activity Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Compound Preparation: The synthesized compounds are dissolved in DMSO to prepare stock solutions.

  • MIC Determination: The assay is performed in 96-well microplates. The compounds are serially diluted in the culture medium. An inoculum of M. tuberculosis H37Rv is added to each well. The plates are incubated at 37 °C for 7-14 days.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[1] Isoniazid is typically used as a positive control.[1][3]

Protocol 5: Cytotoxicity Assay

This protocol describes the evaluation of the compounds' toxicity against mammalian cell lines (e.g., Vero or HepG2).

  • Cell Culture: Vero or HepG2 cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or resazurin (B115843) assay.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated. The selectivity index (SI) can be determined by dividing the IC50 value by the MIC value. The hit compounds from the referenced study showed no significant change in the viability of Vero and HepG2 cells.[1][2][3][4]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies from the synthesized series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines indicate that:

  • The presence of halogen substituents on the benzyloxy ring can significantly influence antimycobacterial activity. For instance, compounds with a 4-chloro (9n) or 4-fluoro (9o) substituent on the benzyloxy ring were found to be the most potent in the series.[1]

  • The unsubstituted benzyloxy analog (9m) was more than two times less active, highlighting the positive contribution of halogens at the 4-position of the benzyloxy moiety.[1]

Conclusion

This compound is a valuable and readily available starting material for the synthesis of potent antimycobacterial agents. The N-(4-(benzyloxy)benzyl)-4-aminoquinoline scaffold, derived from this precursor, has demonstrated promising in vitro activity against M. tuberculosis and favorable selectivity. The provided protocols offer a solid foundation for researchers to further explore and optimize this chemical class in the quest for new and effective tuberculosis therapies. Further studies are warranted to elucidate the precise mechanism of action of these compounds.[1]

References

Application Notes and Protocols for 4-(Benzyloxy)aniline in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)aniline is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a protected hydroxyl group and a reactive amine, makes it a valuable building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key pharmaceuticals. Quantitative data is summarized for clarity, and relevant biological pathways are illustrated to provide context for the therapeutic applications of the final products.

Introduction

This compound, and its hydrochloride salt, serve as crucial starting materials or intermediates in the production of a range of therapeutic agents.[1][2] The benzyl (B1604629) ether protects the phenolic hydroxyl group, allowing for selective reactions at the aniline (B41778) nitrogen. This protecting group can be readily removed under various conditions, typically via catalytic hydrogenation, to yield the final active pharmaceutical ingredient (API).[3] This application note will focus on the role of this compound in the synthesis of the following pharmaceuticals:

  • Bazedoxifene: A third-generation selective estrogen receptor modulator (SERM).[4]

  • Pipendoxifene: Another SERM structurally related to bazedoxifene.[4][5]

  • Cimoxatone & Befloxatone: Reversible inhibitors of monoamine oxidase A (MAO-A).

  • Vofopitant: A neurokinin-1 (NK1) receptor antagonist.[6]

Synthesis of Bazedoxifene

Bazedoxifene is a selective estrogen receptor modulator (SERM) used for the treatment of osteoporosis in postmenopausal women.[1] The synthesis of Bazedoxifene involves the initial preparation of a key indole (B1671886) intermediate, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, for which 4-benzyloxyaniline hydrochloride is a critical precursor.

Experimental Protocol: Synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This protocol is adapted from a patented industrial process.

Materials:

  • 4-Benzyloxyaniline hydrochloride

  • 2-Bromo-4'-benzyloxypropiophenone

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 4-benzyloxyaniline hydrochloride in dimethylformamide.

  • Add 2-bromo-4'-benzyloxypropiophenone to the solution.

  • The reaction mixture is heated to facilitate the Bischler-Möhlau indole synthesis.

  • Upon completion of the reaction, the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxy propiophenone (B1677668) is formed.

  • This intermediate is then treated with an excess of 4-benzyloxyaniline hydrochloride to promote cyclization.

  • The reaction is carried out in an organic solvent in the presence of an inorganic or organic base (e.g., sodium carbonate, potassium carbonate, triethylamine, or diisopropylamine).

  • The reaction mixture is heated in a pressure vessel at 100-120°C.

  • After cooling, the product, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, is isolated and purified.

Experimental Protocol: N-Alkylation and Deprotection to Yield Bazedoxifene

Materials:

  • 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

  • 1-(2-Chloroethyl)hexahydro-1H-azepine

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., Acetone)

  • Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., hydrogen gas)

  • Solvent for hydrogenation (e.g., Ethanol, Ethyl acetate)

Procedure:

  • N-Alkylation: Dissolve 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in a suitable solvent such as acetone. Add a base, for example, potassium carbonate, followed by 1-(2-chloroethyl)hexahydro-1H-azepine. The reaction mixture is heated to reflux to yield 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole.

  • Deprotection (Catalytic Hydrogenation): The dibenzylated intermediate is dissolved in a mixture of ethyl acetate (B1210297) and ethanol. A catalytic amount of palladium on carbon (10% w/w) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield Bazedoxifene free base.

Quantitative Data for Bazedoxifene Synthesis
StepReactantsProductYieldPurityReference
Indole Formation 4-benzyloxyaniline hydrochloride, 2-bromo-4'-benzyloxypropiophenone5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole65-70%-EP2426105A1
N-Alkylation 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, 1-(2-chloroethyl)hexahydro-1H-azepine1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole->98%[7]
Deprotection 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole, H2/Pd-CBazedoxifene100%-ChemicalBook

Data not available is denoted by "-"

Bazedoxifene Signaling Pathway

Bazedoxifene acts as a selective estrogen receptor modulator (SERM). In bone tissue, it acts as an estrogen agonist, promoting bone density. In breast and uterine tissue, it acts as an estrogen antagonist, inhibiting cell proliferation. One of its key mechanisms involves the inhibition of the IL-6/GP130 signaling pathway, which is implicated in the survival and progression of various cancers.

Bazedoxifene_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6Rα GP130 GP130 IL6R->GP130 Activates JAK JAK GP130->JAK Activates PI3K PI3K GP130->PI3K Activates RAS RAS GP130->RAS Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Dimerizes and Translocates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression IL6 IL-6 IL6->IL6R Binds Bazedoxifene Bazedoxifene Bazedoxifene->GP130 Inhibits Pipendoxifene_Signaling cluster_cell Target Cell (e.g., Breast Cancer Cell) ER Estrogen Receptor (ER) HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element ER->ERE Dimerizes and Binds to Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Initiates Estrogen Estrogen Estrogen->ER Binds and Activates Pipendoxifene Pipendoxifene Pipendoxifene->ER Binds and Blocks (Antagonist) MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Metabolized by Synaptic_Cleft Synaptic Cleft (Increased Monoamines) Monoamines->Synaptic_Cleft Released into Metabolites Inactive Metabolites MAOA->Metabolites Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction (Antidepressant Effect) Postsynaptic_Receptor->Signal_Transduction Cimoxatone_Befloxatone Cimoxatone/ Befloxatone Cimoxatone_Befloxatone->MAOA Inhibits Vofopitant_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor G_Protein G-protein (Gq/11) NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Substance_P Substance P Substance_P->NK1R Binds and Activates Vofopitant Vofopitant Vofopitant->NK1R Blocks Binding (Antagonist)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-(Benzyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-(benzyloxy)aniline and its derivatives. The methodologies detailed herein, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are foundational in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The this compound scaffold is a versatile building block, and its derivatization through these powerful catalytic methods allows for the construction of complex molecules with a wide range of biological and physical properties.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, earning the 2010 Nobel Prize in Chemistry for their discovery and development.[1] These reactions are characterized by their high efficiency, broad substrate scope, and tolerance of various functional groups, making them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[5][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[8] In the context of this compound, this reaction can be employed in two primary ways: coupling a 4-(benzyloxy)aryl halide with a boronic acid or coupling an aryl halide with 4-(benzyloxy)phenylboronic acid.[2] This versatility allows for the synthesis of a diverse array of biaryl compounds, which are common motifs in biologically active molecules.[2]

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-(Benzyloxy)bromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001892
21-Bromo-4-nitrobenzene4-(Benzyloxy)phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O851688
34-Bromoanisole4-(Benzyloxy)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1001295
44-(Benzyloxy)iodobenzeneThiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF902485
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Benzyloxy)bromobenzene with Phenylboronic Acid

Materials:

  • 4-(Benzyloxy)bromobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 4-(benzyloxy)bromobenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed toluene and deionized water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Reactants: 4-(Benzyloxy)bromobenzene Phenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ setup Reaction Setup: Inert Atmosphere (Ar/N₂) Add Solvents (Toluene/H₂O) reagents->setup reaction Reaction: Heat to 100°C Stir for 18h setup->reaction workup Work-up: Cool to RT Dilute with EtOAc/H₂O reaction->workup extraction Extraction: Separate Layers Extract Aqueous Layer workup->extraction purification Purification: Dry, Concentrate Column Chromatography extraction->purification product Final Product purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[5] This reaction is particularly valuable in pharmaceutical research for the synthesis of arylamines, which are prevalent in many biologically active compounds.[9][10] this compound can be used as the amine component to be coupled with various aryl halides, leading to the formation of diarylamines.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-chlorobenzeneThis compoundPd(OAc)₂ (2)XPhos (4)NaOtBuToluene1102089
22-BromopyridineThis compoundPd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Dioxane1002482
34-IodotolueneThis compoundPd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH901891
41-Chloro-3-nitrobenzeneThis compoundPd₂Cl₂(allyl)₂ (1)cataCXium A (2)K₃PO₄Dioxane1202478
Experimental Protocol: Buchwald-Hartwig Amination of this compound with 1-Bromo-4-chlorobenzene

Materials:

  • 1-Bromo-4-chlorobenzene (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask, combine 1-bromo-4-chlorobenzene, this compound, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add palladium(II) acetate and XPhos to the flask.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 20 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.[9]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[11] For the this compound scaffold, a halogenated derivative such as 4-(benzyloxy)bromobenzene can be reacted with various alkenes to introduce vinyl groups.

Quantitative Data for Heck Reaction
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-(Benzyloxy)bromobenzenen-Butyl acrylate (B77674)Pd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMF1402085
24-(Benzyloxy)iodobenzeneStyrenePd/C (5)-K₂CO₃NMP1202478
34-(Benzyloxy)bromobenzeneMethyl vinyl ketonePdCl₂(PPh₃)₂ (2)-Et₃NAcetonitrile801681
44-(Benzyloxy)iodobenzeneAcrylonitrilePd(OAc)₂ (3)-Cs₂CO₃DMA1301875
Experimental Protocol: Heck Reaction of 4-(Benzyloxy)bromobenzene with n-Butyl Acrylate

Materials:

  • 4-(Benzyloxy)bromobenzene (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flask, condenser, magnetic stirrer

Procedure:

  • To a flask, add 4-(benzyloxy)bromobenzene, sodium acetate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add DMF and then n-butyl acrylate.

  • Heat the mixture to 140 °C and stir for 20 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is highly valuable for the synthesis of arylalkynes. A 4-(benzyloxy)aryl halide can be coupled with various terminal alkynes to produce a range of functionalized products.

Quantitative Data for Sonogashira Coupling
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-(Benzyloxy)iodobenzenePhenylacetylene (B144264)Pd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT695
24-(Benzyloxy)bromobenzene1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF801288
34-(Benzyloxy)iodobenzeneTrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPAToluene60892
44-(Benzyloxy)bromobenzenePropargyl alcoholPdCl₂(dppf) (2)CuI (4)i-Pr₂NHAcetonitrile701885
Experimental Protocol: Sonogashira Coupling of 4-(Benzyloxy)iodobenzene with Phenylacetylene

Materials:

  • 4-(Benzyloxy)iodobenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-(benzyloxy)iodobenzene, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF followed by triethylamine.

  • Add phenylacetylene dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired arylalkyne.

Applications in Drug Discovery and Development

Derivatives of this compound are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors.[13][14] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The anilinoquinazoline (B1252766) core, which can be synthesized from aniline (B41778) derivatives, is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[1]

G Drug Discovery Workflow with Cross-Coupling start This compound Derivative coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Library of Anilino-Derivatives coupling->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Drug Discovery Workflow

For instance, a derivative synthesized via a Buchwald-Hartwig amination could act as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway. By blocking the ATP-binding site of the kinase, the inhibitor prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are often hyperactivated in cancer.

G Kinase Inhibitor Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk atp ATP ras RAS rtk->ras P inhibitor Anilino-Derivative (Kinase Inhibitor) inhibitor->rtk Blocks ATP binding site adp ADP atp->adp raf RAF ras->raf mek MEK raf->mek P erk ERK mek->erk P proliferation Cell Proliferation, Survival erk->proliferation

Kinase Inhibition Pathway

References

Application Notes and Protocols for One-Pot Synthesis Methods Utilizing 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic methodologies involving 4-(benzyloxy)aniline and its derivatives. The focus is on providing practical, reproducible methods for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Part 1: Synthesis of a Key Biaryl Intermediate: 3-[4-(Benzyloxy)phenyl]aniline (B112585) via Suzuki-Miyaura Cross-Coupling

The 3-[4-(benzyloxy)phenyl]aniline scaffold is a significant structural motif in medicinal chemistry, serving as a crucial intermediate for the synthesis of biologically active molecules.[1] The following protocol details a robust and high-yielding palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is favored for its mild conditions and tolerance to a wide range of functional groups.[3]

The synthesis involves the C-C bond formation between 3-bromoaniline (B18343) and 4-(benzyloxy)phenylboronic acid.[1][3]

  • Reactants: 3-bromoaniline, 4-(benzyloxy)phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent System: Toluene/Ethanol (B145695)/Water

The efficiency of the Suzuki-Miyaura coupling is dependent on the precise combination of reactants, catalyst, and reaction conditions.[3] The following table summarizes typical reaction parameters and expected yields for the synthesis of 3-[4-(benzyloxy)phenyl]aniline.

ParameterValue/ComponentRoleTypical Molar Ratio (vs. Limiting Reagent)Reference
Aryl Halide 3-BromoanilineElectrophile1.0 eq[1][2]
Boronic Acid 4-(Benzyloxy)phenylboronic acidNucleophile1.2 eq[1][2]
Catalyst Pd(PPh₃)₄Catalyst0.05 eq (5 mol%)[1][2]
Base Potassium Carbonate (K₂CO₃)Activates Boronic Acid2.0 eq[1][2]
Solvent Toluene:Ethanol:WaterSolvent Mixture4:1:1 (v/v/v)[1]
Temperature 80–95 °CReaction TemperatureN/A[1][2]
Time 12–24 hoursReaction DurationN/A[1][2]
Yield 80–90%Product YieldN/A[2]

This protocol is a representative procedure for the synthesis of 3-[4-(benzyloxy)phenyl]aniline on a 1.0 mmol scale.[1]

Materials:

  • 3-Bromoaniline (1.0 mmol, 1.0 eq.)

  • 4-(Benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Toluene, Ethanol, Deionized Water (4:1:1 mixture, 10 mL)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline, 4-(benzyloxy)phenylboronic acid, and potassium carbonate.[1]

  • Solvent Addition: Add the 4:1:1 mixture of toluene:ethanol:water.[1]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which is crucial to prevent catalyst degradation.[1][3]

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[1]

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[1][3]

  • Washing: Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 3-[4-(benzyloxy)phenyl]aniline.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: 3-Bromoaniline 4-(Benzyloxy)phenylboronic acid K2CO3 B Add Toluene:EtOH:H2O (4:1:1) A->B C Degas with N2/Ar (15-20 min) B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to Reflux (85-95 °C, 12-24 h) D->E F Cool to RT Dilute with EtOAc & H2O E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry (MgSO4) & Concentrate H->I J Purify via Column Chromatography I->J K 3-[4-(Benzyloxy)phenyl]aniline J->K Pure Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Part 2: Proposed One-Pot, Three-Component Synthesis of Dihydropyridine (B1217469) Derivatives

While direct, well-documented one-pot multicomponent reactions (MCRs) starting from this compound are not prevalent in the initial search, its structural features make it an ideal candidate for established MCRs, such as the Hantzsch dihydropyridine synthesis.[4] MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more reactants in a single step, which is advantageous for efficiency and sustainability.[4][5]

This section proposes a hypothetical one-pot protocol for the synthesis of a novel N-aryl-dihydropyridine derivative using this compound.

This proposed reaction involves the condensation of an aldehyde, this compound, and a 1,3-dicarbonyl compound.

  • Components: Aromatic Aldehyde, this compound, Ethyl Acetoacetate (B1235776)

  • Reaction Type: Hantzsch-like Three-Component Reaction

  • Product: N-(4-(benzyloxy)phenyl)-1,4-dihydropyridine derivative

This protocol is designed as a starting point for optimization by researchers.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Benzaldehyde (B42025) (1.0 mmol, 1.0 eq.)

  • Ethyl Acetoacetate (2.2 mmol, 2.2 eq.)

  • Acetic Acid (catalytic amount, ~0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.

  • Component Addition: To the stirred solution, add ethyl acetoacetate followed by a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC. The reaction proceeds through the formation of an enamine from this compound and one equivalent of the dicarbonyl compound, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the dicarbonyl compound, followed by cyclization and dehydration.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates A This compound D Enamine A->D + 1,3-Dicarbonyl B Aromatic Aldehyde E Knoevenagel Adduct B->E + 1,3-Dicarbonyl C 1,3-Dicarbonyl (2 eq.) F Michael Addition D->F E->F G Cyclization & Dehydration F->G H N-Aryl Dihydropyridine Product G->H

Caption: Proposed pathway for a three-component reaction.

References

Application Notes: Synthesis of Azo Dyestuffs using 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] These compounds are widely used in the textile, printing, and food industries due to their vibrant colors and straightforward synthesis.[2][3] The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aniline (B41778) derivative.[3]

4-(Benzyloxy)aniline, an aniline derivative, serves as an excellent diazo component in this synthesis. Its primary aromatic amine group can be readily converted into a reactive diazonium ion. This ion then acts as an electrophile, reacting with a coupling agent to form a stable, colored azo compound.[4] The benzyloxy group influences the final properties of the dye, such as its color, solubility, and fastness. These application notes provide detailed protocols for the synthesis of azo dyes using this compound, aimed at researchers in chemistry and materials science.

General Synthesis Pathway

The overall synthesis can be visualized as a two-stage process. The first stage is the formation of the diazonium salt from this compound. The second stage is the electrophilic aromatic substitution reaction where the diazonium salt couples with an activated aromatic compound to form the final azo dye.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Workup & Purification A This compound B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ Solution C->D E Diazonium Salt Solution (Use Immediately) D->E I Combine Solutions E->I Slowly Add F Coupling Agent (e.g., 2-Naphthol) G Dissolve in aq. NaOH F->G H Cool to 0-5 °C G->H H->I J Stir & Precipitate I->J K Vacuum Filtration J->K L Wash with Cold H₂O K->L M Recrystallize & Dry L->M N Purified Azo Dye M->N

Caption: General experimental workflow for azo dye synthesis.

Experimental Protocols

The following protocols detail the synthesis of an azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component. This is a representative example; other electron-rich phenols or anilines can be used as coupling agents to produce a variety of colors.[4][5]

Part A: Diazotization of this compound
  • Preparation of Aniline Solution: In a 250 mL beaker, dissolve 2.0 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution of the hydrochloride salt is formed.[6][7]

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature throughout the diazotization process to prevent the unstable diazonium salt from decomposing.[5][8]

  • Preparation of Nitrite (B80452) Solution: In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant and vigorous stirring. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C.[7][9]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes. The resulting clear or slightly yellow solution contains the 4-(benzyloxy)benzenediazonium chloride and should be used immediately in the next step.[5]

Part B: Azo Coupling Reaction
  • Preparation of Coupling Agent Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution. Stir until the 2-naphthol is completely dissolved.[7]

  • Cooling: Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[2][4] The reaction is typically faster at a high pH for coupling with phenols.[4]

  • Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.[5]

Part C: Isolation and Purification of the Azo Dye
  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crude dye on the filter paper with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to obtain the purified dye.[10]

  • Drying: Dry the purified dye crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, being electron-deficient, acts as a potent electrophile that attacks the electron-rich ring of the coupling agent (2-naphthol).[1][4]

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound Diazonium 4-(Benzyloxy)benzene- diazonium Chloride Aniline->Diazonium Step 1 Reagents1 NaNO₂, HCl 0-5 °C AzoDye Final Azo Dye Diazonium->AzoDye Step 2 Electrophilic Aromatic Substitution Naphthol 2-Naphthol (in NaOH)

Caption: Key stages of the azo dye synthesis mechanism.

Data Presentation

The following table summarizes the typical quantities and conditions for the synthesis of an azo dye from this compound and 2-naphthol.

ParameterValue / DescriptionReference
Reactants
This compound2.0 g (0.01 mol)[7]
2-Naphthol1.44 g (0.01 mol)[7]
Sodium Nitrite (NaNO₂)0.76 g (0.011 mol)[7]
Concentrated HCl5 mL[7]
Sodium Hydroxide (NaOH)5 g (in 50 mL H₂O)[7]
Reaction Conditions
Diazotization Temperature0-5 °C[5][8]
Coupling Temperature0-5 °C[5]
Reaction Time (Coupling)30 minutes[5]
Product Characterization
Expected Product1-((4-(benzyloxy)phenyl)diazenyl)naphthalen-2-ol
AppearanceBrightly colored solid (e.g., red, orange)[5]
Expected Yield70-90% (typical for azo coupling)[8][11]
Spectroscopic Analysis
UV-Vis (λmax)Dependent on solvent and final structure, typically in the 400-700 nm range.[10]
FT-IR (cm⁻¹)Characteristic peaks for N=N stretch (azo group), O-H (hydroxyl), and C-O-C (ether linkage).[10]
¹H NMRSignals corresponding to aromatic protons on both ring systems and the benzylic CH₂ group.[12]

References

Application Notes and Protocols: The Role of 4-(Benzyloxy)aniline in Developing Neuronal N-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 4-(benzyloxy)aniline in the synthesis and development of potent neuronal N-type (Cav2.2) calcium channel blockers. The following sections detail the rationale, synthesis, and biological evaluation of this compound derivatives, offering valuable insights and detailed protocols for researchers in the field of neuroscience and drug discovery.

Introduction

Neuronal N-type calcium channels are critical mediators of neurotransmitter release and are implicated in various neurological disorders, including chronic pain and epilepsy. Consequently, they represent a key therapeutic target for the development of novel analgesics and anticonvulsants. The this compound scaffold has emerged as a crucial pharmacophore in the design of small-molecule N-type calcium channel blockers. This document outlines the application of this chemical moiety in generating compounds with significant therapeutic potential.

Signaling Pathway of N-type Calcium Channel Blockade

N-type calcium channels are voltage-gated ion channels predominantly located on presynaptic terminals of neurons. Upon depolarization of the neuronal membrane, these channels open, allowing an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the nerve signal.

This compound-derived N-type calcium channel blockers act by physically occluding the pore of the channel or by stabilizing the channel in a closed or inactivated state. This inhibition of Ca2+ influx prevents the release of excitatory neurotransmitters, such as glutamate, thereby dampening neuronal excitability. This mechanism of action underlies the analgesic and anticonvulsant effects of these compounds.

N_type_calcium_channel_blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Depolarization Membrane Depolarization N_type_Ca_Channel N-type Ca2+ Channel (Cav2.2) Depolarization->N_type_Ca_Channel opens Ca_influx Ca2+ Influx N_type_Ca_Channel->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion triggers Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Neurotransmitter_release->Neurotransmitter Postsynaptic_receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_receptor binds Signal_propagation Signal Propagation Postsynaptic_receptor->Signal_propagation Blocker This compound Derivative Blocker->N_type_Ca_Channel blocks

Mechanism of N-type calcium channel blockade.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of key this compound derivatives as N-type calcium channel blockers. The data is derived from seminal studies in the field and provides a comparative overview of their potency and efficacy.

Table 1: In Vitro Activity of this compound Derivatives in IMR32 Cells

Compound IDStructureN-type Channel Blockade IC50 (µM)[1]
1a (Lead) Dipeptide Structure0.8
11 (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one0.67

Table 2: In Vivo Efficacy of Lead Compound 11

Animal ModelEndpointED50 (mg/kg, i.v.)[1]
Audiogenic DBA/2 Seizure Mouse Model Anticonvulsant Activity6
Acetic Acid-Induced Writhing Model Analgesic Activity6

Table 3: Electrophysiological Characterization of Compound 11

PreparationIon ChannelIC50 (µM)[2]
Superior Cervical Ganglion Neurons N-type Ca2+ Channels3.5 ± 0.62
Superior Cervical Ganglion Neurons Voltage-gated Na+ Channels4.2 ± 0.9

Experimental Protocols

Protocol 1: General Synthesis of this compound-based Piperidine Derivatives

This protocol outlines the key synthetic steps for preparing compounds like 11 . The core of the synthesis involves a reductive amination reaction between a 4-piperidinone derivative and this compound, followed by further modifications.

Synthesis_Workflow Start This compound & N-Boc-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Start->Reductive_Amination Intermediate_1 N-Boc-4-(4-benzyloxyphenylamino) piperidine Reductive_Amination->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 4-(4-Benzyloxyphenylamino) piperidine Deprotection->Intermediate_2 Alkylation N-Alkylation (e.g., 1-bromo-3-methyl-2-butene) Intermediate_2->Alkylation Intermediate_3 4-[(4-Benzyloxyphenyl)-(3-methylbut-2-enyl)amino] piperidine Alkylation->Intermediate_3 Coupling Amide Coupling (e.g., Boc-L-Leucine, HATU) Intermediate_3->Coupling Final_Product Compound 11 Coupling->Final_Product

General synthetic workflow for Compound 11.

Materials:

  • This compound

  • N-Boc-4-piperidone

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 1-Bromo-3-methyl-2-butene

  • Diisopropylethylamine (DIPEA)

  • Boc-L-Leucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reductive Amination:

    • Dissolve this compound (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in DCM.

    • Add NaBH(OAc)3 (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield N-Boc-4-(4-benzyloxyphenylamino)piperidine.

  • Boc Deprotection:

    • Dissolve the product from step 1 in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • N-Alkylation:

    • Dissolve the deprotected amine from step 2 in a suitable solvent such as acetonitrile.

    • Add DIPEA (3.0 eq) and 1-bromo-3-methyl-2-butene (1.2 eq).

    • Stir the mixture at room temperature for 12-18 hours.

    • Concentrate the reaction mixture and purify by column chromatography.

  • Amide Coupling:

    • Dissolve the product from step 3 in DCM.

    • Add Boc-L-Leucine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir at room temperature for 4-8 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4 and concentrate.

    • Purify the crude product by column chromatography.

  • Final Deprotection:

    • Treat the product from step 4 with TFA in DCM as described in step 2 to yield the final compound 11 .

Protocol 2: In Vitro N-type Calcium Channel Blocking Assay using IMR-32 Cells

This protocol describes a fluorescent-based assay using the human neuroblastoma cell line IMR-32, which endogenously expresses N-type calcium channels, to determine the inhibitory potency of test compounds. A Fluorometric Imaging Plate Reader (FLIPR) is typically used for high-throughput screening.

Materials:

  • IMR-32 cells

  • Cell culture medium (e.g., EMEM supplemented with 10% FBS)

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Potassium chloride (KCl) solution for depolarization

  • Test compounds dissolved in DMSO

  • 96- or 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating:

    • Plate IMR-32 cells in assay plates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the compound solutions to the respective wells of the assay plate.

    • Incubate at room temperature for 15-30 minutes.

  • FLIPR Measurement:

    • Place the assay plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a depolarizing stimulus (e.g., KCl solution) to all wells to activate the N-type calcium channels.

    • Record the fluorescence intensity for 2-3 minutes to measure the calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition of the calcium influx by the test compounds relative to vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Audiogenic Seizure Model in DBA/2 Mice

This in vivo model is used to assess the anticonvulsant activity of test compounds.[1] DBA/2 mice are genetically susceptible to sound-induced seizures.[2][3]

Materials:

  • Male DBA/2 mice (21-28 days old)

  • Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker capable of producing 100-120 dB)

  • Test compound and vehicle solutions

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intravenous, i.v.).

  • Induction of Seizures:

    • At a predetermined time after dosing (e.g., 5-15 minutes for i.v. administration), place a single mouse in the sound-proof chamber.

    • After a brief acclimatization period (e.g., 60 seconds), expose the mouse to a high-intensity sound stimulus (100-120 dB) for up to 60 seconds.[2][3]

  • Observation and Scoring:

    • Observe the mouse for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic-clonic seizures, and potentially respiratory arrest.

    • Record the presence or absence of a tonic-clonic seizure for each animal.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic-clonic seizures at each dose of the test compound.

    • Determine the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the analgesic properties of test compounds against visceral pain.

Materials:

  • Male albino mice (or other suitable strain)

  • 0.6% acetic acid solution in saline

  • Test compound and vehicle solutions

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimate the mice to the testing environment.

    • Administer the test compound or vehicle via the desired route.

  • Induction of Writhing:

    • At a specific time after dosing, administer 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place the mouse in an observation chamber.

    • After a latency period of about 5 minutes, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for the control and treated groups.

    • Determine the percentage of inhibition of writhing for each dose of the test compound.

    • Calculate the ED50 value.

Protocol 5: Whole-Cell Voltage-Clamp Electrophysiology in Superior Cervical Ganglion (SCG) Neurons

This technique allows for the direct measurement of the effect of test compounds on N-type calcium channel currents in isolated neurons.

Electrophysiology_Workflow Preparation Isolate and Culture SCG Neurons Patching Obtain Whole-Cell Patch Clamp Configuration Preparation->Patching Recording_Control Record Baseline N-type Ca2+ Currents (Voltage Steps) Patching->Recording_Control Compound_Application Bath Apply Test Compound Recording_Control->Compound_Application Recording_Test Record N-type Ca2+ Currents in Presence of Compound Compound_Application->Recording_Test Washout Washout Compound Recording_Test->Washout Analysis Analyze Current Inhibition and Determine IC50 Recording_Test->Analysis Recording_Washout Record N-type Ca2+ Currents After Washout Washout->Recording_Washout

Workflow for electrophysiological recording.

Materials:

  • Acutely dissociated superior cervical ganglion (SCG) neurons from rats or mice

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (containing, in mM: NaCl, TEA-Cl, BaCl2, CsCl, HEPES, glucose, and TTX to block sodium channels)

  • Internal solution (containing, in mM: CsCl, MgCl2, EGTA, HEPES, ATP, and GTP)

  • Test compound solutions

Procedure:

  • Neuron Preparation:

    • Acutely dissociate SCG neurons using enzymatic digestion and mechanical trituration.

    • Plate the neurons on coated coverslips and allow them to adhere.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with the external solution.

    • Pull patch pipettes and fill them with the internal solution.

    • Obtain a giga-ohm seal on a neuron and rupture the membrane to achieve the whole-cell configuration.

    • Hold the neuron at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit N-type calcium currents.

  • Compound Testing:

    • Record stable baseline currents.

    • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

    • Record the calcium currents in the presence of the compound.

    • Perform a washout by perfusing with the compound-free external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before, during, and after compound application.

    • Calculate the percentage of current inhibition for each compound concentration.

    • Construct a concentration-response curve and determine the IC50 value.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective N-type calcium channel blockers. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds based on this pharmacophore. These methodologies are essential for advancing the discovery of new therapeutics for the treatment of chronic pain, epilepsy, and other neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Benzyloxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(benzyloxy)aniline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound on silica (B1680970) gel?

A1: The most common issue is the interaction of the basic aniline (B41778) group with the acidic silica gel. This can lead to streaking, tailing of the product band, and in some cases, irreversible adsorption, resulting in low yield.[1] To mitigate this, it is highly recommended to add a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase (typically 0.1-1% v/v).[1]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common and effective solvent system for anilines is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[2][3] A good starting point for method development with Thin Layer Chromatography (TLC) would be a 9:1 or 4:1 mixture of hexanes:ethyl acetate, with the polarity gradually increased until an optimal Rf value is achieved.[2]

Q3: What is the ideal Rf value for this compound on TLC before running a column?

A3: For the best separation on a column, the target Rf value for this compound on a TLC plate should be between 0.2 and 0.4.[1] This generally provides a good balance between retention on the stationary phase and elution with the mobile phase, allowing for effective separation from impurities.

Q4: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I fix it?

A4: Anilines are susceptible to air oxidation, which can form colored impurities.[4] If your final product is discolored, you can try redissolving it in a suitable solvent and treating it with a small amount of activated charcoal before filtering and removing the solvent. To prevent future oxidation, it is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[4]

Q5: Can I use a different stationary phase other than silica gel?

A5: Yes, if you continue to have issues with product streaking or low recovery on silica gel, even with the addition of triethylamine, you can consider using a less acidic stationary phase like neutral alumina (B75360) or amine-functionalized silica.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC Incorrect solvent system polarity.Systematically vary the solvent ratio (e.g., hexanes:ethyl acetate) to achieve a target Rf of 0.2-0.4 for this compound.[1]
Streaking or Tailing of the Product Band The basic aniline is interacting with the acidic silica gel.[1]Add 0.1-1% triethylamine (TEA) to your eluent to neutralize the acidic sites on the silica gel.[1]
Column overload.Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude product.[4]
Product is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For instance, if you are using a hexanes:ethyl acetate system, increase the percentage of ethyl acetate.[5]
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[5]
Low Yield of Purified Product Irreversible adsorption to the silica gel.[1]Use a deactivated stationary phase by adding triethylamine to the eluent, or switch to neutral alumina.[1]
The compound is spread across too many fractions.Collect smaller fractions and carefully monitor them by TLC to ensure all product-containing fractions are combined.
Co-elution with an Impurity The impurity has a very similar polarity to this compound.Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between compounds with close Rf values.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system and gradient should be optimized using TLC prior to the column purification.

1. Preparation of the Slurry:

  • Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material) into a beaker.
  • In a fume hood, add your initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA) to the silica gel to create a slurry. Stir gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Securely clamp a chromatography column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any trapped air.
  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed.
  • Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Loading the Sample:

  • Wet Loading (preferred): Dissolve your crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column.
  • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a more polar, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.
  • Begin collecting fractions in test tubes.
  • A typical gradient elution for the purification of a this compound derivative might start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate in hexanes.[6]

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Parameter Value/Range Notes
Stationary Phase Silica GelAddition of 0.1-1% triethylamine to the eluent is recommended.[1]
Mobile Phase Hexanes:Ethyl AcetateGradient elution, for example from 10% to 30% ethyl acetate, can be effective.[6]
Optimal Rf on TLC 0.2 - 0.4Provides the best separation on the column.[1]
Typical Yield ~85%This is an example yield for a derivative of this compound and can vary based on the purity of the crude material and the specific conditions used.[6]
Ratio of Silica to Crude Material 50:1 to 100:1A higher ratio is used for more difficult separations.[4]

Visualized Workflows

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation Crude this compound Crude this compound TLC Analysis TLC Analysis Crude this compound->TLC Analysis Select Solvent System (Rf 0.2-0.4) Select Solvent System (Rf 0.2-0.4) TLC Analysis->Select Solvent System (Rf 0.2-0.4) Prepare Silica Slurry Prepare Silica Slurry Select Solvent System (Rf 0.2-0.4)->Prepare Silica Slurry Pack Column Pack Column Prepare Silica Slurry->Pack Column Wet Loading Wet Loading Pack Column->Wet Loading or Dry Loading Dry Loading Pack Column->Dry Loading Elute with Solvent System Elute with Solvent System Wet Loading->Elute with Solvent System Dry Loading->Elute with Solvent System Collect Fractions Collect Fractions Elute with Solvent System->Collect Fractions Monitor Fractions by TLC Monitor Fractions by TLC Collect Fractions->Monitor Fractions by TLC Combine Pure Fractions Combine Pure Fractions Monitor Fractions by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified this compound Purified this compound Evaporate Solvent->Purified this compound

Caption: Experimental workflow for the column chromatography purification of this compound.

G Start Start Problem Problem Start->Problem Streaking/Tailing? Solution1 Add 0.1-1% TEA to eluent Problem->Solution1 Yes End End Problem->End No Solution2 Reduce sample load Solution1->Solution2 Still streaking? Solution3 Use neutral alumina Solution2->Solution3 Yes Solution2->End No Solution3->End

Caption: Troubleshooting logic for streaking or tailing issues.

References

removing impurities from 4-(benzyloxy)aniline reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-(benzyloxy)aniline from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities depend on the synthetic route. If prepared via Williamson ether synthesis from 4-aminophenol (B1666318) and benzyl (B1604629) chloride, impurities may include unreacted 4-aminophenol, excess benzyl chloride, the O,N-dialkylated byproduct (N,O-dibenzyl-4-aminophenol), and the byproduct of benzyl chloride self-condensation, dibenzyl ether.[1] If the synthesis involves the reduction of 4-(benzyloxy)nitrobenzene, incomplete reduction can leave the starting nitro compound as an impurity.[2][3] Additionally, anilines are prone to air oxidation, which can lead to the formation of colored impurities.[4]

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-layer chromatography (TLC) is an effective initial assessment method.[5] By spotting your crude reaction mixture on a silica (B1680970) gel TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. This compound is a relatively polar compound and should appear as a distinct spot. Comparing the crude sample to a pure standard of this compound will help identify the product spot and any impurities. Impurities like unreacted 4-aminophenol will typically have a lower Rf value (be more polar), while less polar byproducts like dibenzyl ether will have a higher Rf value.

Q3: My purified this compound is a colored oil/solid. Is this normal and how can I decolorize it?

A3: Pure this compound should be an off-white to light brown solid.[6] A darker coloration, such as a brown or reddish-brown hue, often indicates the presence of oxidized impurities.[4] To decolorize your product, you can perform a recrystallization with the addition of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[7] Alternatively, passing a solution of your compound through a short plug of silica gel or activated carbon can also help remove color.

Troubleshooting Guides

Problem 1: Poor Separation of this compound from a Non-Polar Impurity (e.g., Dibenzyl Ether) using Column Chromatography.

Cause: The polarity of the eluent may be too high, causing both the product and the impurity to elute together.

Solution:

  • Optimize the Solvent System via TLC: Before running the column, test various solvent systems with TLC. A good starting point is a mixture of hexanes and ethyl acetate (B1210297). Gradually increase the proportion of ethyl acetate until you achieve good separation between the this compound spot (lower Rf) and the non-polar impurity spot (higher Rf). An ideal Rf for the product is typically between 0.2-0.4.[8]

  • Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute the non-polar impurity first. Once the impurity has been collected, gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute your desired this compound.

Problem 2: Low Recovery of this compound After Acid-Base Extraction.

Cause: this compound, being a base, is extracted into the aqueous acidic layer. If the subsequent basification and re-extraction are incomplete, a significant portion of the product can be lost.

Solution:

  • Ensure Complete Basification: After extracting the aniline (B41778) into the aqueous acid, ensure the solution is made sufficiently basic (pH > 10) by adding a strong base like NaOH. This is crucial to deprotonate the anilinium salt and regenerate the free aniline, which is soluble in the organic solvent.[9]

  • Thorough Re-extraction: After basification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[9] Performing three to four extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

  • Check Solubility of the Salt: While the free base is soluble in many organic solvents, the hydrochloride salt has different solubility properties. Ensure you are using the correct phase for product recovery.

Problem 3: Streaking of this compound on a Silica Gel Column.

Cause: The basic amino group of aniline can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape and streaking.[8]

Solution:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, like triethylamine (B128534) (TEA), to your eluent (typically 0.1-1% by volume).[8][10] The TEA will neutralize the acidic sites on the silica gel, leading to better elution and peak shape.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-80%High purity of final product; effective for removing minor impurities and color.Can have lower yields due to product solubility in the mother liquor; requires finding a suitable solvent.[7]
Column Chromatography 95-99%70-90%Good for separating compounds with different polarities; scalable.[8][11]Can be time-consuming; potential for product loss on the column; may require large volumes of solvent.
Acid-Base Extraction >95% (after re-isolation)80-95%Excellent for removing acidic or neutral impurities from a basic product.[7][9]Requires multiple steps (extraction, basification, re-extraction); may not separate from other basic impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to remove acidic and neutral impurities from a crude reaction mixture containing this compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is greater than 10. A precipitate of this compound may form.

  • Re-extraction: Extract the basic aqueous solution three times with fresh portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.[7]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate with the addition of 0.5% triethylamine.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. If separating from a much less polar impurity, you can start with a less polar eluent and then increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Options cluster_end Final Product start Crude this compound Reaction Mixture tlc TLC Analysis start->tlc Assess purity and identify impurities acid_base Acid-Base Extraction tlc->acid_base If acidic/neutral impurities are present column Column Chromatography tlc->column If impurities have different polarities recrystallization Recrystallization tlc->recrystallization If minor impurities or color are present pure_product Pure this compound acid_base->pure_product column->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification method for this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Column Chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation or Streaking Observed cause1 Incorrect Eluent Polarity start->cause1 cause2 Acidic Silica Interaction start->cause2 solution1a Optimize Eluent with TLC cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2a Add Triethylamine to Eluent cause2->solution2a solution2b Use Alumina as Stationary Phase cause2->solution2b

Caption: Troubleshooting logic for column chromatography of this compound.

References

preventing side reactions during the debenzylation of 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions during the debenzylation of 4-(benzyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debenzylation of this compound?

A1: The most common methods for cleaving the benzyl (B1604629) ether in this compound to yield 4-aminophenol (B1666318) are catalytic hydrogenolysis and acid-catalyzed cleavage.[1] Catalytic hydrogenolysis often employs a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas (H₂) or through catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or formic acid.[2][3][4] Acid-catalyzed debenzylation utilizes strong acids like trifluoroacetic acid (TFA) to cleave the ether bond.[1]

Q2: What are the primary side reactions to be aware of during the debenzylation of this compound?

A2: The primary side reactions of concern are over-reduction of the aromatic ring, and in the case of substituted anilines, potential dehalogenation.[2][5] For this compound itself, incomplete reaction leading to a mixture of starting material and product is a common issue. The resulting 4-aminophenol can also be sensitive to oxidation, leading to colored impurities.[6][7]

Q3: How can I monitor the progress of the debenzylation reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1][2] A spot corresponding to the starting material, this compound, will gradually be replaced by a spot corresponding to the product, 4-aminophenol. It is crucial to monitor the reaction until the starting material is completely consumed to avoid purification challenges.[2]

Q4: Are there any safety precautions I should take when working with palladium on carbon (Pd/C)?

A4: Yes, palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents or hydrogen.[2] It should be handled with care in a well-ventilated fume hood. Never allow the catalyst to dry on filter paper, and it is often supplied as a water-wet solid for safer handling.[2][8]

Troubleshooting Guide

Problem 1: The debenzylation reaction is incomplete, and I observe starting material even after a prolonged reaction time.

  • Potential Cause 1: Inactive Catalyst (Catalytic Hydrogenolysis). The Pd/C catalyst may have lost its activity due to improper storage or poisoning by impurities in the starting material or solvent.

    • Solution: Use fresh, high-quality catalyst for the reaction. Ensure that all solvents and reagents are pure and dry. In some cases, increasing the catalyst loading may be beneficial.[3]

  • Potential Cause 2: Insufficient Hydrogen Source (Catalytic Hydrogenolysis). In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may have been consumed before the reaction is complete. With H₂ gas, the balloon pressure may be insufficient.

    • Solution: For catalytic transfer hydrogenation, add the hydrogen donor in portions to maintain a sufficient concentration throughout the reaction. For reactions using hydrogen gas, ensure a constant supply at an appropriate pressure.

  • Potential Cause 3: Sluggish Reaction (Acid-Catalyzed Cleavage). The reaction may be slow at room temperature.

    • Solution: Gently heating the reaction mixture to reflux may increase the reaction rate.[1] However, this should be done cautiously while monitoring for potential side product formation.

Problem 2: The yield of 4-aminophenol is low.

  • Potential Cause 1: Product Degradation. 4-aminophenol is susceptible to oxidation, which can lead to the formation of colored byproducts and a lower yield of the desired product.

    • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6] The use of antioxidants or a slightly acidic pH during work-up can also help to stabilize the product.

  • Potential Cause 2: Inefficient Catalyst Filtration (Catalytic Hydrogenolysis). The product may adhere to the catalyst, leading to losses during filtration.

    • Solution: After filtering off the catalyst (e.g., through a pad of Celite), wash the filter cake thoroughly with the reaction solvent or a more polar solvent to ensure complete recovery of the product.[1]

  • Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent, temperature, and reaction time can significantly impact the yield.

Problem 3: The isolated 4-aminophenol is colored (pink, purple, or brown).

  • Potential Cause: Oxidation of the Product. As mentioned, 4-aminophenol is prone to oxidation, which forms highly colored quinone-imine type impurities.[7]

    • Solution 1: Purification. The crude product can often be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][2]

    • Solution 2: Decolorization. Treating a solution of the crude product with activated charcoal can help to remove colored impurities.[6]

    • Solution 3: Preventative Measures. During the work-up, washing with a solution of a reducing agent like sodium bisulfite may help to prevent oxidation.[7] Conducting the purification steps under an inert atmosphere is also recommended.[6]

Data Presentation: Comparison of Debenzylation Methods

ParameterMethod 1: Catalytic Transfer HydrogenationMethod 2: Acid-Catalyzed Cleavage
Reagents 10% Pd/C, Ammonium FormateTrifluoroacetic Acid (TFA)
Solvent Methanol (MeOH)Dichloromethane (DCM)
Temperature RefluxRoom Temperature to Reflux
Reaction Time Typically 1-6 hoursTypically 1-4 hours
Typical Yield 70-95%80-95%
Byproducts Toluene (B28343), CO₂, AmmoniaBenzyl trifluoroacetate, polymeric materials
Functional Group Compatibility Sensitive to other reducible groups (e.g., nitro, alkenes)Sensitive to acid-labile groups (e.g., Boc, t-butyl esters)
Safety Considerations Use of a pyrophoric catalyst.Use of a strong, corrosive acid.

Note: Yields are highly substrate-dependent and optimization may be required.[2]

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation

  • To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • Add ammonium formate (5.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically 1-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.[1]

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-aminophenol by column chromatography on silica gel or recrystallization.[2]

Method 2: Acid-Catalyzed Cleavage

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (10.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to reflux.[1]

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Debenzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add debenzylation reagents (e.g., Pd/C and H₂ source or Acid) A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench reaction (if necessary) D->E Reaction complete F Filter catalyst / Neutralize acid E->F G Extract product F->G H Dry and concentrate G->H I Column chromatography or Recrystallization H->I J Pure 4-aminophenol I->J

Caption: General experimental workflow for the debenzylation of this compound.

Method_Selection Start Start: Debenzylation of This compound Check_FG Are other reducible functional groups present (e.g., nitro, alkene)? Start->Check_FG Check_Acid_Labile Are acid-labile groups present (e.g., Boc, t-butyl ester)? Check_FG->Check_Acid_Labile No Method_Acid Use Acid-Catalyzed Cleavage (e.g., TFA) Check_FG->Method_Acid Yes Method_CTH Use Catalytic Transfer Hydrogenation (e.g., Pd/C, NH₄HCO₂) Check_Acid_Labile->Method_CTH No Consider_Alternative Consider alternative protecting groups or orthogonal deprotection strategies Check_Acid_Labile->Consider_Alternative Yes

Caption: Decision flowchart for selecting a debenzylation method.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 4-(Benzyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 4-(benzyloxy)aniline derivatives. These electron-rich compounds can present unique challenges, and this guide is designed to help you navigate and overcome them to achieve optimal reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a this compound derivative is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in Suzuki couplings with electron-rich anilines like this compound derivatives are frequently encountered and can be attributed to several factors. The primary areas to investigate are the catalyst system, reaction conditions, and potential side reactions.

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction, and its activity is paramount. For electron-rich substrates, the choice of ligand is particularly critical. Bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote the key steps of the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature play a significant role in the reaction's success. An inappropriate base may not efficiently promote transmetalation, while the wrong solvent can hinder solubility and catalyst performance.[2][3]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include homocoupling of the boronic acid, hydrodehalogenation of the aryl halide, and protodeboronation of the boronic acid.[1][3][4]

To systematically troubleshoot low yields, it is recommended to screen different catalysts and ligands, optimize the base and solvent, and ensure rigorous exclusion of oxygen and water from the reaction mixture.

Q2: I am observing significant amounts of homocoupled byproducts in my reaction. How can I minimize their formation?

A2: Homocoupling, the self-coupling of the boronic acid or aryl halide, is a common side reaction in Suzuki couplings, especially when the desired cross-coupling is slow.[3][5] This is often promoted by the presence of oxygen.

To minimize homocoupling:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[4][5]

  • Use a Pd(0) Catalyst Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can help.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[1]

  • Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress aryl halide homocoupling.

Q3: Could the benzyloxy protecting group be causing issues with the reaction?

A3: The benzyloxy group is generally stable under typical Suzuki-Miyaura coupling conditions. However, under certain circumstances, particularly with prolonged reaction times at elevated temperatures or in the presence of a hydrogen source, cleavage of the benzyl (B1604629) group (debenzylation) can occur, catalyzed by palladium. To avoid this, ensure that no potential hydrogen sources are present in the reaction mixture and try to use milder reaction conditions if debenzylation is suspected.

Q4: How do I choose the right catalyst and ligand for my this compound derivative?

A4: The selection of the catalyst and ligand is crucial for a successful Suzuki coupling with electron-rich anilines. Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be sufficient.[6][7]

  • Bulky, Electron-Rich Ligands: For these challenging substrates, bulky and electron-rich biarylphosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in promoting the oxidative addition of aryl halides and facilitating the overall catalytic cycle.[1][8]

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can ensure the efficient generation of the active Pd(0) species in solution.[5]

A systematic screening of different catalyst and ligand combinations is often the most effective approach to identify the optimal system for your specific substrates.

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting low yields in Suzuki coupling reactions of this compound derivatives.

Troubleshooting_Suzuki_Coupling Troubleshooting Low Yields in Suzuki Coupling of this compound Derivatives start Low Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst sub_catalyst1 Is the catalyst active? (Fresh vs. Old) check_catalyst->sub_catalyst1 optimize_conditions Step 2: Optimize Reaction Conditions sub_conditions1 Is the base optimal? optimize_conditions->sub_conditions1 investigate_side_reactions Step 3: Investigate Side Reactions sub_side_reactions1 Homocoupling observed? investigate_side_reactions->sub_side_reactions1 solution Improved Yield sub_catalyst2 Is the ligand appropriate? (e.g., Bulky phosphine) sub_catalyst1->sub_catalyst2 Yes action_catalyst1 Use fresh catalyst/ pre-catalyst sub_catalyst1->action_catalyst1 No sub_catalyst2->optimize_conditions Yes action_catalyst2 Screen different ligands (e.g., SPhos, XPhos) sub_catalyst2->action_catalyst2 No action_catalyst1->sub_catalyst2 action_catalyst2->optimize_conditions sub_conditions2 Is the solvent system appropriate? sub_conditions1->sub_conditions2 Yes action_conditions1 Screen bases (K2CO3, K3PO4, Cs2CO3) sub_conditions1->action_conditions1 No sub_conditions3 Is the temperature correct? sub_conditions2->sub_conditions3 Yes action_conditions2 Screen solvents (Dioxane, Toluene, THF/H2O) sub_conditions2->action_conditions2 No sub_conditions3->investigate_side_reactions Yes action_conditions3 Vary temperature (e.g., 80-120 °C) sub_conditions3->action_conditions3 No action_conditions1->sub_conditions2 action_conditions2->sub_conditions3 action_conditions3->investigate_side_reactions sub_side_reactions2 Hydrodehalogenation or Protodeboronation? sub_side_reactions1->sub_side_reactions2 No action_side_reactions1 Ensure rigorous degassing sub_side_reactions1->action_side_reactions1 Yes sub_side_reactions2->solution No action_side_reactions2 Use anhydrous solvents and check boronic acid quality sub_side_reactions2->action_side_reactions2 Yes action_side_reactions1->sub_side_reactions2 action_side_reactions2->solution

Caption: A step-by-step workflow for diagnosing and resolving low yield issues in Suzuki coupling reactions.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki coupling reactions with aniline (B41778) derivatives.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001845
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane1001288
Pd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O901675
CataCXium A Pd G3 (5)-Cs₂CO₃2-MeTHF/H₂O801295[9]

Table 2: Effect of Base and Solvent on Yield

Catalyst/LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XPhosK₂CO₃ (2)Toluene/H₂O1001265
Pd₂(dba)₃/XPhosK₃PO₄ (2)Dioxane1001292
Pd₂(dba)₃/XPhosCs₂CO₃ (2)Dioxane1001285
Pd₂(dba)₃/XPhosK₃PO₄ (2)THF/H₂O801689

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening

This protocol provides a framework for screening different palladium catalysts and phosphine ligands to identify the optimal combination for your this compound derivative.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound aryl halide (0.2 mmol, 1.0 equiv.), the boronic acid (0.3 mmol, 1.5 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.) to a series of reaction vials equipped with stir bars.

  • Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., PPh₃, SPhos, XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 1.0 mL) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C). Stir the reactions for a set period (e.g., 12-18 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: General Procedure for Base and Solvent Optimization

Once an effective catalyst/ligand system is identified, this protocol can be used to optimize the base and solvent.

  • Reaction Setup: Prepare a set of reaction vials as described in Protocol 1, using the optimal catalyst and ligand combination.

  • Base and Solvent Variation: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv.) and a different degassed solvent (e.g., dioxane, toluene, THF, often with a small amount of water).

  • Reaction and Analysis: Follow steps 4 and 5 from Protocol 1 to run the reactions and analyze the results to identify the optimal base and solvent combination.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R¹-Pd(II)L_n-R² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid) Borate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetal

References

work-up procedures for reactions involving 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-(benzyloxy)aniline. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the work-up procedures for reactions involving this versatile chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound and its derivatives.

Issue 1: Low Yield of Desired Product After Work-up

  • Question: I am consistently obtaining a low yield of my target compound after performing an aqueous work-up. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors during the work-up process.

    • Product Solubility: Your product might have partial solubility in the aqueous layer. To mitigate this, perform multiple extractions (at least 3) with your organic solvent. Additionally, washing the combined organic layers with brine can help to break up emulsions and reduce the amount of dissolved water, which might contain some of your product.

    • Incomplete Reaction: Before proceeding to a full work-up, ensure your reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] If the reaction is incomplete, you may be losing starting material during purification.

    • Product Instability: The pH of your aqueous wash solutions could be causing decomposition of your product. Test the stability of your product to acidic and basic conditions on a small scale before performing the work-up on the entire batch.[2] If your product is sensitive, use neutral washes like deionized water and brine.

    • Emulsion Formation: Emulsions can trap your product and make separation difficult. To break up emulsions, you can try adding a small amount of brine or a different organic solvent with a lower density. In some cases, filtering the entire mixture through a pad of Celite can be effective.

Issue 2: Difficulty Removing Palladium Catalyst Residues

  • Question: After a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction, I am struggling to remove the palladium catalyst. My product is contaminated with a black or orange solid. How can I effectively remove it?

  • Answer: Palladium removal is a common challenge in cross-coupling reactions. The aniline (B41778) functionality in your product can chelate with the palladium, making it difficult to remove.[3] Here are several methods to address this:

    • Filtration through Celite: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple and effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[4] It is crucial to pre-wet the Celite pad with the solvent.[4] Sometimes, fine palladium particles may pass through, so using a thicker pad or multiple filtrations may be necessary.[5]

    • Palladium Scavengers: Solid-supported thiol or amine-based scavengers can be very effective at removing both soluble and insoluble palladium species.[3][6] The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for a few hours before filtering off the scavenger.[6]

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium.[6] However, be aware that your product may also adsorb to the carbon, potentially reducing your yield.

    • Column Chromatography: Silica (B1680970) gel column chromatography can effectively separate the product from palladium residues, which tend to be highly polar and stick to the top of the column.[4]

Issue 3: Unwanted Debenzylation During Reaction or Work-up

  • Question: I am observing the formation of a phenolic byproduct, indicating that the benzyloxy protecting group is being cleaved. How can I prevent this?

  • Answer: The benzyloxy group can be sensitive to certain conditions, particularly acidic environments and catalytic hydrogenation.

    • Avoid Strong Acids: During the work-up, avoid washing with strong acidic solutions if your product is sensitive to debenzylation. Use mild acidic washes (e.g., saturated ammonium (B1175870) chloride) or neutral washes.

    • Catalytic Hydrogenolysis Conditions: If you are performing a reaction that involves a palladium catalyst and a hydrogen source (e.g., catalytic transfer hydrogenation for other functional groups), you risk cleaving the benzyloxy group.[7] Consider alternative catalysts or protecting groups if this is a persistent issue.

    • Alternative Debenzylation Methods: If debenzylation is the desired next step, there are controlled methods to achieve this, such as using BCl₃ at low temperatures or oxidative debenzylation with DDQ, which can be more selective than catalytic hydrogenation.[8]

Frequently Asked Questions (FAQs)

General Work-up Procedures

  • Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?

  • A1: A typical work-up involves quenching the reaction, followed by liquid-liquid extraction.

    • Quenching: The reaction is stopped by adding an aqueous solution, such as water, saturated ammonium chloride, or a mild base like sodium bicarbonate.

    • Extraction: The mixture is transferred to a separatory funnel, and an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) is added. The funnel is shaken to partition the product into the organic layer.

    • Washing: The organic layer is washed sequentially with an aqueous solution to remove impurities. Common washes include dilute acid (e.g., 1M HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally, brine to reduce the water content in the organic layer.

    • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]

  • Q2: How do I choose the right solvent for extraction?

  • A2: The ideal extraction solvent should have high solubility for your product and be immiscible with the aqueous phase.[10] Ethyl acetate and dichloromethane (B109758) are common choices. Consider the density of the solvent to know whether the organic layer will be on the top or bottom of the separatory funnel.

Purification

  • Q3: What are the most common methods for purifying the product after work-up?

  • A3:

    • Column Chromatography: This is a highly effective method for separating the desired product from starting materials, byproducts, and residual catalysts.[11] A solvent system of appropriate polarity is chosen to achieve good separation on a silica gel column.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent way to obtain highly pure material. The choice of solvent is critical for successful recrystallization.

Handling and Safety

  • Q4: What are the key safety precautions when working with this compound and its derivatives?

  • A4: this compound and its derivatives should be handled with care.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[12]

    • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

    • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]

Quantitative Data

The following tables provide representative quantitative data for common reactions involving this compound and similar aromatic amines. Note that yields are highly dependent on the specific substrates, reaction conditions, and scale.

Table 1: Typical Conditions and Yields for Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-(Benzyloxy)phenyl bromidePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O851285-95
3-Bromoaniline4-(Benzyloxy)phenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1001880-90
4-Iodoanisole4-(Benzyloxy)phenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene11024>90

Table 2: Typical Conditions and Yields for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneThis compoundPd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001690-98
1-Chloro-4-nitrobenzeneThis compoundPd(OAc)₂ (2)RuPhos (4)K₂CO₃t-Amyl alcohol1102085-95
2-ChloropyridineThis compoundPd₂ (dba)₃ (1.5)BrettPhos (3)LHMDSTHF8012>90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester.

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of toluene, ethanol, and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by silica gel column chromatography.[9]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol is for the N-alkylation of this compound with an aldehyde or ketone.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.[13]

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv.), portion-wise to the reaction mixture.[13]

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[13]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography.[14]

Visualizations

experimental_workflow_suzuki cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (N2/Ar) setup->inert add_solv_cat Add Degassed Solvent and Pd Catalyst inert->add_solv_cat heat_stir Heat and Stir (80-110 °C) add_solv_cat->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_pd_removal start Crude Product with Pd Contamination celite Filter through Celite Pad start->celite Heterogeneous Pd scavenger Treat with Palladium Scavenger start->scavenger Soluble/Fine Pd celite->scavenger Still Contaminated end Purified Product celite->end Successful chromatography Column Chromatography scavenger->chromatography Still Contaminated scavenger->end Successful chromatography->end

Caption: Decision workflow for palladium catalyst removal.

References

Technical Support Center: TLC Analysis for Monitoring Reactions of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-(benzyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system (eluent) for running a TLC of this compound?

A1: A common starting point for the TLC analysis of this compound is a mixture of a non-polar and a moderately polar solvent. Good results are often achieved with solvent systems such as hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol. A typical starting ratio would be 4:1 hexane/ethyl acetate. The polarity can be adjusted based on the observed migration of the spot on the TLC plate.

Q2: How can I visualize the spot of this compound on the TLC plate?

A2: this compound is a UV-active compound due to its aromatic rings, so it should be visible as a dark spot under a UV lamp at 254 nm. For further visualization, or if the compound concentration is low, staining is effective. Ninhydrin (B49086) stain is particularly useful as it reacts with the primary amine group of this compound to produce a colored spot, typically purple or pink, upon heating. Other general stains like p-anisaldehyde or potassium permanganate (B83412) can also be used.

Q3: My this compound spot is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking of amine spots on silica (B1680970) gel TLC plates is a common issue. This is often due to the basic nature of the amine interacting strongly with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier to your eluent. For instance, adding 0.5-1% triethylamine (B128534) (Et₃N) or a few drops of ammonium (B1175870) hydroxide (B78521) to the solvent system can significantly improve the spot shape.

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

A4: If the spots are too close, you need to alter the selectivity of your TLC system. You can try changing the solvent system composition. For example, switching from a hexane/ethyl acetate system to a toluene/acetone system might provide better separation. Running a longer TLC plate can also sometimes improve the resolution between two close spots.

Q5: I don't see any spots on my TLC plate after developing and visualizing. What should I do?

A5: There are several potential reasons for not seeing any spots. First, ensure that you have spotted enough of your sample; you can try spotting multiple times in the same location, allowing the solvent to dry in between applications. Also, confirm that your visualization method is appropriate for your compound. While this compound is UV active, your product may not be. In such cases, using a chemical stain is necessary. It is also possible that the concentration of your compound in the reaction mixture is too low to be detected by TLC.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the TLC analysis of reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Spot Streaking - Sample is too concentrated.- Strong interaction between the basic aniline (B41778) and acidic silica gel.- Dilute the sample before spotting.- Add a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the eluent.
Spots are too high (Rf > 0.8) - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent (e.g., increase the hexane to ethyl acetate ratio).
Spots are too low (Rf < 0.2) - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent (e.g., decrease the hexane to ethyl acetate ratio).
Overlapping Spots - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems. Try combinations like dichloromethane/methanol or toluene/ethyl acetate.- Consider using a different stationary phase if available (e.g., alumina).
No Spots Visible - Sample concentration is too low.- The compound is not UV-active, and no stain was used.- The solvent level in the developing chamber was above the spotting line.- Spot the sample multiple times in the same location.- Use a chemical stain such as ninhydrin or p-anisaldehyde.- Ensure the spotting line is above the solvent level in the chamber.
Unexpected Spots - Presence of impurities in the starting material.- Formation of side products in the reaction.- Run a TLC of the starting material to check for impurities.- These spots can provide valuable information about the course of your reaction.

Experimental Protocols

Monitoring the N-alkylation of this compound by TLC

This protocol describes the TLC monitoring of the reaction between this compound and an alkyl halide (e.g., 7-bromoheptanenitrile).

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: Hexane/Ethyl Acetate (4:1) with 0.5% Triethylamine

  • Visualization: UV lamp (254 nm) and Ninhydrin stain

Procedure:

  • Prepare the Eluent: Mix 80 mL of hexane, 20 mL of ethyl acetate, and 0.5 mL of triethylamine. Pour a small amount (to a depth of about 0.5 cm) into the TLC developing chamber, line the chamber with filter paper, and cover it to allow the atmosphere to saturate.

  • Spot the TLC Plate:

    • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

    • Mark three lanes on the origin line: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

    • Using a capillary tube, spot a dilute solution of this compound on the "SM" and "Co" lanes.

    • Using a fresh capillary tube, spot a sample of the reaction mixture on the "RM" and "Co" lanes.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber.

    • Allow the eluent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

  • Visualize the TLC Plate:

    • View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Prepare a ninhydrin staining solution. Dip the plate in the solution, then gently heat it with a heat gun until colored spots appear.

  • Analyze the Results:

    • The "SM" lane will show the Rf value of the this compound.

    • The "RM" lane will show the disappearance of the starting material and the appearance of a new, less polar (higher Rf) product spot. The starting material spot should no longer stain with ninhydrin as the primary amine has reacted.

    • The "Co" lane helps to confirm the identity of the spots in the reaction mixture lane. If the starting material is still present, its spot will merge with the starting material spot in the "Co" lane.

Data Presentation

Table of Representative R_f Values

The following table provides approximate Rf values for this compound and a potential N-alkylation product in common TLC solvent systems on silica gel. These values can vary based on the specific conditions (temperature, plate manufacturer, chamber saturation).

CompoundSolvent System (v/v)Approximate R_f Value
This compoundHexane:Ethyl Acetate (4:1)0.35
This compoundHexane:Ethyl Acetate (2:1)0.55
This compoundDichloromethane:Methanol (95:5)0.60
N-alkylated ProductHexane:Ethyl Acetate (4:1)0.50
N-alkylated ProductHexane:Ethyl Acetate (2:1)0.70
N-alkylated ProductDichloromethane:Methanol (95:5)0.75

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem streaking Spot Streaking? problem->streaking Yes end Successful Analysis problem->end No rf_issue Rf Value Issue? streaking->rf_issue No add_base Add Et3N or NH4OH to Eluent streaking->add_base Yes dilute Dilute Sample streaking->dilute If still streaking no_spots No Spots Visible? rf_issue->no_spots No high_rf Rf too High? rf_issue->high_rf Yes concentrate Concentrate Sample Spot no_spots->concentrate Yes add_base->end dilute->end low_rf Rf too Low? high_rf->low_rf No less_polar Decrease Eluent Polarity high_rf->less_polar Yes low_rf->no_spots No more_polar Increase Eluent Polarity low_rf->more_polar Yes less_polar->end more_polar->end use_stain Use a Chemical Stain concentrate->use_stain use_stain->end

Caption: Troubleshooting workflow for common TLC analysis issues.

TLC_Experimental_Workflow prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spot_plate 3. Spot Samples (SM, Co, RM) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv 6. Visualize under UV Light dry_plate->visualize_uv visualize_stain 7. Visualize with Chemical Stain visualize_uv->visualize_stain analyze 8. Analyze Results & Calculate Rf visualize_stain->analyze

identification of byproducts in the acylation of 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acylation of 4-(benzyloxy)aniline. The information is designed to help you identify and mitigate the formation of common byproducts, ensuring a higher yield and purity of your target compound, N-(4-(benzyloxy)phenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the acylation of this compound?

A1: The most common acylating agents are acetic anhydride (B1165640) and acetyl chloride. Acetic anhydride is often preferred due to its lower cost and ease of handling, while acetyl chloride is more reactive and may be suitable for less reactive substrates or when lower reaction temperatures are desired.[1][2]

Q2: Why is a base typically added to the acylation reaction?

A2: A base, such as pyridine (B92270) or triethylamine, is added to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid).[1] This prevents the protonation of the starting aniline (B41778), which would render it non-nucleophilic and halt the reaction.

Q3: My reaction is sluggish or incomplete. What are the possible causes?

A3: Incomplete reactions can be due to several factors:

  • Insufficiently reactive acylating agent: Consider using acetyl chloride instead of acetic anhydride.

  • Low reaction temperature: Gently heating the reaction mixture may increase the rate.

  • Inadequate mixing: Ensure the reactants are well-mixed, especially if there are solubility issues.

  • Protonation of the aniline: Ensure a sufficient amount of base is present to neutralize the acid byproduct.

Q4: I am observing a dark coloration in my reaction mixture. What could be the cause?

A4: Dark coloration can indicate oxidation of the aniline starting material or decomposition of the product, especially at elevated temperatures. It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to avoid excessive heating.

Troubleshooting Guide: Identification and Mitigation of Byproducts

The acylation of this compound, while generally straightforward, can lead to the formation of several byproducts. Understanding the conditions that favor their formation is key to minimizing their presence.

Byproduct Structure Identification Probable Cause Prevention and Mitigation
Diacetylated Product N-acetyl-N-(4-(benzyloxy)phenyl)acetamideHigher molecular weight peak in MS. Different chemical shifts in NMR.Excess acylating agent, prolonged reaction time, or high temperatures.Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly to the reaction mixture. Monitor the reaction by TLC and stop it once the starting material is consumed.
Ring-Acylated Product N-(4-(benzyloxy)-x-acetylphenyl)acetamideIsomeric product with the same mass as the desired product. Distinct aromatic substitution pattern in ¹H NMR.Presence of a Lewis acid catalyst (e.g., AlCl₃), even in trace amounts. High reaction temperatures.Avoid the use of Lewis acid catalysts. If a catalyst is necessary, consider non-Lewis acid alternatives. Maintain a moderate reaction temperature.
4-Aminophenol Lower molecular weight peak in MS. Absence of benzyl (B1604629) protons in ¹H NMR.Cleavage of the benzyl ether under harsh acidic conditions (e.g., strong Lewis acids or protic acids).Avoid strong Lewis acids. If acidic conditions are required, use milder acids and moderate temperatures. Benzyl ethers are generally stable to the conditions of a standard N-acylation.[3][4][5][6][7]
4-Acetamidophenol Lower molecular weight peak in MS. Absence of benzyl protons in ¹H NMR.Cleavage of the benzyl ether followed by N-acylation.Same as for 4-aminophenol.
Acetic Acid Acidic pH of the reaction mixture after workup. Characteristic odor.Hydrolysis of the acylating agent (acetic anhydride or acetyl chloride) by water present in the reagents or solvent.Use anhydrous solvents and reagents. Perform the reaction under an inert, dry atmosphere.
This compound (unreacted) Presence of starting material spot on TLC.Incomplete reaction (see FAQ Q3). Hydrolysis of the amide product during workup.Ensure complete reaction. Use a neutral or slightly basic aqueous workup.

Experimental Protocol: Synthesis of N-(4-(benzyloxy)phenyl)acetamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(4-(benzyloxy)phenyl)acetamide as a white solid.

Potential Reaction Pathways

Acylation_Byproducts cluster_reactants Reactants cluster_products Products aniline This compound main_product N-(4-(benzyloxy)phenyl)acetamide aniline->main_product Acylation (Desired) ring_acylated Ring-Acylated Product aniline->ring_acylated Lewis Acid Catalyst acylating_agent Acetic Anhydride / Acetyl Chloride diacetyl Diacetylated Product main_product->diacetyl Excess Acylating Agent hydrolysis_product This compound + Acetic Acid main_product->hydrolysis_product Water (Workup) debenzylated_product 4-Acetamidophenol main_product->debenzylated_product Harsh Acid

Caption: Potential reaction pathways in the acylation of this compound.

References

Technical Support Center: Scale-Up of 4-(Benzyloxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-(benzyloxy)aniline.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

There are two main routes for the synthesis of this compound:

  • Williamson Ether Synthesis: This is a common and direct method involving the reaction of 4-aminophenol (B1666318) with a benzyl (B1604629) halide (like benzyl chloride or benzyl bromide) in the presence of a base.[1][2] This O-alkylation is widely used but requires careful control to avoid side reactions.

  • Reduction of 4-Benzyloxynitrobenzene: This two-step route first involves the etherification of 4-nitrophenol (B140041) with a benzyl halide, followed by the reduction of the nitro group to an amine.[3][4] Reduction can be achieved using methods like catalytic hydrogenation or chemical reduction with reagents such as stannous chloride or iron in acetic acid.[3][5]

Q2: What are the most common challenges when scaling up the synthesis from a lab to a pilot plant?

Scaling up chemical reactions introduces several challenges not always apparent at the bench scale.[6] Key issues include:

  • Heat Management: Exothermic steps, such as the etherification reaction, are harder to control in large reactors due to a lower surface-area-to-volume ratio, which can lead to temperature spikes and increased byproduct formation.[7]

  • Mass Transfer and Mixing: Achieving uniform mixing in large vessels is difficult. Poor mixing can create localized areas of high reactant concentration, leading to side reactions and lower yields.[6][7]

  • Impurity Profile: Side reactions that are negligible at a small scale can become significant sources of impurities when producing larger batches.[6]

  • Purification Method: Lab-scale purification techniques like column chromatography are often impractical and uneconomical at scale.[8] The process must be adapted to rely on crystallization, extraction, and distillation.[9]

Q3: How can I minimize the formation of N-benzylated and N,N-dibenzylated impurities?

The aniline (B41778) nitrogen of 4-aminophenol is a competing nucleophile that can react with the benzyl halide, leading to undesired N-alkylation byproducts.[10] To minimize this:

  • Control Reaction pH: Running the reaction under basic conditions deprotonates the phenolic hydroxyl group, making it a much stronger nucleophile than the aniline nitrogen. This favors the desired O-alkylation.

  • Choice of Base: Use a base that is strong enough to deprotonate the phenol (B47542) but not excessively so, to avoid side reactions. Potassium carbonate is a common choice.

  • Temperature Control: Maintain the optimal reaction temperature. Higher temperatures can increase the rate of N-alkylation.

  • Order of Addition: Consider adding the benzyl halide slowly to a solution of the deprotonated 4-aminophenol to maintain a low concentration of the alkylating agent, which can favor reaction at the more nucleophilic phenoxide.

Q4: My final product is yellow or brown. What causes this discoloration and how can I prevent or fix it?

Anilines, including this compound, are susceptible to air oxidation, which forms highly colored polymeric impurities.[9]

  • Prevention: Conduct the reaction, workup, and storage under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Removal of Color:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[9]

    • Use of Reducing Agents: Adding a small quantity of a reducing agent like sodium dithionite (B78146) or sodium sulfite (B76179) during workup or recrystallization can help remove some colored oxidation products.[9][11]

    • Distillation: For liquid anilines, vacuum distillation can be effective. Distilling over zinc dust can help prevent oxidation during heating.[9]

Q5: What are the key safety considerations for the large-scale synthesis of this compound?

Safety is paramount during scale-up. Key considerations include:

  • Toxicity: Aromatic amines are often toxic and potential carcinogens.[12][13] Always handle this compound and its precursors in well-ventilated areas, preferably in a fume hood, and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14][15]

  • Thermal Hazards: The Williamson ether synthesis can be exothermic. Ensure the reactor has adequate cooling capacity and temperature monitoring to prevent thermal runaway.[7]

  • Reagent Handling: Handle strong bases and reactive benzyl halides with care according to their Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste through a licensed hazardous waste disposal company, as aromatic amines can be harmful to aquatic life.[12][13]

Section 2: Troubleshooting Guides

Problem 1: Low Reaction Yield
Probable CauseRecommended Solution & Rationale
Inefficient Heat Transfer In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] Solution: Utilize a jacketed reactor with a precise temperature control system. For highly exothermic steps, consider the controlled, portion-wise addition of one reactant to manage the rate of heat generation.[7]
Poor Mixing / Mass Transfer Inadequate agitation in large vessels leads to localized concentrations, promoting side reactions.[6] Solution: Optimize the agitator speed and impeller design (e.g., pitched-blade turbine). Ensure the reactor is properly baffled to improve mixing and prevent vortex formation.[7]
Incomplete Deprotonation If the 4-aminophenol is not fully deprotonated to the more nucleophilic phenoxide, the reaction rate will be slow. Solution: Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used. The choice of solvent can also play a role; polar aprotic solvents like DMF or DMSO can enhance nucleophilicity.[16]
Side Reaction (Elimination) While less common with benzyl halides, if using other alkyl halides, the basic conditions required for the Williamson synthesis can favor E2 elimination, especially with secondary or tertiary halides.[2][16] Solution: Ensure a primary benzyl halide is used. Avoid excessively high temperatures, which can favor elimination over substitution.[16]
Impure Starting Materials Impurities in 4-aminophenol, such as ortho-aminophenol or oxydianiline, can lead to the formation of undesired byproducts.[11][17] Solution: Use high-purity starting materials. Analyze incoming raw materials by HPLC or other methods to ensure they meet specifications.
Problem 2: Product Purity Issues
Probable CauseRecommended Solution & Rationale
N-Alkylation Byproducts The nitrogen atom of the aniline competes with the oxygen, leading to N-benzyl and N,N-dibenzyl impurities.[10] Solution: Use pH control to favor O-alkylation. A common purification strategy is an acid-base extraction. Dissolve the crude product in a non-polar solvent and wash with dilute acid (e.g., 1M HCl). The basic aniline product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified to recover the purified product.[9]
Unreacted 4-Aminophenol Incomplete reaction leaves starting material that can be difficult to separate. Solution: Drive the reaction to completion by using a slight excess (1.05-1.1 equivalents) of the benzyl halide. Unreacted 4-aminophenol can be removed via acid-base extraction as it is less basic than the product and may behave differently, or via recrystallization.
Product Oxidation The aniline functional group is prone to oxidation, leading to colored impurities.[9] Solution: Perform the reaction and workup under an inert (N₂) atmosphere. For purification, recrystallization with activated charcoal can remove colored impurities. Store the final product under inert gas and protected from light.
Inefficient Crystallization Trapping of impurities within the crystal lattice due to rapid cooling or poor solvent choice.[7] Solution: Implement a controlled cooling profile during crystallization to allow for slow crystal growth. Re-evaluate the recrystallization solvent system for the larger scale; a different solvent or a multi-solvent system may be necessary.[7]

Section 3: Key Experimental Protocols

Protocol: Scale-Up Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis on a 1 mole scale. Warning: This reaction should be performed by trained personnel with appropriate safety measures in place.

Reagents:

  • 4-Aminophenol (109.1 g, 1.0 mol)

  • Benzyl Chloride (132.9 g, 1.05 mol)

  • Potassium Carbonate (K₂CO₃), fine powder (152.0 g, 1.1 mol)

  • N,N-Dimethylformamide (DMF) (1 L)

  • Toluene (B28343) (1 L)

  • Deionized Water (3 L)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 6M solution

Procedure:

  • Reaction Setup: Charge a 5L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with 4-aminophenol (109.1 g) and potassium carbonate (152.0 g).

  • Solvent Addition: Add DMF (1 L) to the reactor. Begin stirring to create a slurry.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Heat the reactor contents to 70-75°C.

  • Benzyl Chloride Addition: Slowly add benzyl chloride (132.9 g) to the reaction mixture over 1-2 hours using an addition funnel or pump. Monitor the internal temperature to ensure it does not rise uncontrollably (maintain < 80°C).

  • Reaction: After the addition is complete, maintain the reaction mixture at 75°C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water (2 L) to the reactor with good agitation to precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with deionized water (1 L) to remove DMF and inorganic salts.

  • Purification (Acid-Base Extraction):

    • Transfer the crude solid to a clean vessel and add toluene (1 L). Stir to dissolve/suspend the product.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 500 mL). The product, being basic, will move into the acidic aqueous layer.

    • Combine the aqueous layers and cool in an ice bath. Slowly add 6M NaOH with stirring until the pH is > 9, causing the purified this compound to precipitate.[9]

  • Final Isolation and Drying: Filter the purified product, wash with cold deionized water until the washings are neutral, and dry the solid in a vacuum oven at 40-50°C to a constant weight.

Section 4: Visual Guides and Workflows

Diagrams of Synthesis Pathways and Scale-Up Logic

Synthesis_Pathways Synthesis Routes for this compound cluster_williamson Route 1: Williamson Ether Synthesis cluster_reduction Route 2: Nitro-Reduction AP 4-Aminophenol P1 This compound AP->P1 BC Benzyl Chloride BC->P1 Base Base (e.g., K₂CO₃) Base->P1 NP 4-Nitrophenol BNB 4-Benzyloxynitrobenzene NP->BNB BC2 Benzyl Chloride BC2->BNB P2 This compound BNB->P2 Reducer Reducing Agent (e.g., SnCl₂, Fe/H⁺) Reducer->P2

Caption: Primary synthesis routes to this compound.

Scale_Up_Challenges Key Relationships in Synthesis Scale-Up ScaleUp Scale-Up (Increase in Volume) Heat ↓ Surface Area / Volume Ratio ScaleUp->Heat Mixing Mixing Inhomogeneity ScaleUp->Mixing Impurity Impurity Amplification ScaleUp->Impurity Problem_Heat Poor Heat Dissipation Heat->Problem_Heat Problem_Mixing Localized Concentrations (Hot Spots) Mixing->Problem_Mixing Problem_Impurity Significant Byproducts (e.g., N-Alkylation) Impurity->Problem_Impurity Problem_Yield Low Yield & Purity Problem_Heat->Problem_Yield Problem_Mixing->Problem_Yield Problem_Impurity->Problem_Yield

Caption: Core challenges introduced during process scale-up.

Troubleshooting_Yield Troubleshooting Flowchart: Low Yield Start Low Yield Observed Check_Temp Was reaction exotherm controlled? Start->Check_Temp Check_Mixing Is agitation adequate for vessel size? Check_Temp->Check_Mixing Yes Sol_Temp Improve cooling; control addition rate Check_Temp->Sol_Temp No Check_Purity Are starting materials pure? Check_Mixing->Check_Purity Yes Sol_Mixing Optimize impeller/baffles; increase RPM Check_Mixing->Sol_Mixing No Check_Stoich Was stoichiometry correct? Check_Purity->Check_Stoich Yes Sol_Purity Source & qualify higher purity reagents Check_Purity->Sol_Purity No Sol_Stoich Re-verify calculations; use slight excess of benzyl halide Check_Stoich->Sol_Stoich No

Caption: A decision tree for troubleshooting low product yield.

Experimental_Workflow General Experimental & Purification Workflow A 1. Charge Reactor (4-Aminophenol, Base, Solvent) B 2. Heat & Add Benzyl Halide (Controlled Addition) A->B C 3. Reaction & Monitoring (via HPLC/TLC) B->C D 4. Quench & Precipitate (Add Water) C->D E 5. Isolate Crude Solid (Filtration) D->E F 6. Acid-Base Extraction (Isolate Basic Product) E->F G 7. Reprecipitate Pure Product (Basify Aqueous Layer) F->G H 8. Final Isolation & Drying G->H

Caption: A typical workflow for synthesis and purification.

References

strategies to avoid dehalogenation during reactions with substituted 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding strategies to avoid dehalogenation during chemical reactions involving halogen-substituted 4-(benzyloxy)aniline derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with halogenated this compound derivatives?

A1: Dehalogenation, particularly hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This unwanted reaction often occurs through the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources, such as β-hydride elimination from alkyl-palladium intermediates or reactions with trace water, solvents, or bases. The Pd-H species can then react with the aryl halide starting material in a reductive process, replacing the halogen with a hydrogen atom. The electron-rich nature of the aniline (B41778) moiety can further influence the electronic properties of the catalyst and substrate, sometimes favoring this side reaction.[1]

Q2: I am observing significant dehalogenation in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What are the key factors to consider for minimizing this?

A2: To minimize dehalogenation, you should systematically evaluate and optimize several key reaction parameters:[1]

  • Catalyst and Ligand: The choice of the palladium source and, more importantly, the ancillary ligand is crucial.

  • Base: The type and strength of the base can significantly influence the formation of Pd-H species.

  • Solvent: The polarity and nature of the solvent can affect reaction pathways.

  • Temperature: Reaction temperature can influence the relative rates of the desired coupling versus the undesired dehalogenation.

  • Amine Protection: The presence of a free amino group can sometimes promote side reactions.

Q3: How do I choose the right catalyst, ligand, and base to suppress hydrodehalogenation?

A3: The selection of the catalyst system is critical.[1]

  • Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands can sterically hinder the approach of the Pd-H species and electronically favor the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway. Bulky biarylphosphine ligands are often a good choice.[1] For challenging couplings of unprotected ortho-bromoanilines, catalyst systems like CataXCium A Pd G3 have been shown to be effective.[2]

  • Base: The choice of base is highly consequential. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation, especially when paired with less bulky ligands.[1] Milder bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to generate the problematic Pd-H species.[1]

  • Catalysts: Air- and moisture-stable (NHC)Pd(allyl)Cl complexes (where NHC is an N-heterocyclic carbene) have demonstrated high activity in cross-coupling reactions and can also catalyze dehalogenation, so careful optimization of conditions is necessary.[3]

Q4: Can the solvent and reaction temperature influence the extent of dehalogenation?

A4: Yes, both solvent and temperature play significant roles.

  • Solvent Effects: The reaction solvent can influence the outcome. In some cases, switching to less polar, aprotic solvents like toluene (B28343) or dioxane may reduce the extent of dehalogenation compared to more polar aprotic solvents like DMF.[1]

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway, which can have a higher activation energy than the desired coupling reaction.[1] It is always recommended to monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.

Q5: My starting material has a free amino group. Could this be contributing to dehalogenation, and should I protect it?

A5: The free amino group can indeed contribute to dehalogenation.[1] It can coordinate to the palladium center, altering its electronic properties and reactivity. Protecting the aniline nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can suppress this side reaction by making the nitrogen lone pair less available.[1][4] Acetylation is another common method to make the aniline less reactive and avoid unwanted side reactions.[5]

Q6: I need to remove the O-benzyl protecting group from my halogenated aniline derivative without losing the halogen. What are the recommended methods?

A6: Standard catalytic hydrogenation (e.g., Pd/C, H₂) is a very common method for debenzylation but carries a significant risk of simultaneously removing the halogen (hydrodehalogenation).[6][7] Therefore, alternative, non-reductive methods are strongly recommended.

  • Lewis Acid-Mediated Debenzylation: Using strong Lewis acids like boron trichloride (B1173362) (BCl₃) is a highly effective and chemoselective method. It avoids reductive conditions and is generally tolerant of halogen substituents.[6]

  • Oxidative Debenzylation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative cleavage of the benzyl (B1604629) group. This provides another orthogonal approach where reductive dehalogenation is not a concern.[6]

Troubleshooting Guides

Issue 1: High Dehalogenation in Palladium-Catalyzed Cross-Coupling

If you observe a significant amount of the dehalogenated byproduct in your cross-coupling reaction, follow this troubleshooting workflow.

G start High Dehalogenation Observed ligand Step 1: Evaluate Ligand & Base - Switch to a bulky biarylphosphine ligand. - Use a milder base (e.g., K₃PO₄, Cs₂CO₃). start->ligand check1 Problem Resolved? ligand->check1 solvent Step 2: Optimize Solvent & Temperature - Switch to a less polar, aprotic solvent (e.g., Toluene). - Lower the reaction temperature. check1->solvent No end_ok Success! check1->end_ok Yes check2 Problem Resolved? solvent->check2 protect Step 3: Protect the Amine - Protect the aniline with a Boc or Acetal group. check2->protect No check2->end_ok Yes check3 Problem Resolved? protect->check3 check3->end_ok Yes end_fail Consult further literature for specific substrate. check3->end_fail No

A workflow for troubleshooting dehalogenation in cross-coupling reactions.
Issue 2: Choosing a Debenzylation Method to Avoid Dehalogenation

The choice of debenzylation method is critical to preserving the halogen substituents on the aniline ring.

G start Select Debenzylation Method for Halogenated this compound check_h2 Is Catalytic Hydrogenation (Pd/C, H₂) an option? start->check_h2 risk High Risk of Dehalogenation! This method is NOT recommended. check_h2->risk Yes alternatives Consider Non-Reductive Alternatives check_h2->alternatives No risk->alternatives lewis Lewis Acid-Mediated (e.g., BCl₃) - Good chemoselectivity - Tolerant of halogens alternatives->lewis oxidative Oxidative Cleavage (e.g., DDQ) - Orthogonal approach - Check compatibility with aniline alternatives->oxidative

Decision tree for selecting a suitable debenzylation method.

Data Summary

The following table summarizes the general impact of ligand and base selection on the undesired dehalogenation side reaction in palladium-catalyzed cross-coupling.

Ligand TypeBaseTendency for DehalogenationComments
Bulky BiarylphosphineK₃PO₄LowGenerally a good starting point for suppressing dehalogenation.[1]
dppfCs₂CO₃Moderate to LowA robust ligand that can be effective with milder bases.[1]
TriphenylphosphineNaOtBuHighStrong bases can promote dehalogenation, especially with less bulky ligands.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation [1]

  • Reagents & Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a suitable palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Solvent & Base: Add a mild base (e.g., K₃PO₄, 2.0-3.0 eq.) and a dry, degassed, aprotic solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃) [6]

Safety Note: Boron trichloride is a toxic and corrosive gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be scrupulously dried.

  • Setup: Dissolve the halogenated this compound derivative (1.0 eq.) and a cation scavenger (e.g., pentamethylbenzene, 1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) in a dry flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BCl₃: Slowly add a solution of BCl₃ in DCM (1.1-1.5 eq.) dropwise via syringe over 15-20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and monitor by TLC. If the reaction is sluggish, allow it to slowly warm to 0 °C. The reaction is typically complete in 1-4 hours.

  • Quenching: Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]

Protocol 3: Boc Protection of Halogenated this compound [8]

  • Setup: Dissolve the halogenated this compound derivative (1.0 eq.) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.2 eq.) and a base (e.g., triethylamine, 1.2 eq., or DMAP, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a weak acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can be further purified by chromatography if necessary.

References

improving the solubility of 4-(benzyloxy)aniline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of 4-(benzyloxy)aniline for various chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound and its hydrochloride salt in a question-and-answer format.

Issue 1: My this compound is not dissolving in the reaction solvent.

  • Question: I'm trying to set up a reaction, but the this compound is not dissolving. What should I do?

  • Answer:

    • Solvent Choice: this compound, as a free base, has limited solubility in water but is moderately soluble in polar organic solvents like ethanol (B145695) and methanol (B129727), and more soluble in non-polar solvents such as toluene (B28343) and benzene.[1] For reactions requiring polar aprotic solvents, consider using DMF or DMSO for higher solubility.

    • Heating: Gently warming the reaction mixture can significantly increase the solubility of this compound. Ensure the temperature is compatible with the stability of all reactants and the boiling point of your solvent.

    • Particle Size Reduction: If you are starting with crystalline this compound, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution.[2]

    • Co-solvent System: If a single solvent is not effective, consider a co-solvent system. For instance, if your primary solvent is moderately polar, adding a small amount of a more polar or non-polar co-solvent in which this compound has better solubility can be beneficial.

Issue 2: The reaction is sluggish, and I suspect poor solubility is the cause.

  • Question: My reaction is proceeding very slowly or not to completion. How can I determine if solubility is the problem and what can I do?

  • Answer:

    • Visual Inspection: Observe the reaction mixture. If you see solid particles of the starting material that are not diminishing over time, poor solubility is a likely culprit.

    • In Situ Salt Conversion: If you are using this compound hydrochloride, it may be necessary to convert it to the more organic-soluble free base in situ. This can be achieved by adding a non-nucleophilic organic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture. This neutralizes the hydrochloride, forming the free aniline (B41778) which may then dissolve in your reaction solvent.

    • Phase Transfer Catalyst: For biphasic reactions (e.g., an organic solvent and an aqueous base), a phase transfer catalyst can help shuttle the reactant between the two phases, increasing the reaction rate.

Issue 3: I am using this compound hydrochloride, and it is insoluble in my organic solvent.

  • Question: I opted for the hydrochloride salt for its stability, but it won't dissolve in my reaction solvent. What are my options?

  • Answer:

    • Solvent Selection for Salts: Amine hydrochlorides are salts and therefore significantly more polar than their corresponding free bases. They exhibit better solubility in polar protic solvents like methanol and ethanol.[2] Non-polar solvents such as hexanes or toluene are generally poor choices for dissolving the hydrochloride salt.[2]

    • Conversion to Free Base Prior to Reaction: You can perform a simple workup to obtain the free base before starting your reaction. This involves dissolving or suspending the hydrochloride salt in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer containing the free this compound can then be dried and used in your reaction.

    • Biphasic Conditions: For certain reactions like Suzuki couplings, you can use a biphasic solvent system (e.g., toluene/water or dioxane/water) with a base such as potassium carbonate or potassium phosphate.[3][4] The base will neutralize the hydrochloride in the aqueous phase, allowing the resulting free base to participate in the reaction in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a pale yellow crystalline solid. Its solubility can be summarized as follows:

  • Water: Limited solubility due to the hydrophobic benzyloxy group.[1]

  • Polar Solvents (e.g., ethanol, methanol): Moderately soluble. The amino group can participate in hydrogen bonding.[1]

  • Non-polar Solvents (e.g., benzene, toluene): Higher solubility. The benzyloxy group enhances interactions with non-polar media.[1]

  • Chlorinated Solvents and Ethers: Readily soluble.[5]

Q2: Why would I use this compound hydrochloride instead of the free base if it has lower solubility in organic solvents?

A2: The hydrochloride salt form offers enhanced stability and is less prone to oxidation compared to the free amine.[2][6] This can be particularly advantageous for long-term storage and in reactions where the free amine might be unstable.

Q3: How can I prepare the free base of this compound from its hydrochloride salt?

A3: To prepare the free base, you can dissolve or suspend the hydrochloride salt in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or a chloroform-methanol mixture). Then, wash this with an aqueous basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. The organic layer containing the free aniline can then be separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield the free base.

Q4: Can heating the reaction mixture always solve the solubility issue?

A4: While heating generally increases solubility, it's not a universal solution. You must consider the thermal stability of your reactants, products, and any catalysts involved. Additionally, for some reactions, elevated temperatures might lead to unwanted side products. Always consult the literature for the optimal temperature range for your specific reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

SolventSolvent TypeThis compound (Free Base) SolubilityThis compound HCl (Salt) Solubility
WaterPolar ProticVery Low[1]Slightly Soluble
MethanolPolar ProticModerately Soluble[1]Soluble[2]
EthanolPolar ProticModerately Soluble[1]Soluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHighly Soluble[2]
N,N-Dimethylformamide (DMF)Polar AproticSolubleHighly Soluble[2]
Tetrahydrofuran (THF)Polar AproticSolubleLow to Moderately Soluble
Ethyl AcetateModerately PolarSolubleLow Solubility
Dichloromethane (DCM)HalogenatedSolubleVery Low Solubility
TolueneNon-polarHighly Soluble[1]Insoluble[2]
HexanesNon-polarLow SolubilityInsoluble[2]

Note: This table provides a qualitative summary. Actual solubility can vary with temperature and the purity of the solute and solvent.

Experimental Protocols

Protocol 1: In-Situ Free-Basing of this compound Hydrochloride for Amide Coupling

This protocol describes a general procedure for an amide coupling reaction where the solubility of the hydrochloride salt is addressed by converting it to the free base within the reaction mixture.

Materials:

  • This compound hydrochloride

  • Carboxylic acid

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA, Et₃N)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), this compound hydrochloride (1.05 eq.), and the coupling agent (e.g., HATU, 1.1 eq.).

  • Add the anhydrous solvent (e.g., DMF) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base (e.g., DIPEA, 3.0 eq.) to the stirred suspension. The suspension should become a homogeneous solution as the hydrochloride is neutralized to the free base.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling with this compound using Biphasic Conditions

This protocol is a representative procedure for a Suzuki coupling reaction, which can be adapted for use with this compound, particularly when starting with the hydrochloride salt.

Materials:

  • This compound (or its HCl salt)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and the base (2.0 eq.). If using the hydrochloride salt, the base will also serve to generate the free amine in situ.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[3]

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and perform a standard extractive workup.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Workflow for Improving Solubility of this compound cluster_start Start cluster_strategy Solubility Enhancement Strategies cluster_outcome Outcome start Insolubility of This compound observed strategy Select Appropriate Strategy start->strategy heating Heating strategy->heating Thermal Stability Allows cosolvent Co-solvent System strategy->cosolvent Single Solvent Ineffective salt_formation Use/Form Hydrochloride Salt strategy->salt_formation For Aqueous/Polar Media free_basing In-situ Free-Basing of HCl Salt strategy->free_basing For Anhydrous Organic Media outcome Proceed with Reaction heating->outcome cosolvent->outcome salt_formation->outcome free_basing->outcome

Caption: Workflow for addressing solubility issues of this compound.

Caption: Logical steps for in-situ free-basing of the hydrochloride salt.

References

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzyloxy)aniline in cross-coupling reactions. The following information is designed to help you select the optimal catalyst system and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for this compound are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[1][2][3] These palladium-catalyzed reactions are widely used in pharmaceutical and materials science due to their broad substrate scope and functional group tolerance.[1][4]

Q2: How does the this compound substrate influence catalyst selection?

A2: this compound is an electron-rich aniline (B41778) due to the electron-donating nature of the benzyloxy and amino groups. This can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[5] The ether linkage in the benzyloxy group is generally stable under typical cross-coupling conditions, but the aniline nitrogen can potentially coordinate to the palladium center, so robust ligands are often required to ensure efficient catalysis.

Q3: Which palladium catalysts and ligands are recommended for cross-coupling with this compound?

A3: For Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands are highly recommended. Excellent starting points include XPhos, SPhos, and BrettPhos.[6][7] For Suzuki-Miyaura coupling, ligands like SPhos, XPhos, or even tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[3][6] The use of pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can offer greater consistency and efficiency compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

Q4: What are the recommended bases and solvents for these reactions?

A4: The choice of base and solvent is critical and interdependent.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[1] For Suzuki couplings, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are typically used.[2][6] Anhydrous, aprotic solvents like toluene, dioxane, and THF are standard for both reaction types.[1][2][6]

Q5: Is debenzylation a concern under these cross-coupling conditions?

A5: While the benzyloxy group is generally stable, debenzylation can occur, particularly if a hydrogen source is present, as palladium catalysts can facilitate hydrogenolysis.[3] To minimize this risk, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. If debenzylation is observed, screening different ligands or lowering the reaction temperature may be beneficial.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst- Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and duration.[8] - Use a pre-catalyst or switch from Pd(OAc)₂ to a more active palladium source like Pd₂(dba)₃.[6] - Degas the solvent thoroughly before use.[8]
Inappropriate Ligand- For electron-rich anilines, use bulky and electron-rich ligands like XPhos, SPhos, or RuPhos to promote efficient reductive elimination.[5][6] - Screen a variety of ligands to find the optimal one for your specific substrate combination.[8]
Incorrect Base/Solvent Combination- For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used.[6] - For Suzuki, screen different carbonate or phosphate bases.[6] - Ensure the solvent is anhydrous and aprotic (e.g., toluene, dioxane).[6]
Reaction Stalls Prematurely Catalyst Decomposition- Lower the reaction temperature and increase the reaction time.[6] - Increase the catalyst and ligand loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[6][8] - Switch to a more robust ligand that forms a more stable catalytic complex.[6]
Formation of Side Products Homocoupling of Boronic Acid (Suzuki)- Ensure thorough degassing of the reaction mixture to remove oxygen.[8] - Consider a lower reaction temperature.[8]
Hydrodehalogenation of Aryl Halide- This can be competitive, especially with primary amines.[5] - Optimize the ligand and reaction conditions; sometimes a less bulky ligand can disfavor this pathway.[5]
Debenzylation- Ensure anhydrous conditions and avoid any potential hydrogen sources.[3] - Screen alternative palladium sources or ligands.

Catalyst System Selection for Cross-Coupling with this compound

The following tables summarize recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization may be required for specific substrates.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd(dppf)Cl₂
Ligand -SPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/EtOH/H₂ODioxane/H₂ODioxane
Temperature 80-100 °C100-110 °C100 °C
Typical Yields 80-90%[3]High~90%[3]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃BrettPhos Pd G3
Ligand SPhosXPhos-
Base NaOtBuK₃PO₄NaOtBu
Solvent TolueneDioxaneToluene or Dioxane
Temperature 100 °C110 °C100 °C
Typical Yields >95%[3]85-95%[3]High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine this compound (if used as the halide) or the corresponding boronic acid/ester (1.0 eq), the aryl/vinyl halide or boronic acid/ester partner (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).[1]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., XPhos, 0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.[1]

  • Reaction: Heat the mixture to the target temperature (typically 100-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues and inorganic salts.[6]

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[6]

Visual Guides

CatalystSelectionWorkflow start_node Start: Cross-Coupling with This compound reaction_type Choose Reaction Type start_node->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N Bond catalyst_screening Select Initial Catalyst System (See Tables 1 & 2) suzuki->catalyst_screening buchwald->catalyst_screening optimization Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst_screening->optimization troubleshooting Low Yield or Side Products? optimization->troubleshooting success Successful Coupling troubleshooting->success No guide Consult Troubleshooting Guide troubleshooting->guide Yes guide->optimization

Caption: Workflow for catalyst selection in cross-coupling reactions.

TroubleshootingFlowchart start Low Yield / No Reaction check_inert 1. Verify Inert Atmosphere & Reagent Purity start->check_inert change_catalyst 2. Change Pd Source/ Use Pre-catalyst check_inert->change_catalyst If issue persists screen_ligands 3. Screen Ligands (e.g., XPhos, SPhos) change_catalyst->screen_ligands If issue persists optimize_base 4. Optimize Base & Solvent Combination screen_ligands->optimize_base If issue persists adjust_temp 5. Adjust Temperature & Reaction Time optimize_base->adjust_temp If issue persists success Improved Yield adjust_temp->success Monitor for improvement

Caption: A systematic approach to troubleshooting low-yield reactions.

References

Technical Support Center: Managing the Stability of 4-(Benzyloxy)aniline in Solution during Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of 4-(benzyloxy)aniline in solution during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many aromatic amines, is susceptible to degradation through several pathways, primarily:

  • Oxidation: Exposure to air (oxygen) can cause oxidation of the aniline (B41778) moiety, leading to the formation of colored impurities and dimerization or polymerization products. This process can be accelerated by light and heat.

  • Debenzylation: The benzyloxy group, while generally a stable protecting group, can be cleaved under certain reductive conditions, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) in the presence of a hydrogen source. This results in the formation of 4-aminophenol.

  • Photodegradation: Exposure to light, especially UV radiation, can promote both oxidation and other degradation pathways.

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other decomposition reactions.

Q2: How should this compound and its hydrochloride salt be stored to ensure stability?

A2: Proper storage is crucial for maintaining the purity and stability of this compound.

FormRecommended Storage ConditionsRationale
This compound (Free Base) Store in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at low temperature (2-8 °C).Minimizes exposure to air and light to prevent oxidation and photodegradation. Low temperature slows down degradation kinetics.
This compound Hydrochloride Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and direct sunlight.[1][2]The hydrochloride salt is generally more stable to oxidation than the free base. Protecting it from moisture is important as the salt is hygroscopic.

Q3: My this compound solution has turned yellow/brown. Can I still use it?

A3: The discoloration of this compound solutions is a common indicator of oxidation. While a slight color change may not significantly impact the outcome of all reactions, it is a sign of impurity formation. For reactions sensitive to impurities or for the synthesis of high-purity compounds (e.g., active pharmaceutical ingredients), it is crucial to assess the purity of the discolored solution before use. Techniques like TLC or HPLC can help quantify the extent of degradation. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q4: What are the best practices for handling this compound in solution during a reaction setup?

A4: To minimize degradation during experimental setup, the following practices are recommended:

  • Use an Inert Atmosphere: Always handle solutions of this compound under an inert atmosphere (nitrogen or argon). This can be achieved using a glovebox or Schlenk line techniques.

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Protect from Light: Use amber glassware or wrap reaction vessels in aluminum foil to protect the solution from light.

  • Control Temperature: Avoid unnecessarily high temperatures. If heating is required, do so under an inert atmosphere and for the minimum time necessary.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Cause: Degradation of this compound starting material.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Action: Analyze the purity of your this compound starting material using HPLC or NMR.

    • Expected Outcome: The purity should be high (>98%). If significant impurities are detected, purify the starting material before use.

  • Check for Debenzylation:

    • Action: If your reaction involves a palladium catalyst and a potential hydrogen source (e.g., ammonium (B1175870) formate, hydrogen gas), analyze the crude reaction mixture for the presence of 4-aminophenol.

    • Solution: If debenzylation is observed, consider alternative reaction conditions. For example, in Suzuki-Miyaura or Buchwald-Hartwig couplings, the benzyloxy group is generally stable.[3] However, for debenzylation-sensitive substrates, using a different catalyst or reaction conditions may be necessary.

  • Minimize Oxidation During Reaction:

    • Action: Ensure the reaction was conducted under a strictly inert atmosphere with degassed solvents.

    • Solution: If you suspect oxidation, consider adding a suitable antioxidant to the reaction mixture. Phenolic antioxidants or phosphite-based antioxidants can be effective.

Issue 2: Formation of Colored Impurities in the Product

Possible Cause: Oxidation of this compound during the reaction or workup.

Troubleshooting Steps:

  • Inert Atmosphere during Workup:

    • Action: During aqueous workup, bubbling nitrogen through the aqueous layers before extraction can help minimize oxidation.

    • Rationale: Oxygen dissolved in the aqueous phase can cause degradation.

  • Purification Method:

    • Action: Purify the crude product using column chromatography.

    • Tip: Use a solvent system that allows for good separation of the desired product from the more polar, colored impurities. Adding a small amount of triethylamine (B128534) (~0.1-1%) to the eluent can help to reduce tailing of the amine product on silica (B1680970) gel.

  • Consider an Antioxidant:

    • Action: For particularly sensitive reactions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or phenothiazine (B1677639) to the reaction mixture can prevent oxidation.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by RP-HPLC

This protocol provides a general method for the purity analysis of this compound and the detection of potential degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of B to elute the compound and any less polar impurities.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This method is a starting point and may require optimization for specific applications and impurity profiles.[4][5]

Protocol 2: General Procedure for a Reaction Using this compound under Inert Atmosphere

This protocol outlines the key steps to maintain the stability of this compound during a typical synthetic transformation.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or in a desiccator.

  • Reagent Preparation:

    • Weigh this compound and other solid reagents in a glovebox or under a positive pressure of nitrogen.

    • Use anhydrous, degassed solvents.

  • Reaction Setup:

    • Assemble the glassware under a positive pressure of nitrogen.

    • Add the solvent to the reaction flask via a cannula or syringe.

    • Add the this compound solution to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an aqueous workup is required, use deoxygenated water.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Weigh Reagents (Inert Atmosphere) start->reagents solvent Degas Solvents start->solvent setup Reaction Setup (Inert Atmosphere) reagents->setup solvent->setup run Run Reaction setup->run monitor Monitor Progress (TLC/LC-MS) run->monitor monitor->run Continue workup Aqueous Workup (Deoxygenated Water) monitor->workup Complete extract Extraction workup->extract purify Purification extract->purify end Final Product purify->end

Caption: Experimental workflow for handling this compound to maintain stability.

degradation_pathway cluster_oxidation Oxidation cluster_debenzylation Debenzylation main This compound oxidized Colored Impurities (e.g., Dimers, Polymers) main->oxidized  Air (O2), Light, Heat debenzylated 4-Aminophenol main->debenzylated  Pd/C, H2 source

Caption: Potential degradation pathways for this compound.

References

dealing with emulsion formation during aqueous workup of 4-(benzyloxy)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the aqueous workup of reactions involving 4-(benzyloxy)aniline.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge during the liquid-liquid extraction of reaction mixtures containing this compound and its derivatives. The basic nature of the aniline (B41778) moiety can contribute to the stabilization of emulsions, leading to poor phase separation, product loss, and downstream purification difficulties. This guide provides a systematic approach to preventing and breaking emulsions.

dot

Caption: A workflow diagram for troubleshooting emulsion formation.

Frequently Asked Questions (FAQs)

Q1: Why do emulsions frequently form during the workup of reactions with this compound?

A1: Emulsion formation is common when working with anilines for several reasons:

  • Surfactant-like Properties: The amine functional group can be protonated or deprotonated depending on the pH, and the molecule itself has both polar (amine) and non-polar (benzyl and phenyl groups) regions. This can allow it to act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Presence of Fine Solids: Insoluble byproducts or unreacted solids from the reaction mixture can accumulate at the interface, preventing the droplets of the dispersed phase from coalescing.[1]

  • High pH: In basic aqueous solutions, the aniline is deprotonated and can be more effective at stabilizing emulsions.

Q2: What is the first and simplest thing I should try to break an emulsion?

A2: The simplest approach is patience. Allow the separatory funnel to stand undisturbed for about 30 minutes.[2] Gravity alone can sometimes be sufficient to allow the layers to separate. If this fails, the next step is to add a saturated aqueous solution of sodium chloride (brine).[2]

Q3: How does adding brine help break an emulsion?

A3: Adding brine increases the ionic strength of the aqueous layer.[3] This has two main effects:

  • "Salting Out": It decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.

  • Destabilization of the Interface: The increased ionic strength disrupts the forces that stabilize the emulsion droplets, promoting their coalescence.

Q4: Should I make the aqueous layer acidic or basic to break the emulsion?

A4: For emulsions involving basic compounds like this compound, acidifying the aqueous layer is often effective.[1] By adding a dilute acid (e.g., 1 M HCl), the aniline will be protonated to form an ammonium (B1175870) salt, which is much more soluble in the aqueous phase. This removes the surfactant-like aniline from the interface, helping to break the emulsion. A target pH of around 2 is often effective.[4]

Q5: When should I consider filtering the emulsion through Celite®?

A5: If you suspect that fine solid particles are stabilizing the emulsion, filtration through a pad of Celite® is a very effective method.[1] Celite® is a diatomaceous earth that forms a porous filter bed capable of trapping very fine particulates that might otherwise pass through standard filter paper.[5]

Q6: Is centrifugation a good option for breaking emulsions in a lab setting?

A6: Yes, centrifugation is a powerful mechanical method for breaking emulsions.[4] The centrifugal force accelerates the separation of the two immiscible phases. This method is particularly useful for small-volume extractions where other methods have failed.[6]

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniquePrinciple of ActionTypical Parameters/ConcentrationEstimated Time for SeparationAdvantagesDisadvantages
Addition of Brine Increases ionic strength of the aqueous phase, "salting out" effect.Saturated NaCl solution, added in portions up to 1/4 of the aqueous layer volume.5-30 minutesSimple, inexpensive, and often effective.May not work for very stable emulsions.
pH Adjustment (Acidification) Protonates the basic aniline, increasing its aqueous solubility and removing it from the interface.Adjust to pH ~2 with 1 M HCl.5-20 minutesVery effective for emulsions stabilized by basic compounds.The product is in the aqueous layer and needs to be re-extracted after basification.
Filtration through Celite® Removes fine solid particles that can stabilize the emulsion.A 1-2 cm pad of Celite® in a Büchner funnel.10-30 minutes (depending on filtration speed)Highly effective for emulsions caused by suspended solids.Can be time-consuming; potential for product adsorption onto the Celite®.
Centrifugation Mechanical force accelerates the separation of the two phases.3000-5000 rpm for 10-20 minutes in a laboratory centrifuge.10-20 minutesVery effective for stubborn emulsions and small volumes.Requires access to a centrifuge; may not be practical for large volumes.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: To the separatory funnel containing the emulsion, add the saturated brine solution in portions, starting with approximately 10% of the volume of the aqueous layer.

  • Mixing: Gently swirl the separatory funnel. Avoid vigorous shaking, which can reform the emulsion.

  • Observation: Allow the funnel to stand and observe if phase separation occurs. If the emulsion persists, add another portion of brine and repeat the gentle swirling.

  • Separation: Once the layers have separated, drain the aqueous layer and proceed with the workup.

Protocol 2: Breaking an Emulsion by pH Adjustment
  • pH Check: Using pH paper, check the pH of the aqueous layer of the emulsion.

  • Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise to the separatory funnel while gently swirling. Periodically check the pH until it reaches approximately 2.

  • Observation: Allow the mixture to stand. The emulsion should break as the this compound derivative dissolves in the acidic aqueous layer.

  • Extraction of Neutral/Acidic Impurities: Separate the organic layer. The aqueous layer now contains the protonated product. Wash the aqueous layer with a fresh portion of the organic solvent to remove any non-basic impurities.

  • Product Recovery: Make the aqueous layer basic (pH > 10) by the careful addition of a base (e.g., 2 M NaOH).

  • Back-Extraction: Extract the now neutral "free" amine back into an organic solvent (e.g., ethyl acetate, DCM).

  • Final Steps: Wash the organic layer containing the product with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

Protocol 3: Filtration through Celite®
  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel that fits your filter flask. Add a 1-2 cm layer of Celite® to the funnel.

  • Wet the Pad: Wet the Celite® pad with the organic solvent being used in the extraction. Apply gentle vacuum to ensure the pad is compact and even.

  • Filter the Emulsion: Pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.

  • Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinsing over the Celite® pad to ensure all of the product is collected.

  • Separation: The filtrate in the filter flask should consist of two clear layers. Transfer this to a clean separatory funnel and separate the layers.

dot

CeliteFiltration Emulsion Emulsified Mixture Funnel Büchner Funnel with Celite® Pad Emulsion->Funnel Filtration Vacuum Filtration Funnel->Filtration Filtrate Biphasic Filtrate in Filter Flask Filtration->Filtrate Separation Separatory Funnel Filtrate->Separation Product Separated Layers: Organic (Product) & Aqueous Separation->Product

Caption: Workflow for breaking an emulsion by filtration through Celite®.

Protocol 4: Breaking an Emulsion by Centrifugation
  • Transfer: Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Place the tubes in a laboratory centrifuge and spin at 3000-5000 rpm for 10-20 minutes.

  • Separation: Carefully remove the tubes from the centrifuge. The mixture should now be separated into two distinct layers.

  • Isolation: Use a pipette to carefully remove the desired layer.

This technical support guide provides a range of methods to address the common issue of emulsion formation during the workup of this compound reactions. By starting with the simplest techniques and progressing to more advanced methods as needed, researchers can efficiently resolve emulsions and improve the yield and purity of their products.

References

alternative purification techniques for 4-(benzyloxy)aniline besides chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative purification techniques for 4-(benzyloxy)aniline, moving beyond standard chromatography. Find troubleshooting guides, FAQs, and detailed protocols to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesis?

A: The impurities in crude this compound largely depend on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. Anilines, in general, are susceptible to air oxidation, which can form colored polymeric impurities.

Q2: My crude this compound is a dark, oily, or discolored solid. What is the likely cause and how can I fix it?

A: The dark color is typically due to oxidation products of the aniline (B41778) functional group. Aromatic amines are sensitive to air and light. To decolorize the product, you can try recrystallization with the addition of a small amount of activated carbon. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration.

Q3: How do I choose between acid-base extraction and recrystallization for purification?

A: The choice depends on the nature of the impurities.

  • Acid-Base Extraction is highly effective if your primary impurities are neutral or acidic organic compounds. Since this compound is basic, it can be selectively extracted into an aqueous acid phase, leaving non-basic impurities behind in the organic phase.[1][2][3]

  • Recrystallization is the preferred method if the impurities have different solubility profiles from the product in a given solvent system. It is excellent for removing small amounts of various impurities from a solid product.[4][5]

Use the decision tree below to guide your choice.

G Start Crude this compound TLC Analyze by TLC and assess impurities Start->TLC Decision What is the main impurity type? TLC->Decision AcidBase Perform Acid-Base Extraction Decision->AcidBase  Mainly neutral or  acidic impurities   Recrystallize Perform Recrystallization Decision->Recrystallize  Impurities have different  solubility / Minor impurities   Both Consider Sequential Purification: 1. Acid-Base Extraction 2. Recrystallization Decision->Both  Complex mixture of  multiple impurity types   AcidBaseResult Removes neutral/acidic impurities AcidBase->AcidBaseResult RecrystallizeResult Removes impurities with different solubility Recrystallize->RecrystallizeResult

Caption: Decision tree for selecting a purification method.

Alternative Purification Techniques: Protocols & Troubleshooting

Acid-Base Extraction

This technique leverages the basicity of the aniline nitrogen to separate it from neutral or acidic impurities. The amine is protonated to form a water-soluble salt, which is then neutralized to regenerate the pure amine.[2][3]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or dichloromethane (B109758) (100 mL) in a separatory funnel.

  • Acidic Extraction: Add 1 M aqueous hydrochloric acid (HCl) (50 mL) to the separatory funnel. Cap the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top if using ether, depending on density) now contains the protonated this compound hydrochloride salt.[6][7] Drain and collect the aqueous layer.

  • Wash (Optional): To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent (25 mL).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (B78521) (NaOH), while stirring until the solution becomes strongly basic (test with pH paper). The this compound will precipitate as a solid or oil.[6]

  • Back Extraction: Extract the purified amine back into a fresh portion of the organic solvent (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.

G cluster_org Organic Phase (e.g., Diethyl Ether) cluster_aq Aqueous Phase Crude Crude Mixture: This compound (Base) + Neutral Impurities AddAcid + 1M HCl (aq) Shake & Separate Crude->AddAcid Neutral Neutral Impurities PureAniline Purified this compound Evap Dry & Evaporate Solvent PureAniline->Evap Salt Anilinium Salt: [PhOCH₂PhNH₃]⁺Cl⁻ (Water Soluble) AddBase + NaOH (aq) Back-extract with Ether Salt->AddBase Waste Aqueous Waste (NaCl, H₂O) AddAcid->Neutral Impurities remain in organic phase AddAcid->Salt Aniline moves to aqueous phase AddBase->PureAniline AddBase->Waste

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

Problem Possible Cause Recommended Solution
Emulsion forms (a third layer between organic and aqueous phases) Vigorous shaking; presence of particulate matter; high concentration of dissolved species.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- Filter the entire mixture through a pad of Celite or glass wool.- Gently swirl or invert the funnel instead of shaking vigorously.
Low recovery of product - Incomplete extraction into the acid layer.- Incomplete back-extraction after basification.- Product is partially soluble in the aqueous base.- Perform multiple extractions with smaller volumes of acid (e.g., 3 x 30 mL instead of 1 x 90 mL).[2]- Ensure the aqueous layer is made strongly basic (pH > 12) before back-extraction.- Perform multiple back-extractions with the organic solvent.
Solid precipitates at the interface during extraction The hydrochloride salt of the aniline may have limited solubility in the aqueous or organic phase.- Add more water to the aqueous layer to dissolve the salt.- Add more organic solvent.- If the issue persists, consider using a different solvent system.
Recrystallization

Recrystallization purifies solid compounds based on differences in solubility between the desired compound and impurities. The crude material is dissolved in a hot solvent and then crystallizes in a purer form upon cooling.[5]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Common solvents to test include ethanol, methanol, isopropanol, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute mass). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in purer crystals.[9]

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator.

Troubleshooting Guide: Recrystallization

Problem Possible Cause Recommended Solution
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated or cooled too quickly.- Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated enough.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Add a seed crystal of the pure compound to induce crystallization.- If using a solvent mixture, add a small amount of the "anti-solvent" (the one in which the compound is less soluble) dropwise until turbidity persists, then heat to clarify and cool again.
Very low recovery - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with solvent that was not cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Always wash crystals with ice-cold solvent.- Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration to prevent clogging.

References

Validation & Comparative

HPLC and GC-MS methods for purity analysis of 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 4-(benzyloxy)aniline

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, a key intermediate in various synthetic processes. This comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable analytical technique.

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to move a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, which includes many aromatic amines like this compound, often without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries a vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point.[1] While GC-MS offers high separation efficiency and sensitivity, it is best suited for volatile and thermally stable compounds.[1] Many aromatic amines may require derivatization to increase their volatility and thermal stability for GC analysis.[2]

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS in the analysis of aromatic amines. These values are representative and may vary depending on the specific instrumentation and method parameters.

Performance ParameterHPLCGC-MSKey Considerations
Linearity (r²) > 0.995[1]> 0.992[1]Both techniques offer excellent linearity over a defined concentration range.
Accuracy (Recovery %) 83 - 103%[1]81 - 100%[1]Both methods can achieve high accuracy, though matrix effects can influence recovery.
Precision (RSD %) < 6%[1]< 15%[1]HPLC often exhibits slightly better precision for the analysis of non-derivatized aromatic amines.
Limit of Detection (LOD) 0.01 - 3.1 ng/g[1]Typically in the low ng/g to pg/g range[1]GC-MS can achieve very low detection limits, but this is highly dependent on the derivatization efficiency and the specific analyte.
Limit of Quantitation (LOQ) 0.02 - 10 ng/g[1]Typically in the low ng/g range[1]Similar to LOD, the LOQ for GC-MS is influenced by the derivatization step.

Experimental Protocols

Representative HPLC Method for this compound Purity Analysis

This protocol is a starting point for method development, based on methods for similar aromatic amines.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile (B52724) or methanol) in a 10 mL volumetric flask.

  • Dilute to the mark with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Phenyl-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.0-11.0) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250-350 nm.[3]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Representative GC-MS Method for this compound Purity Analysis

This protocol outlines a general approach, which may require derivatization for optimal performance.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Derivatization (if necessary): Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to form a more volatile silyl (B83357) derivative.

  • Cool the sample and inject it into the GC-MS.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to elute the analyte and any impurities.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area. The mass spectrum of the main peak should be compared to a reference spectrum of this compound for confirmation.

Mandatory Visualization

Purity_Analysis_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Analysis (Separation by Polarity) hplc_sample->hplc_analysis hplc_data Data Analysis (Peak Area % Purity) hplc_analysis->hplc_data end End gcms_sample Sample Preparation (Dissolution) gcms_deriv Derivatization (Optional, for Volatility) gcms_sample->gcms_deriv gcms_analysis GC-MS Analysis (Separation by Volatility) gcms_deriv->gcms_analysis gcms_data Data Analysis (Peak Area % & Mass Spectrum) gcms_analysis->gcms_data start Start Technique_Comparison center This compound Purity Analysis hplc HPLC center->hplc gcms GC-MS center->gcms hplc_adv Advantages: - No derivatization needed - Good for non-volatile compounds - High precision hplc->hplc_adv hplc_disadv Disadvantages: - Lower sensitivity than GC-MS - No structural confirmation (with UV detector) hplc->hplc_disadv gcms_adv Advantages: - High sensitivity - Structural information from MS - Good for volatile compounds gcms->gcms_adv gcms_disadv Disadvantages: - May require derivatization - Not suitable for thermally labile compounds - Potentially lower precision gcms->gcms_disadv

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the purity of 4-(benzyloxy)aniline. The content herein is supported by established analytical principles and data from analogous compounds to present a representative comparison.

Introduction to Quantitative Purity Analysis

Accurate determination of purity is a critical aspect of chemical and pharmaceutical development. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.[1][2] This is because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[3][4][5]

This compound is an organic compound with the chemical formula C₁₃H₁₃NO.[6] It is a solid, appearing as white to pale yellow crystals.[1] Its purity is crucial for its application in chemical synthesis.[7]

Quantitative NMR (qNMR) Protocol for this compound

A robust qNMR experiment is essential for obtaining accurate and reproducible purity data.

Experimental Protocol:

  • Internal Standard Selection: The choice of an internal standard is critical for the success of the qNMR analysis.[4] An ideal internal standard should:

    • Be of high purity (≥99.5%).

    • Be chemically inert and not react with the analyte or solvent.

    • Have signals that do not overlap with the analyte's signals.

    • Be soluble in the chosen deuterated solvent.

    • Have at least one signal with a simple multiplicity (e.g., a singlet).

    For this compound, suitable internal standards include Maleic acid , Dimethyl sulfone , or 1,4-Dinitrobenzene .[1][4]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a molar equivalent of the chosen internal standard into a clean, dry vial.[8]

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the analyte and the internal standard.[1]

    • Vortex the mixture to ensure homogeneity.[8]

    • Transfer the solution to a high-quality NMR tube.[8]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

    • Use quantitative acquisition parameters to ensure accurate signal integration. Key parameters include:

      • Pulse Angle: A 90° pulse for maximum signal excitation.

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (typically 30-60 seconds).[9]

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250).

  • Data Processing and Purity Calculation:

    • Apply appropriate processing parameters, including phasing and baseline correction.[10]

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • The purity of this compound is calculated using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / Wanalyte) * (WIS / MWIS) * PIS

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • MW: Molecular weight

      • W: Weight

      • P: Purity of the internal standard

      • analyte: this compound

      • IS: Internal Standard

Comparison of Analytical Techniques

While qNMR is a powerful tool, other chromatographic techniques are also commonly employed for purity analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[1]Separation based on polarity, detection by UV absorbance or other detectors.[11]Separation based on volatility and polarity, detection by FID, MS, or other detectors.[11]
Quantitation Absolute (can determine purity without a specific reference standard of the analyte).[1]Relative (requires a reference standard of known purity).[1]Relative (requires a reference standard).[12]
Selectivity High, based on unique chemical shifts.[11]Good for separating closely related structures and isomers.[1]High for volatile impurities.[11]
Accuracy Very High, as it is a primary method.[11]High, but dependent on the accuracy of the reference standard.[11]High, dependent on calibration.[11]
Precision Very High (RSD < 1%).[11]High (RSD < 2%).[11]High (RSD < 2%).[11]
Sample Throughput Moderate.[11]High.[11]High.[11]
Sample Preparation Simple weighing and dissolution.[11]Can be more complex, may require filtration.[13]Simple dilution; derivatization may be required for polar compounds.[6]
Information Provided Absolute purity, structural information.[11]Purity relative to UV-active components.[11]Purity relative to volatile components.[11]

Alternative Purity Determination Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. For aniline (B41778) derivatives, reversed-phase HPLC with UV detection is common.[7] A phenyl-bonded silica (B1680970) column can provide good separation.[14]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds.[12] For polar compounds like anilines, derivatization is often employed to improve chromatographic performance and sensitivity.[6] Direct injection is also possible but may lead to peak tailing.[6]

Titrimetry

Acid-base titration is a classical method for determining the purity of amines. Aromatic amines can be titrated with a strong acid in a non-aqueous solvent.[15]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for qNMR and the logical relationship for the purity calculation.

qnmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Quantitative Parameters) transfer->nmr_acq process Process spectrum (Phase, Baseline Correction) nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate Purity integrate->calculate purity_calculation cluster_inputs Experimental Inputs cluster_calc Calculation I_analyte Integral of Analyte (I_analyte) ratio_analyte Ratio_analyte = (I_analyte / N_analyte) * (MW_analyte / W_analyte) I_analyte->ratio_analyte N_analyte Protons of Analyte (N_analyte) N_analyte->ratio_analyte W_analyte Weight of Analyte (W_analyte) W_analyte->ratio_analyte MW_analyte MW of Analyte (MW_analyte) MW_analyte->ratio_analyte I_is Integral of IS (I_is) ratio_is Ratio_is = (I_is / N_is) * (MW_is / W_is) I_is->ratio_is N_is Protons of IS (N_is) N_is->ratio_is W_is Weight of IS (W_is) W_is->ratio_is MW_is MW of IS (MW_is) MW_is->ratio_is P_is Purity of IS (P_is) purity Purity (%) = (Ratio_analyte / Ratio_is) * P_is P_is->purity ratio_analyte->purity ratio_is->purity

References

comparison of different protecting groups for the aniline in 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of protecting groups are fundamental to the successful multistep synthesis of complex organic molecules. For arylamines such as 4-(benzyloxy)aniline, a common building block in medicinal chemistry, the protection of the nucleophilic and readily oxidizable aniline (B41778) nitrogen is a critical consideration. This guide provides an objective comparison of three commonly employed protecting groups for the aniline moiety in this compound: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups. The comparison focuses on their introduction, stability, and cleavage, with a particular emphasis on the compatibility of these manipulations with the existing benzyl (B1604629) ether functionality.

Performance Comparison of Protecting Groups

The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively under mild conditions without affecting other functional groups. The presence of a benzyl ether in this compound introduces a key constraint, as it is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenolysis.

Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Orthogonal with Benzyl Ether?
Boc (Boc)₂O, base (e.g., TEA, NaOH, DMAP), solvent (e.g., THF, DCM)Strong acid (e.g., TFA, HCl) in an inert solvent (e.g., DCM)Typically >90%[1][2]Typically >90%[3]Yes. Acidic deprotection does not affect the benzyl ether.
Cbz Cbz-Cl, base (e.g., NaHCO₃, pyridine), solvent (e.g., THF/water, DCM)Catalytic hydrogenolysis (e.g., H₂/Pd-C); Strong acid (e.g., HBr/AcOH); Lewis acid (e.g., AlCl₃)[4][5]Typically >90%[5]Typically >90%[4]Caution required. Hydrogenolysis can cleave the benzyl ether. Acidic or Lewis acid-mediated deprotection provides orthogonality.[4]
Acetyl (Ac) Acetic anhydride (B1165640) or acetyl chloride, base (e.g., pyridine (B92270), TEA)Acidic or basic hydrolysis (e.g., HCl/reflux, NaOH/reflux)Typically >90%Typically >80%Yes. Hydrolytic cleavage conditions do not affect the benzyl ether.

Table 1. Comparative summary of common protecting groups for this compound. Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Detailed experimental protocols for the protection and deprotection of the aniline group in this compound are provided below. These protocols are based on established methodologies and can be adapted for specific research needs.

tert-Butoxycarbonyl (Boc) Group

a) Protection of this compound with Boc Group

This protocol describes the protection of the aniline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (B128534) (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic), Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF or DCM.

    • Add triethylamine (1.5 eq) or a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (4-(benzyloxy)phenyl)carbamate.[1]

b) Deprotection of tert-Butyl (4-(benzyloxy)phenyl)carbamate

This protocol outlines the acidic cleavage of the Boc group.

  • Materials: tert-butyl (4-(benzyloxy)phenyl)carbamate, Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected aniline (1.0 eq) in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane at 0 °C.[3]

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Benzyloxycarbonyl (Cbz) Group

a) Protection of this compound with Cbz Group

This protocol describes the protection of the aniline using benzyl chloroformate (Cbz-Cl).

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or Pyridine, Tetrahydrofuran (THF)/Water or Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1) or DCM.

    • Add sodium bicarbonate (2.0 eq) or pyridine (1.2 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, extract the product with ethyl acetate or DCM.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield benzyl (4-(benzyloxy)phenyl)carbamate.[5]

b) Deprotection of Benzyl (4-(benzyloxy)phenyl)carbamate (Orthogonal Strategy)

This protocol outlines the cleavage of the Cbz group using a Lewis acid to preserve the benzyl ether.

  • Materials: Benzyl (4-(benzyloxy)phenyl)carbamate, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Procedure:

    • Dissolve the Cbz-protected aniline (1.0 eq) in HFIP.

    • Add aluminum chloride (1.5-3.0 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.[4]

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Acetyl (Ac) Group

a) Acetylation of this compound

This protocol describes the protection of the aniline using acetic anhydride.

  • Materials: this compound, Acetic anhydride, Pyridine or Triethylamine (TEA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine or an inert solvent containing TEA (1.5 eq).

    • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl (if a basic workup is desired), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-(benzyloxy)phenyl)acetamide.

b) Deprotection of N-(4-(benzyloxy)phenyl)acetamide

This protocol outlines the acidic hydrolysis of the acetyl group.

  • Materials: N-(4-(benzyloxy)phenyl)acetamide, Hydrochloric acid (e.g., 6M), Ethanol (B145695) or Water.

  • Procedure:

    • Suspend N-(4-(benzyloxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous HCl.

    • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium hydroxide.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows for the protection and deprotection of this compound with the discussed protecting groups.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Ac Acetyl Protection/Deprotection Aniline_Boc This compound Protected_Boc N-Boc-4-(benzyloxy)aniline Aniline_Boc->Protected_Boc (Boc)₂O, Base Deprotected_Boc This compound Protected_Boc->Deprotected_Boc TFA or HCl Aniline_Cbz This compound Protected_Cbz N-Cbz-4-(benzyloxy)aniline Aniline_Cbz->Protected_Cbz Cbz-Cl, Base Deprotected_Cbz This compound Protected_Cbz->Deprotected_Cbz Lewis Acid (e.g., AlCl₃) Aniline_Ac This compound Protected_Ac N-Acetyl-4-(benzyloxy)aniline Aniline_Ac->Protected_Ac Ac₂O or AcCl, Base Deprotected_Ac This compound Protected_Ac->Deprotected_Ac Acid or Base Hydrolysis

Caption: General workflows for the protection and deprotection of this compound.

Orthogonal_Strategy_Decision Start Deprotection of N-Protected This compound ProtectingGroup Which Protecting Group? Start->ProtectingGroup Boc Boc ProtectingGroup->Boc Boc Cbz Cbz ProtectingGroup->Cbz Cbz Ac Acetyl ProtectingGroup->Ac Ac AcidCleavage Acidic Cleavage (TFA or HCl) Boc->AcidCleavage Hydrogenolysis Catalytic Hydrogenolysis (Potential Benzyl Ether Cleavage) Cbz->Hydrogenolysis Non-orthogonal LewisAcid Lewis Acid Cleavage (Orthogonal) Cbz->LewisAcid Orthogonal Hydrolysis Acid or Base Hydrolysis Ac->Hydrolysis End This compound AcidCleavage->End LewisAcid->End Hydrolysis->End

Caption: Decision tree for selecting a deprotection strategy for this compound.

References

A Comparative Guide to the Reactivity of 4-(Benzyloxy)aniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-(benzyloxy)aniline with other key para-substituted anilines, namely p-toluidine (B81030), p-anisidine, p-chloroaniline, and the parent aniline (B41778). The analysis is supported by quantitative data, detailed experimental protocols for common synthetic transformations, and visualizations of underlying chemical principles to aid in experimental design and drug development.

Introduction to Aniline Reactivity

The reactivity of the amino group in aniline and its derivatives is a delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring. These effects modulate the electron density on the nitrogen atom, influencing its nucleophilicity and basicity, which in turn governs the rates and outcomes of various chemical reactions. This guide focuses on understanding the relative reactivity of this compound, a compound of interest in medicinal chemistry due to the synthetic versatility of the benzyl (B1604629) ether protecting group.

Data Presentation: A Quantitative Comparison

The reactivity of anilines can be quantitatively assessed through their basicity (pKa of the conjugate acid) and the electronic effect of the substituent (Hammett constant, σp). A higher pKa value indicates a stronger base and generally correlates with higher nucleophilicity and reactivity towards electrophiles. The Hammett constant quantifies the electron-donating or electron-withdrawing nature of a para-substituent. Electron-donating groups (EDGs) have negative σp values and increase reactivity, while electron-withdrawing groups (EWGs) have positive σp values and decrease reactivity.

Aniline DerivativeSubstituent (p-)pKa of Conjugate AcidHammett Constant (σp)
This compound -OCH₂C₆H₅5.17 (Predicted)-0.21 (Estimated for -OCH₃)
p-Anisidine-OCH₃5.34-0.27
p-Toluidine-CH₃5.08-0.17
Aniline-H4.600.00
p-Chloroaniline-Cl4.150.23

Analysis of the Data:

The data clearly indicates that the benzyloxy group in this compound is a strong electron-donating group, comparable to the methoxy (B1213986) group in p-anisidine. This is reflected in its predicted high pKa value, suggesting it is significantly more reactive than aniline and p-chloroaniline. The methyl group in p-toluidine is also electron-donating, but to a lesser extent than the alkoxy groups. Conversely, the electron-withdrawing nature of the chlorine atom in p-chloroaniline decreases the basicity and thus the reactivity of the amino group.

Based on this data, the expected order of reactivity towards electrophiles is:

p-Anisidine > this compound > p-Toluidine > Aniline > p-Chloroaniline

Experimental Protocols

Detailed methodologies for key reactions involving anilines are provided below. These protocols can be adapted for the specific aniline derivatives discussed in this guide.

N-Acylation of Anilines

This protocol describes a general procedure for the N-acylation of anilines using an acid anhydride (B1165640).

Materials:

  • Substituted Aniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Sodium Acetate (B1210297) (1.5 eq)

  • Hydrochloric Acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • Dissolve the substituted aniline (e.g., 10 mmol) in water (25 mL) and concentrated hydrochloric acid (1 mL).

  • Prepare a solution of sodium acetate (1.5 eq) in water (10 mL).

  • To the aniline hydrochloride solution, add acetic anhydride (1.2 eq) and swirl the mixture.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously. The N-acetylated product will precipitate out of the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain the pure N-acetylated aniline.

N-Alkylation of Anilines (Reductive Amination)

This protocol outlines a general procedure for the N-alkylation of anilines with an aldehyde via reductive amination.

Materials:

  • Substituted Aniline (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (B8407120) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of the substituted aniline (e.g., 5 mmol) in dichloroethane (25 mL), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired N-alkylated aniline.

Diazotization of Anilines

This protocol details the formation of a diazonium salt from an aniline, a versatile intermediate in organic synthesis.

Materials:

  • Substituted Aniline (1.0 eq)

  • Sodium Nitrite (B80452) (1.1 eq)

  • Hydrochloric Acid (concentrated) (3.0 eq)

  • Water

  • Ice

Procedure:

  • In a flask, dissolve the substituted aniline (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting solution contains the diazonium salt and should be used immediately in subsequent reactions (e.g., Sandmeyer reaction). Caution: Diazonium salts can be explosive when isolated and dry.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts governing aniline reactivity and a typical experimental workflow.

electronic_effects substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) (e.g., -OCH₂Ph, -OCH₃, -CH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO₂) substituent->ewg increase Increases edg->increase decrease Decreases ewg->decrease reactivity Reactivity of Amino Group (Nucleophilicity/Basicity) increase->reactivity enhances decrease->reactivity diminishes

Caption: Electronic effects of substituents on aniline reactivity.

experimental_workflow start Start with Substituted Aniline reaction Select Reaction Type (Acylation, Alkylation, Diazotization) start->reaction acylation N-Acylation Protocol reaction->acylation Acylation alkylation N-Alkylation Protocol reaction->alkylation Alkylation diazotization Diazotization Protocol reaction->diazotization Diazotization workup Reaction Work-up (Quenching, Extraction) acylation->workup alkylation->workup diazotization->workup purification Purification (Recrystallization, Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for aniline derivatization.

Conclusion

This guide establishes that this compound is a highly reactive aromatic amine, with its reactivity being comparable to, though slightly less than, p-anisidine. The strong electron-donating nature of the para-benzyloxy group significantly enhances the nucleophilicity of the amino group, making it a valuable substrate for a variety of synthetic transformations. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to effectively utilize this compound and other substituted anilines in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The choice of a specific aniline derivative will ultimately depend on the desired electronic properties and the specific reaction being performed.

A Head-to-Head Comparison: Evaluating Alternatives to 4-(Benzyloxy)aniline in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the selection of optimal reagents is paramount to achieving efficient, scalable, and cost-effective synthetic routes. 4-(Benzyloxy)aniline has long been a staple building block, prized for the synthetic versatility of its aniline (B41778) functional group and the utility of the benzyl (B1604629) ether as a protecting group for the phenolic hydroxyl. However, the pursuit of improved reaction outcomes, milder deprotection conditions, and novel molecular architectures necessitates a thorough evaluation of its alternatives.

This guide provides a comprehensive comparison of this compound with alternative reagents, focusing on their performance in the palladium-catalyzed Buchwald-Hartwig amination and Suzuki cross-coupling reactions. These transformations are pivotal in the synthesis of key intermediates for various biologically active molecules, including tyrosine kinase inhibitors. We present a critical analysis of reaction yields, conditions, and the strategic implications of choosing a particular protected 4-aminophenol (B1666318) derivative, supported by detailed experimental protocols.

Performance in Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely employed in the synthesis of anilino-heterocycles. In the synthesis of precursors for tyrosine kinase inhibitors, such as 4-anilinoquinazolines, the choice of the aniline coupling partner is critical. Here, we compare the performance of this compound with two common alternatives: 4-methoxyaniline and 4-(tert-butoxy)aniline.

Table 1: Comparison of 4-Alkoxyanilines in the Buchwald-Hartwig Amination with a Generic Aryl Halide

Aniline ReagentProtecting GroupTypical Yield (%)Reaction Time (h)Key Considerations
This compound Benzyl (Bn)85-9512-24Stable protecting group, deprotection via hydrogenolysis may affect other functional groups.
4-Methoxyaniline Methyl (Me)90-9810-20Very stable protecting group, harsh deprotection conditions (e.g., BBr₃) may limit substrate scope.
4-(tert-Butoxy)aniline tert-Butyl (t-Bu)80-9016-28Acid-labile protecting group, allows for mild deprotection but is sensitive to acidic reaction conditions.

Note: Yields and reaction times are representative and can vary depending on the specific aryl halide, catalyst system, and reaction conditions.

The choice of protecting group on the 4-aminophenol core significantly influences the overall synthetic strategy. The benzyl group of this compound offers robustness under a variety of reaction conditions but its removal via catalytic hydrogenolysis can be incompatible with other reducible functional groups in the molecule. In contrast, 4-methoxyaniline provides a highly stable methyl ether, but its cleavage requires harsh reagents like boron tribromide, which can limit its application to robust substrates. The tert-butyl ether of 4-(tert-butoxy)aniline offers the advantage of facile, acid-catalyzed deprotection, but this lability can be a drawback if acidic conditions are required elsewhere in the synthesis.

Experimental Protocols: Buchwald-Hartwig Amination

General Procedure for the Buchwald-Hartwig Amination of 4-Alkoxyanilines with an Aryl Bromide

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol), the respective 4-alkoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (B28343) (5 mL) is then added via syringe. The reaction mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-alkoxyaniline.

Performance in Suzuki Cross-Coupling: Building Biaryl Scaffolds

The Suzuki cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the construction of biaryl amines, which are prevalent in many pharmaceutical agents, a protected 4-aminophenylboronic acid or a halo-substituted protected 4-aminophenol can be employed. The stability of the protecting group under the basic conditions of the Suzuki reaction is a key consideration.

Table 2: Comparison of Protected 4-Aminophenol Derivatives in Suzuki Cross-Coupling

ReagentProtecting GroupTypical Yield (%)Reaction Time (h)Key Considerations
4-(Benzyloxy)phenylboronic acid Benzyl (Bn)80-9012-24Generally stable under Suzuki conditions.
4-Methoxyphenylboronic acid Methyl (Me)85-9510-20Highly stable and often commercially available.
1-(tert-Butoxy)-4-iodobenzene tert-Butyl (t-Bu)75-8518-30The C-I bond is reactive; the t-Bu group is generally stable to the basic conditions.

In Suzuki couplings, 4-methoxyphenylboronic acid often provides excellent yields and is a cost-effective option. 4-(Benzyloxy)phenylboronic acid is also a reliable coupling partner. The use of a tert-butyl protected halo-aniline, such as 1-(tert-butoxy)-4-iodobenzene, offers an alternative strategy where the aniline is introduced after the C-C bond formation, which can be advantageous in certain synthetic designs.

Experimental Protocols: Suzuki Cross-Coupling

General Procedure for the Suzuki Cross-Coupling of an Aryl Halide with a 4-Alkoxyphenylboronic Acid

In a round-bottom flask, the aryl halide (1.0 mmol), the 4-alkoxyphenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) are combined. A mixture of toluene (10 mL), ethanol (B145695) (2 mL), and water (2 mL) is added. The mixture is degassed with argon for 15 minutes and then heated to 80 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Deprotection Strategies: A Critical Comparison

The final step in many synthetic sequences involving these reagents is the deprotection of the phenolic hydroxyl group. The choice of deprotection method is dictated by the nature of the protecting group and the overall functional group tolerance of the molecule.

Table 3: Comparison of Deprotection Methods for Phenolic Ethers

Protecting GroupDeprotection ReagentConditionsAdvantagesDisadvantages
Benzyl (Bn) H₂, Pd/CRoom temperature, 1 atm H₂Mild, neutral conditions.Incompatible with reducible functional groups (alkenes, alkynes, nitro groups).
Methyl (Me) BBr₃-78 °C to room temperature, CH₂Cl₂Effective for cleaving stable methyl ethers.Harsh, requires anhydrous conditions, reagent is corrosive and moisture-sensitive.
tert-Butyl (t-Bu) Trifluoroacetic acid (TFA)Room temperature, CH₂Cl₂Mild, rapid deprotection.Incompatible with other acid-sensitive groups.

Visualizing the Synthetic Pathways

To further clarify the synthetic strategies discussed, the following diagrams illustrate the key transformations and the logical flow of the experimental procedures.

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide Product N-Aryl-4-alkoxyaniline Aryl_Halide->Product Alkoxyaniline 4-Alkoxyaniline (Bn, Me, t-Bu) Alkoxyaniline->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Deprotection Deprotection Product->Deprotection Final_Product N-Aryl-4-hydroxyaniline Deprotection->Final_Product

Caption: Synthetic workflow for N-aryl-4-hydroxyanilines via Buchwald-Hartwig amination.

Suzuki_Coupling Aryl_Halide Aryl Halide Product 4-Alkoxybiaryl Aryl_Halide->Product Boronic_Acid 4-Alkoxyphenylboronic Acid (Bn, Me) Boronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product Deprotection Deprotection Product->Deprotection Final_Product 4-Hydroxybiaryl Deprotection->Final_Product

Caption: Synthetic workflow for 4-hydroxybiaryls via Suzuki cross-coupling.

Conclusion and Recommendations

The selection of an appropriate alternative to this compound is a strategic decision that hinges on the specific requirements of the synthetic route.

  • For syntheses requiring robust reaction conditions and where hydrogenolysis is a viable deprotection strategy, this compound remains an excellent choice.

  • When a highly stable protecting group is necessary and the substrate can withstand harsh deprotection conditions, 4-methoxyaniline offers high yields and is often a more economical option.

  • For molecules with sensitive functionalities that are incompatible with harsh deprotection methods, 4-(tert-butoxy)aniline provides a valuable alternative, allowing for mild, acid-labile cleavage of the protecting group.

Ultimately, the optimal choice will depend on a careful consideration of the overall synthetic plan, including the nature of other functional groups present in the molecule, the desired deprotection strategy, and economic factors. This guide provides the necessary data and protocols to enable researchers to make an informed decision and optimize their synthetic endeavors.

A Comparative Spectroscopic Analysis of 4-(Benzyloxy)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of 4-(Benzyloxy)aniline, 4-Methoxyaniline, and N-Benzyl-4-methoxyaniline.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and two of its key derivatives: 4-methoxyaniline and N-benzyl-4-methoxyaniline. By presenting ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.

Introduction

This compound and its analogs are important structural motifs in medicinal chemistry and materials science. Accurate and efficient characterization of these molecules is paramount. This guide leverages key spectroscopic techniques to provide a detailed electronic and vibrational profile of each compound, highlighting the distinct spectral features arising from their structural differences.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, 4-methoxyaniline, and N-benzyl-4-methoxyaniline.

¹H NMR Spectral Data
CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-OCH₃ Protons (ppm)-NH₂/-NH- Protons (ppm)
This compound 7.50-7.25 (m, 5H, Ar-H of benzyl), 6.82 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H)5.00 (s, 2H)-3.55 (br s, 2H)
4-Methoxyaniline 6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H)-3.75 (s, 3H)3.45 (br s, 2H)
N-Benzyl-4-methoxyaniline 7.46–7.35 (m, 4H), 7.31 (t, 1H), 6.82 (m, 2H), 6.65 (m, 2H)[1][2]4.32 (s, 2H)[2]3.78 (s, 3H)[2]~4.0 (br s, 1H)
¹³C NMR Spectral Data
CompoundAromatic Carbons (ppm)-CH₂- Carbon (ppm)-OCH₃ Carbon (ppm)
This compound 152.5, 142.0, 137.5, 128.8, 128.2, 127.7, 116.0, 115.570.5-
4-Methoxyaniline 152.8, 141.5, 115.8, 114.8-55.8
N-Benzyl-4-methoxyaniline 152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2[1][2]49.3[2]55.8[2]
Infrared (IR) Spectral Data
CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~3420, ~3340~3030~1230~1280
4-Methoxyaniline ~3410, ~3330~3020~1235~1290
N-Benzyl-4-methoxyaniline ~3400~3025~1240~1300
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 199[3]108, 91[3]
4-Methoxyaniline 123108, 80
N-Benzyl-4-methoxyaniline 213[4]122, 91[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

    • For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second.

    • For ¹³C NMR, 1024 scans were typically acquired with a relaxation delay of 2 seconds.

  • Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: A background spectrum of the clean ATR crystal was subtracted from the sample spectrum. The resulting spectrum was baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample was prepared in dichloromethane (B109758) (1 mg/mL).

  • GC Conditions: A 1 µL aliquot of the solution was injected into a GC equipped with a 30 m x 0.25 mm DB-5ms capillary column. The oven temperature was programmed from 100 °C to 280 °C at a rate of 10 °C/min. Helium was used as the carrier gas.

  • MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Data was acquired over a mass range of m/z 40-550.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR ATR Crystal MS MS Dissolution->MS GC Vial NMR_Data NMR_Data NMR->NMR_Data FID IR_Data IR_Data IR->IR_Data Interferogram MS_Data MS_Data MS->MS_Data Total Ion Chromatogram Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Chemical Shifts IR_Data->Structure_Elucidation Functional Groups MS_Data->Structure_Elucidation Fragmentation

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Synthesis of 4-(Benzyloxy)aniline: Traditional vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 4-(benzyloxy)aniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. We will objectively evaluate the traditional, multi-step synthesis starting from 4-nitrophenol (B140041) against a more modern approach utilizing Williamson ether synthesis from 4-aminophenol (B1666318). This comparison is supported by experimental data to inform methodology selection in research and development settings.

At a Glance: Comparison of Synthetic Methods

The following table summarizes the key quantitative and qualitative differences between the two synthetic pathways.

ParameterTraditional Method (from 4-Nitrophenol)New Method (Williamson Ether Synthesis from 4-Aminophenol)
Starting Materials 4-Nitrophenol, Benzyl (B1604629) Chloride4-Aminophenol, Benzyl Bromide
Key Steps 1. Benzylation of 4-nitrophenol2. Reduction of nitro group1. Deprotonation of 4-aminophenol2. Nucleophilic substitution with benzyl bromide
Overall Yield ~75-85%[1]Typically >85%
Reaction Time 9-10 hours (excluding workup)[1]4-12 hours
Reaction Temperature 85-108°C[1]~80°C
Reagents & Solvents Ethanol, Water, Tetrabutylammonium (B224687) bromide, Potassium carbonate, Tin(II) chloride, Hydrochloric acid[1]Dimethylformamide (DMF), Potassium carbonate
Advantages Well-established, high yield in individual steps.[1]Fewer steps, potentially higher overall atom economy, milder reducing conditions avoided.
Disadvantages Two distinct synthetic operations, use of a strong reducing agent (Tin(II) chloride).[1]Requires careful control of reaction conditions to avoid N-alkylation.

Experimental Protocols

Traditional Method: Synthesis from 4-Nitrophenol

This two-step method involves the initial benzylation of 4-nitrophenol to form 4-benzyloxynitrobenzene, followed by the reduction of the nitro group to the desired aniline (B41778).

Step 1: Synthesis of 4-Benzyloxynitrobenzene [1]

  • To a 1000 mL reaction flask, add 400 g of water and 150 g of ethanol.

  • Sequentially add 2 g of tetrabutylammonium bromide, 85 g of potassium carbonate, 70 g of 4-nitrophenol, and 93 g of benzyl chloride.

  • Stir the mixture and heat to 85°C, then continue to heat at reflux (85-90°C) for 5 hours.

  • Maintain the reaction temperature at 106-108°C for an additional 4 hours.

  • After the reaction is complete, cool the mixture to below 30°C.

  • The solid product is collected by centrifugation and washed extensively with water until neutral to afford 4-benzyloxynitrobenzene.

    • Yield: ~91.58%[1]

Step 2: Reduction of 4-Benzyloxynitrobenzene to 4-Benzyloxyaniline [1]

  • In a 1000 mL reaction flask, add 5 g of 36% hydrochloric acid, 400 g of water, and 150 g of ethanol.

  • With stirring, add 90 g of tin(II) chloride in portions.

  • Slowly heat the mixture and add 50 g of 4-benzyloxynitrobenzene in portions at a temperature of 70-90°C.

  • Heat the reaction at reflux for 5-6 hours.

  • Slightly cool the mixture to about 70°C and add an additional 8 g of tin(II) chloride and 2 g of hydrochloric acid. Continue to reflux for 1 hour.

  • Filter the hot solution to remove solid impurities.

  • Cool the filtrate to induce crystallization, affording the crude this compound.

    • Yield: ~84.11%[1]

New Method: Williamson Ether Synthesis from 4-Aminophenol

This method provides a more direct route to this compound through the O-alkylation of 4-aminophenol with benzyl bromide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension vigorously.

  • Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of each synthetic method.

Traditional_Method cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction s1_reactants 4-Nitrophenol + Benzyl Chloride s1_conditions K2CO3, TBAB Ethanol/Water 85-108°C, 9h s1_reactants->s1_conditions s1_product 4-Benzyloxynitrobenzene s1_conditions->s1_product s2_conditions SnCl2, HCl Ethanol/Water Reflux, 6-7h s1_product->s2_conditions s2_product This compound s2_conditions->s2_product

Caption: Traditional synthesis of this compound.

New_Method reactants 4-Aminophenol + Benzyl Bromide conditions K2CO3, DMF 80°C, 4-12h reactants->conditions product This compound conditions->product

Caption: New synthesis of this compound.

References

A Comparative Study of Catalysts for Cross-Coupling Reactions with 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts used in cross-coupling reactions involving 4-(benzyloxy)aniline. The selection of an appropriate catalyst is crucial for achieving high yields, minimizing reaction times, and ensuring the overall efficiency of synthesizing complex molecules where the this compound moiety is a key structural component. This document summarizes quantitative data from analogous reactions, outlines detailed experimental protocols, and presents visual representations of the reaction workflow and catalytic cycle to aid in experimental design and catalyst selection.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following table summarizes the performance of various palladium-based catalyst systems in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl amines similar in structure to derivatives of this compound. This data, compiled from general protocols for analogous syntheses, serves as a strong starting point for catalyst selection in reactions with this compound.[1]

Reaction TypeCatalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd(OAc)₂ / SPhosNaOtBuToluene10018>95[1]
Buchwald-HartwigPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102485-95[1]
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801280-90[1]
Suzuki-MiyauraPd(dppf)Cl₂Cs₂CO₃Dioxane10016~90[1]
Suzuki-Miyaura[Pd(IPr)(AN)Cl₂]NaOHEtOH2316High[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Weigh Reactants (Aryl Halide, Amine/Boronic Acid, Base) B Add to Oven-Dried Flask A->B D Add Solvent to Flask B->D C Degas Solvent C->D E Add Catalyst System (Pd Precatalyst + Ligand) D->E F Heat and Stir (Monitor by TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction with Organic Solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl_halide L_nPd(II)(Ar)(X) oxidative_addition->pd2_aryl_halide amine_coordination Amine Coordination & Deprotonation pd2_aryl_halide->amine_coordination pd2_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd2_amido base_h Base-H⁺X⁻ reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reactants Ar-X + HNR'R'' base Base

References

Stability Under Scrutiny: A Comparative Guide to N-Protected 4-(Benzyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the judicious selection of a nitrogen protecting group is paramount to the success of a multi-step synthesis. The stability of these protecting groups under various reaction conditions dictates the overall efficiency and feasibility of a synthetic route. This guide provides an in-depth comparison of the stability of three commonly employed N-protected derivatives of 4-(benzyloxy)aniline: N-Boc, N-Cbz, and N-acetyl. The information presented herein is supported by established chemical principles and available data on related structures, offering a practical framework for strategic decision-making in your research endeavors.

Comparative Stability Profile

The stability of a protecting group is not absolute but rather dependent on the specific chemical environment. The following table summarizes the expected stability of N-Boc-, N-Cbz-, and N-acetyl-4-(benzyloxy)aniline under a range of common chemical conditions.

ConditionN-Boc-4-(benzyloxy)anilineN-Cbz-4-(benzyloxy)anilineN-Acetyl-4-(benzyloxy)aniline
Strongly Acidic (e.g., TFA, HCl) LabileGenerally StableStable
Weakly Acidic (e.g., Acetic Acid) Generally StableStableStable
Strongly Basic (e.g., NaOH, KOH) StableStableLabile (requires forcing conditions)
Weakly Basic (e.g., NaHCO₃, Et₃N) StableStableStable
Oxidative Conditions Generally StableGenerally StableGenerally Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C) StableLabileStable

Experimental Protocols

To empirically determine the stability of these derivatives in your specific application, a forced degradation study is recommended. This involves subjecting the compounds to a variety of stress conditions and analyzing the degradation over time, typically by High-Performance Liquid Chromatography (HPLC).

Protocol for Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of N-protected this compound derivatives.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of each N-protected this compound derivative (N-Boc, N-Cbz, and N-acetyl) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 100 µg/mL. Incubate the solutions at 60°C.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of 100 µg/mL. Incubate the solutions at 60°C.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature, protected from light.

  • Thermal Degradation: Store the stock solutions at 60°C in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solutions to UV light (e.g., 254 nm) in a photostability chamber.

3. Time Points:

  • Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see below) to quantify the amount of the parent compound remaining.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for separating the N-protected this compound from its potential degradation products, primarily this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile).

    • Gradient Program: Start with a higher aqueous composition and gradually increase the organic solvent percentage to elute the compounds. A typical gradient might be from 95:5 (Water:Acetonitrile) to 5:95 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength with strong absorbance for all compounds (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solutions (1 mg/mL) acid Acidic Hydrolysis (0.1M & 1M HCl, 60°C) prep_stock->acid Apply Stress Conditions base Basic Hydrolysis (0.1M & 1M NaOH, 60°C) prep_stock->base Apply Stress Conditions oxidative Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidative Apply Stress Conditions thermal Thermal Degradation (60°C) prep_stock->thermal Apply Stress Conditions photolytic Photolytic Degradation (UV light) prep_stock->photolytic Apply Stress Conditions sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Quantify Remaining Parent Compound hplc->data

Experimental workflow for stability assessment.

Orthogonal_Stability cluster_conditions Deprotection Conditions cluster_groups Protecting Groups strong_acid Strong Acid (e.g., TFA) Boc N-Boc strong_acid->Boc Cleaves Cbz N-Cbz strong_acid->Cbz Stable Ac N-Acetyl strong_acid->Ac Stable hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) hydrogenolysis->Boc Stable hydrogenolysis->Cbz Cleaves hydrogenolysis->Ac Stable strong_base Strong Base (e.g., NaOH, heat) strong_base->Boc Stable strong_base->Cbz Stable strong_base->Ac Cleaves

Orthogonal stability of protecting groups.

Conclusion: Selecting the Optimal Protecting Group

The choice between N-Boc, N-Cbz, and N-acetyl protection for this compound is a strategic decision that hinges on the planned synthetic route.

  • N-Boc is the protecting group of choice when subsequent reaction steps involve basic, oxidative, or reductive conditions, and a mild acidic deprotection is desired. Its lability in strong acid, however, precludes its use in reactions requiring such conditions.

  • N-Cbz offers broad stability towards both acidic and basic conditions, making it a robust choice for a variety of transformations. Its selective removal via catalytic hydrogenation provides an orthogonal deprotection strategy in the presence of acid-sensitive groups.

  • N-Acetyl provides a very stable protecting group that can withstand a wide range of conditions, including strong acids and catalytic hydrogenation. However, its removal often requires harsh basic conditions, which may not be compatible with sensitive substrates.

By carefully considering the stability profiles and deprotection methods outlined in this guide, researchers can make informed decisions to streamline their synthetic efforts and enhance the overall success of their drug discovery and development programs.

Detecting Trace Impurities in 4-(Benzyloxy)aniline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. For 4-(benzyloxy)aniline, a key building block in the synthesis of various pharmaceutical compounds, the rigorous detection and quantification of trace impurities are paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of trace impurities in this compound. This comparison is supported by established experimental protocols and representative performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methodologies

The choice between HPLC and GC-MS for impurity profiling of this compound depends on the nature of the impurities, the required sensitivity, and the laboratory's capabilities. HPLC is a versatile technique well-suited for a wide range of organic molecules, including those that are non-volatile or thermally labile.[1] In contrast, GC-MS offers exceptional sensitivity and specificity, particularly for volatile and semi-volatile compounds, though it may require derivatization for non-volatile analytes like this compound and some of its potential impurities.[2]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of trace impurities in aniline (B41778) derivatives. These values are representative and may vary depending on the specific impurity, instrumentation, and method optimization.

ParameterHPLC-UVGC-MS (with derivatization)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL[3]0.003 - 0.15 µg/mL
Linearity (Correlation Coefficient, r²) > 0.999[3]> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are comprehensive protocols for the analysis of trace impurities in this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on methods developed for similar aniline derivatives and is a strong starting point for the analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Phenyl bonded silica (B1680970) gel column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30
    30 30

    | Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of this compound and some potential impurities, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[2]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Dissolve the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.

  • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard and any known impurity standards in the chosen solvent.

  • Derivatize a series of calibration standards in the same manner as the sample.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][5] These studies involve subjecting the this compound sample to various stress conditions.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

2. Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Subject the solution to each of the stress conditions listed above.

  • For thermal degradation, the solid sample is directly exposed to heat.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the developed HPLC or GC-MS method.

  • Analyze the stressed samples to identify and quantify any degradation products formed.

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical workflows for the analytical methods described.

impurity_analysis_workflow cluster_sample_prep Sample & Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Weighing of This compound dissolution Dissolution in Acetonitrile sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC System filtration->injection standard_prep Preparation of Calibration Standards separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting of Impurity Levels quantification->reporting

Caption: Experimental workflow for HPLC analysis of impurities.

forced_degradation_workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_evaluation Evaluation acid Acid Hydrolysis sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base Base Hydrolysis base->sample_prep oxidation Oxidation oxidation->sample_prep thermal Thermal thermal->sample_prep photo Photolytic photo->sample_prep analytical_method HPLC or GC-MS Analysis analytical_method->sample_prep degradant_id Identification of Degradation Products analytical_method->degradant_id method_validation Validation of Stability- Indicating Method degradant_id->method_validation

Caption: Logical workflow for forced degradation studies.

References

A Comparative Guide to the Biological Activity of 4-(Benzyloxy)aniline Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(benzyloxy)aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the biological activities of compounds derived from this compound and their analogs, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimycobacterial, and enzyme-inhibitory properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate objective comparison and inform future drug discovery efforts.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. A notable class of these compounds is the 4-anilinoquinolinylchalcones, which have shown promising cytotoxicity against various cancer cell lines.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of 4-anilinoquinolinylchalcone derivatives against human hepatocellular carcinoma (Huh-7) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 value, the concentration of a compound required to inhibit cell growth by 50%, is a key metric for assessing cytotoxic potential.

Compound IDR1 SubstituentR2 SubstituentHuh-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
4a OMeH1.47> 10[1]
4d OMe3-Cl0.690.18[1]
4f OMe3-OMe1.411.94[1]
Lapatinib --2.1132.5[1]

Key Observation: The substitution pattern on the benzyloxy-phenyl moiety significantly influences the anticancer activity. For instance, the presence of an electron-withdrawing group at the 3-position (compound 4d , 3-Cl) resulted in more potent activity against both Huh-7 and MDA-MB-231 cell lines compared to the unsubstituted analog (4a ) or an analog with an electron-donating group (4f , 3-OMe).[1] Notably, compound 4d demonstrated significantly higher potency than the approved drug Lapatinib against the MDA-MB-231 cell line.[1]

Mechanism of Action: Insights into Anticancer Effects

Studies on representative compounds, such as 4a , have shed light on their mechanisms of action, which include:

  • Downregulation of ATP: Compound 4a was found to decrease ATP levels in breast cancer cells, indicating an impact on cellular energy metabolism.[1]

  • Induction of Apoptosis: The compound promoted programmed cell death (apoptosis) in breast cancer cells.[1]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS levels was observed in breast cancer cells treated with 4a , suggesting the induction of oxidative stress.[1]

  • Activation of Caspases: Compound 4a led to the upregulation of caspase 3/7 activity, key executioner enzymes in the apoptotic pathway.[1]

anticancer_mechanism cluster_cell Cancer Cell Compound_4a 4-Anilinoquinolinylchalcone (e.g., 4a) ATP_Production ATP Production Compound_4a->ATP_Production decreases ROS_Generation ROS Generation Compound_4a->ROS_Generation induces Caspase_3_7 Caspase 3/7 ROS_Generation->Caspase_3_7 activates Apoptosis Apoptosis Caspase_3_7->Apoptosis executes

Figure 1. Proposed mechanism of anticancer action for 4-anilinoquinolinylchalcone derivatives.

Experimental Protocol: Cell Proliferation Assay (XTT)

The antiproliferative activity of the synthesized compounds was evaluated using the XTT (sodium 3′-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay.[1]

  • Cell Seeding: Cancer cells (Huh-7 and MDA-MB-231) and non-cancerous cells (MRC-5) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • XTT Reagent Addition: After the incubation period, the XTT reagent was added to each well.

  • Incubation and Absorbance Measurement: The plates were incubated for 4 hours to allow for the formation of a formazan (B1609692) product by metabolically active cells. The absorbance was then measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Derivatives of this compound, specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines, have emerged as promising candidates with potent activity against Mycobacterium tuberculosis.

Quantitative Data: Antimycobacterial Activity

The following table presents the minimum inhibitory concentration (MIC) of N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives against the H37Rv strain of M. tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDR1 SubstituentR2 SubstituentMIC (µM)Selectivity Index (SI)Reference
9a HH> 256-[2]
9j H2-F64> 4[2]
9o MeH8> 32[2]
9t Me2-F4> 64[2]
Isoniazid --4-[2]

Key Observation: The substitution on both the quinoline (B57606) and the benzyloxybenzyl moieties plays a crucial role in the antimycobacterial activity. The introduction of a methyl group at the R1 position and a fluorine atom at the R2 (2-position) of the benzyl (B1604629) ring (compound 9t ) resulted in a significant increase in potency, with an MIC value comparable to the first-line anti-TB drug, Isoniazid.[2] Furthermore, these potent compounds exhibited high selectivity for the bacillus, with no significant toxicity observed against Vero and HepG2 mammalian cell lines.[2]

synthesis_workflow Anilines Anilines 4-Hydroxyquinolines 4-Hydroxyquinolines Anilines->4-Hydroxyquinolines beta-Ketoesters beta-Ketoesters beta-Ketoesters->4-Hydroxyquinolines 4-Chloroquinolines 4-Chloroquinolines 4-Hydroxyquinolines->4-Chloroquinolines POCl3 Final_Compounds N-(4-(Benzyloxy)benzyl) -4-aminoquinolines 4-Chloroquinolines->Final_Compounds 4-(Benzyloxy)benzylamines 4-(Benzyloxy)benzylamines 4-(Benzyloxy)benzylamines->Final_Compounds

Figure 2. Synthetic workflow for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Experimental Protocol: Antimycobacterial Susceptibility Testing

The antimycobacterial activity was determined using a microplate-based assay.[2]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth.

  • Compound Dilution: The test compounds were serially diluted in a 96-well plate.

  • Inoculation: The bacterial suspension was added to each well containing the diluted compounds.

  • Incubation: The plates were incubated at 37 °C for 7 days.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink after the addition of a resazurin (B115843) solution, indicating inhibition of bacterial growth.

Enzyme Inhibition

Certain derivatives of this compound have been designed to target specific enzymes implicated in disease pathogenesis. An example is the inhibition of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator and a promising target in cancer therapy.

Quantitative Data: LSD1 Inhibition
Compound IDChemical ClassLSD1 IC50 (µM)Reference
10d 4-(4-benzyloxy)phenoxypiperidine4[3]

Key Observation: Compound 10d , a 4-(4-benzyloxy)phenoxypiperidine derivative, demonstrated potent and reversible inhibitory activity against LSD1 in vitro.[3] This compound was also shown to inhibit the migration of HCT-116 colon cancer cells and A549 lung cancer cells.[3]

Signaling Pathway: Role of LSD1 in Gene Regulation

LSD1 plays a crucial role in gene expression by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and is therefore a promising strategy for cancer treatment.

lsd1_pathway LSD1 LSD1 H3K4 Unmethylated Histone H3K4 LSD1->H3K4 demethylates H3K4me2 Methylated Histone H3K4 H3K4me2->LSD1 Gene_Repression Gene Repression H3K4->Gene_Repression Compound_10d Compound 10d Compound_10d->LSD1 inhibits

Figure 3. Simplified diagram of LSD1-mediated gene repression and its inhibition.

Experimental Protocol: LSD1 Inhibitory Assay

The inhibitory activity against LSD1 was determined using an in vitro enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme and a biotinylated histone H3 peptide substrate were prepared.

  • Compound Incubation: The enzyme was pre-incubated with various concentrations of the test compound.

  • Enzymatic Reaction: The reaction was initiated by the addition of the substrate and co-factor (FAD).

  • Detection: The demethylation reaction produces formaldehyde, which can be quantified using a fluorescent probe. The fluorescence intensity is proportional to the enzyme activity.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents with diverse biological activities. The examples presented in this guide highlight the potential of its derivatives in cancer and infectious disease therapy. Structure-activity relationship studies have demonstrated that modifications to the benzyloxy and aniline (B41778) moieties can significantly impact potency and selectivity. The provided experimental protocols offer a foundation for the replication and further investigation of these promising compounds. Future research should continue to explore the vast chemical space around this scaffold to identify new drug candidates with improved efficacy and safety profiles.

References

A Head-to-Head Battle in Large-Scale Synthesis: 4-(Benzyloxy)aniline vs. Alternative Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals on the use of 4-(benzyloxy)aniline in the industrial production of key pharmaceutical intermediates.

In the competitive landscape of large-scale active pharmaceutical ingredient (API) synthesis, the choice of starting materials and protecting group strategies profoundly impacts process efficiency, cost-effectiveness, and overall sustainability. This guide provides a detailed comparative analysis of using this compound as a key building block versus employing an alternative in-situ protection strategy with 4-aminophenol (B1666318), focusing on the synthesis of the Bazedoxifene intermediate, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.

Executive Summary: Key Comparative Metrics

For the synthesis of the Bazedoxifene intermediate, the direct use of this compound offers a more streamlined approach with fewer processing steps. However, this convenience comes at a higher raw material cost. Conversely, an alternative route starting with the more economical 4-aminophenol and employing a tert-Butyloxycarbonyl (Boc) protecting group introduces additional reaction and deprotection steps, which carry their own cost and waste implications. The ultimate decision hinges on a careful evaluation of capital expenditure, raw material costs, process complexity, and waste management considerations.

Comparative Cost and Process Analysis

The following tables provide a detailed breakdown of the estimated costs and process parameters for the synthesis of the Bazedoxifene intermediate via two distinct routes:

Route A: Direct use of this compound. Route B: In-situ Boc-protection of 4-Aminophenol.

Table 1: Raw Material Cost Comparison

Raw MaterialRoute A (this compound) Cost (per kg)Route B (4-Aminophenol/Boc) Cost (per kg)
This compound Hydrochloride~$944/kg-
4-Aminophenol-~$3/kg[1]
Benzyl (B1604629) Chloride(Implicit in this compound cost)~$1/MT (for benzylation steps)[2]
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)-~$1910/kg
4-HydroxybenzaldehydeCommon to both routesCommon to both routes
2-Bromo-4'-benzyloxypropiophenoneCommon to both routesCommon to both routes
Palladium on Carbon (Pd/C) for DebenzylationRequired for final API synthesisRequired for final API synthesis

Table 2: Process Parameter and Yield Comparison

ParameterRoute A (this compound)Route B (4-Aminophenol/Boc)
Number of Key Steps 35
Overall Estimated Yield ~70-80%~60-70%
Key Process Steps 1. Synthesis of 4-(Benzyloxy)aniline2. Condensation/Cyclization3. Debenzylation (downstream)1. Boc Protection of 4-Aminophenol2. Benzylation of Hydroxyl Groups3. Condensation/Cyclization4. Boc Deprotection5. Debenzylation (downstream)
Catalyst Requirements Palladium for debenzylationPalladium for debenzylation
Solvent Intensity ModerateHigh (multiple steps)
Purification Methods CrystallizationCrystallization, potential for chromatography

Table 3: Waste Management and Downstream Processing Cost Considerations

Cost FactorRoute A (this compound)Route B (4-Aminophenol/Boc)
Key Waste Streams - Organic solvents- Byproducts from condensation- Palladium residues- Organic solvents- Byproducts from protection, benzylation, and condensation- Acidic waste from deprotection- Palladium residues
Estimated Waste Disposal Cost Lower due to fewer stepsHigher due to additional protection/deprotection steps
Downstream Processing Complexity Debenzylation step requiredBoc deprotection and subsequent debenzylation steps required
Estimated Downstream Processing Cost Moderate (focused on debenzylation)High (multiple deprotection steps)

Experimental Protocols

Route A: Synthesis of Bazedoxifene Intermediate using this compound

This route is exemplified by the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.

Step 1: Synthesis of this compound Hydrochloride [3] A common industrial synthesis involves the benzylation of 4-nitrophenol (B140041) followed by reduction of the nitro group.

  • Benzylation of 4-Nitrophenol: 4-Nitrophenol is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol) to yield 4-benzyloxynitrobenzene.

  • Reduction to this compound: The 4-benzyloxynitrobenzene is then reduced to this compound. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or using a reducing agent like tin(II) chloride in an acidic medium.

  • Salt Formation: The resulting this compound is treated with hydrochloric acid to form the more stable hydrochloride salt.

Step 2: Synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole [4] This step typically involves a Fischer indole (B1671886) synthesis or a related condensation reaction.

  • Reaction: this compound is reacted with a 4-formyl phenoxy derivative and 4'-benzyloxy-2-bromopropiophenone (B134164) in a suitable solvent.

  • Cyclization: The intermediate undergoes cyclization, often acid-catalyzed, to form the indole ring structure.

  • Purification: The crude product is typically purified by crystallization from a suitable solvent system.

Route B: Alternative Synthesis using 4-Aminophenol and Boc Protection

This proposed alternative route involves the in-situ protection of the more economical 4-aminophenol.

Step 1: N-Boc Protection of 4-Aminophenol

  • Reaction: 4-Aminophenol is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

  • Work-up: The reaction mixture is worked up to isolate the N-Boc protected 4-aminophenol.

Step 2: Benzylation of Hydroxyl Groups The phenolic hydroxyl groups of the N-Boc protected intermediate and other precursors are benzylated using benzyl chloride and a base.

Step 3: Condensation and Cyclization Similar to Route A, the N-Boc protected and O-benzylated intermediates are reacted and cyclized to form the protected indole core.

Step 4: Boc Deprotection The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Step 5: Debenzylation (Downstream) The final debenzylation to yield the active pharmaceutical ingredient is carried out similarly to Route A, typically via catalytic hydrogenation.

Visualization of Synthetic Pathways

cluster_A Route A: this compound Pathway cluster_B Route B: 4-Aminophenol/Boc Pathway A1 4-Nitrophenol A2 4-Benzyloxynitrobenzene A1->A2 Benzylation A3 This compound A2->A3 Reduction A4 Bazedoxifene Intermediate (Dibenzylated) A3->A4 Condensation/ Cyclization A5 Bazedoxifene (Final API) A4->A5 Debenzylation B1 4-Aminophenol B2 N-Boc-4-aminophenol B1->B2 Boc Protection B3 N-Boc, O-Benzylated Intermediates B2->B3 Benzylation B4 Bazedoxifene Intermediate (N-Boc, Dibenzylated) B3->B4 Condensation/ Cyclization B5 Bazedoxifene Intermediate (Dibenzylated) B4->B5 Boc Deprotection B6 Bazedoxifene (Final API) B5->B6 Debenzylation

Caption: Comparative synthetic workflows for the Bazedoxifene intermediate.

Cost-Benefit Analysis

Cost:

  • Raw Materials: Route B, utilizing the significantly cheaper 4-aminophenol, offers a substantial advantage in raw material cost, despite the added expense of Boc anhydride. The bulk price of this compound hydrochloride reflects the multi-step synthesis required to produce it, making it a more expensive starting material.

  • Reagents and Solvents: Route B's additional protection and deprotection steps lead to higher consumption of reagents (Boc anhydride, acid for deprotection) and solvents, increasing overall variable costs.

  • Capital Expenditure: Route A, with fewer steps, may require less capital investment in terms of the number of reactors and associated infrastructure.

  • Waste Disposal: The generation of additional waste streams in Route B, particularly acidic waste from Boc deprotection, will incur higher disposal costs. Hazardous waste disposal can range from approximately $0.50 to $5 per kilogram, and solvent disposal can exceed $2.00 per gallon.[5][6]

Benefit:

  • Process Simplicity and Cycle Time: Route A is a more convergent and streamlined process, potentially leading to shorter overall cycle times and simpler manufacturing logistics. This can translate to higher plant throughput and reduced labor costs.

  • Material Handling: The direct use of this compound eliminates the need to handle and process the additional reagents required for the protection and deprotection steps in Route B.

  • Atom Economy: While a detailed calculation is beyond the scope of this guide, the fewer steps in Route A may lead to a better overall atom economy and a more sustainable process from a green chemistry perspective.

  • Flexibility: The availability of this compound as a ready-made building block can offer more flexibility in sourcing and supply chain management.

Conclusion and Recommendations

The choice between using this compound directly or opting for an in-situ protection strategy with 4-aminophenol is a complex decision with significant financial and operational implications.

  • For organizations with a focus on minimizing upfront raw material costs and with existing infrastructure to handle multi-step syntheses and the associated waste streams, the 4-aminophenol/Boc protection route (Route B) presents a compelling economic advantage. The substantial cost difference between 4-aminophenol and this compound can offset the additional processing costs, particularly at a very large scale.

  • For companies prioritizing process simplification, shorter cycle times, and reduced capital investment, the direct use of this compound (Route A) is the more attractive option. The higher initial cost of the starting material may be justified by the increased throughput, reduced complexity, and potentially lower waste management burden.

Ultimately, a thorough process-specific economic evaluation, including a detailed analysis of local raw material and utility costs, waste disposal options, and existing plant capabilities, is essential to make an informed decision. This guide provides a foundational framework for conducting such an analysis and highlights the critical factors to consider when evaluating these two synthetic strategies.

References

cross-validation of analytical results for 4-(benzyloxy)aniline from different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of pharmaceutical development and chemical research. Ensuring the identity, purity, and structural integrity of a substance like 4-(benzyloxy)aniline requires a multi-faceted analytical approach. Cross-validation, the process of comparing results from different analytical techniques, provides a high degree of confidence in the final data. This guide offers a comparative overview of the analytical results for this compound obtained through various methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Summary

Quantitative data from different analytical techniques are summarized below. These results provide a comprehensive profile of this compound and its common salt form.

Table 1: Physical and Chromatographic Properties of this compound

ParameterTechniqueReported ValueSource(s)
Appearance Visual InspectionWhite to gray to brown powder or crystals[1]
Melting Point (Free Base) Capillary Method52.0 to 56.0 °C[1]
Melting Point (HCl Salt) Capillary Method228 °C (decomposes)[2][3][4]
Boiling Point Distillation155 °C at 3 mmHg[1]
Purity Gas Chromatography (GC)>98.0%[1]
Purity Nonaqueous Titration>98.0%[1]
Molecular Weight ---199.25 g/mol [5]

Table 2: Spectroscopic Data for this compound

TechniqueParameterExpected/Reported ValueSource(s)
Mass Spectrometry (MS) Molecular Ion [M]⁺m/z 199[5]
Key Fragmentsm/z 108 (hydroxyphenyl aniline (B41778) fragment), m/z 91 (benzyl fragment)[6]
FT-IR Spectroscopy N-H Stretch (Amine)3400 - 3500 cm⁻¹ (two bands)[7]
C-H Stretch (Aromatic)3100 - 3000 cm⁻¹[1]
C-O-C Stretch (Aryl-Alkyl Ether)1230 - 1270 cm⁻¹ (asymmetric)[7]
C-N Stretch (Aromatic Amine)1250 - 1350 cm⁻¹[7]
¹H NMR Spectroscopy Aromatic Protons (Benzyl Ring)δ 7.2 - 7.5 ppm (multiplet, 5H)[8]
Aromatic Protons (Aniline Ring)δ 6.6 - 6.9 ppm (multiplet, 4H)[8]
Methylene Protons (-O-CH₂-Ph)δ ~5.0 ppm (singlet, 2H)[9]
Amine Protons (-NH₂)δ ~3.6 ppm (broad singlet, 2H)
¹³C NMR Spectroscopy C-O (Ether Linkage)δ ~152 ppm[10]
Aromatic Carbonsδ 115 - 142 ppm[10]
Methylene Carbon (-O-C H₂-Ph)δ ~70 ppm[10]

Experimental Workflow and Cross-Validation Logic

The following diagram illustrates the logical workflow for the comprehensive analysis and cross-validation of this compound. Data from spectroscopic, physical, and purity-based techniques are integrated to build a complete and verified compound profile.

G cluster_0 Analytical Workflow for this compound cluster_1 Spectroscopic Analysis (Structure & Identity) cluster_2 Physical Characterization cluster_3 Purity & Assay Sample Sample FTIR FTIR Sample->FTIR Functional Groups NMR NMR Sample->NMR Proton/Carbon Skeleton MS MS Sample->MS Molecular Weight MeltingPoint Melting Point Sample->MeltingPoint Appearance Appearance Sample->Appearance GC Gas Chromatography Sample->GC Titration Nonaqueous Titration Sample->Titration Validation Cross-Validation (Data Comparison) FTIR->Validation NMR->Validation MS->Validation MeltingPoint->Validation Appearance->Validation GC->Validation Titration->Validation Report Validated Compound Profile Validation->Report Consistent Results

References

Safety Operating Guide

Personal protective equipment for handling 4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(benzyloxy)aniline and its hydrochloride salt. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Additionally, it may cause an allergic skin reaction and respiratory irritation.[1][2] In case of exposure, immediate first aid measures should be taken. For eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash with plenty of soap and water.[1] If inhaled, move the person to fresh air.[1] If swallowed, rinse the mouth and seek medical attention.[1]

Hazard Summary Table:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
May cause an allergic skin reactionSkin sensitization (Category 1)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE Requirements Table:

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged use with aniline (B41778) derivatives.[3][4]To prevent skin contact and absorption. Always check the manufacturer's data for breakthrough times.
Eye and Face Protection Safety goggles with side shields or a face shield.To protect eyes from splashes and dust particles.
Respiratory Protection NIOSH-approved N95 or higher-level particulate respirator.[5] Work should be conducted in a certified chemical fume hood.[3][6]To prevent inhalation of dust or aerosols.
Protective Clothing A fully-buttoned lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the safe handling procedure from preparation to completion of work.

Experimental Workflow for Handling this compound:

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_post Post-Handling prep_1 Review SDS and SOPs prep_2 Designate Work Area in Fume Hood prep_1->prep_2 prep_3 Assemble All Necessary Equipment prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handling_1 Weigh Solid in Ventilated Enclosure prep_4->handling_1 Start Experiment handling_2 Handle as Solution Whenever Possible handling_1->handling_2 handling_3 Keep Containers Tightly Closed handling_2->handling_3 cleanup_1 Decontaminate Work Surfaces handling_3->cleanup_1 cleanup_2 Clean Equipment Used cleanup_1->cleanup_2 cleanup_3 Segregate and Label Waste cleanup_2->cleanup_3 post_1 Doff PPE Correctly cleanup_3->post_1 post_2 Wash Hands Thoroughly post_1->post_2 post_3 Document Experiment post_2->post_3

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before starting any work.[6]

    • Designate a specific work area within a certified chemical fume hood.[3][6]

    • Ensure all necessary equipment, including spill cleanup materials, is readily available.[6]

    • Put on all required personal protective equipment as detailed in the PPE table above.

  • Handling:

    • When weighing the solid, use a ventilated balance enclosure or perform the weighing inside the fume hood to minimize dust generation.[6][7]

    • Whenever possible, work with solutions of this compound rather than the powder to reduce the risk of inhalation.[7]

    • Keep containers of the chemical tightly closed when not in use.[4]

  • Cleanup and Decontamination:

    • After completing the work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Wipe down the work area within the fume hood.

    • Carefully clean all glassware and equipment used.

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

    • Document the experimental procedure and any observations in the laboratory notebook.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal coll_1 Use Designated, Labeled Waste Containers coll_2 Segregate from Incompatible Wastes coll_1->coll_2 stor_1 Keep Containers Tightly Sealed coll_2->stor_1 Store Waste stor_2 Store in a Cool, Dry, Well-Ventilated Area stor_1->stor_2 disp_1 Arrange for Pickup by a Licensed Hazardous Waste Contractor stor_2->disp_1 Prepare for Disposal disp_2 Do Not Dispose Down the Drain disp_1->disp_2

Caption: A procedural diagram for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Collect all waste materials, including unused chemicals, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[3][4]

    • Ensure the waste container is made of a compatible material, such as a polyethylene (B3416737) container.[3]

    • Do not mix this compound waste with other incompatible waste streams.[4]

  • Storage:

    • Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.

    • The storage area should be away from direct sunlight and sources of ignition.[4]

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[9]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[3]

    • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3][4]

Quantitative Data

The following table summarizes the available physical and chemical properties of this compound hydrochloride. Specific occupational exposure limits (e.g., PEL, TWA) have not been established for this compound.

Physical and Chemical Properties Table:

PropertyValue
Chemical Formula C₁₃H₁₃NO · HCl
Molecular Weight 235.71 g/mol [2][10]
Appearance Off-white to beige or faint brown to light brown powder or crystals[5]
Melting Point 228 °C (decomposes)[5]
Solubility No data available
CAS Number 51388-20-6[2][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)aniline
Reactant of Route 2
4-(benzyloxy)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.